molecular formula C11H18O3 B1462771 Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate CAS No. 94994-15-7

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B1462771
CAS No.: 94994-15-7
M. Wt: 198.26 g/mol
InChI Key: CNDFZCWNUACFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate is a useful research compound. Its molecular formula is C11H18O3 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDFZCWNUACFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676958
Record name Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94994-15-7
Record name Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94994-15-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Abstract

This compound is a bifunctional organic compound featuring a rigid, three-dimensional bicyclo[2.2.2]octane (BCO) scaffold. This unique structure imparts conformational rigidity and precise spatial orientation of its functional groups—a methyl ester and a hydroxymethyl group—at the 1- and 4-bridgehead positions. These characteristics make it a highly valuable building block in medicinal chemistry for the development of novel therapeutics and a sought-after linker for Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of the most effective and field-proven synthetic pathways to this molecule, with a focus on explaining the causality behind experimental choices, ensuring procedural robustness, and grounding all claims in authoritative literature. We will dissect the synthesis from common starting materials, navigate through the formation of the core BCO framework, and detail the critical step of selective functional group manipulation.

Part 1: The Bicyclo[2.2.2]octane Scaffold: A Framework of Rigidity and Purpose

The BCO core is more than just a saturated carbocycle; it is a molecular compass. Its rigid, cage-like structure locks substituents into fixed positions, eliminating the conformational ambiguity that plagues more flexible aliphatic chains.[1] This property is paramount in drug design, where a precise pharmacophore geometry is often required for potent and selective biological activity. The 1,4-disubstituted pattern, as seen in our target molecule, creates a linear, rigid spacer of a defined length, making it an ideal component for constructing complex molecular architectures, from metal-organic frameworks (MOFs) to sophisticated drug candidates.[4][5]

The target molecule, this compound, possesses two distinct and orthogonally reactive functional groups.[1] The primary alcohol can be used for ether or ester formation or oxidized to an aldehyde or carboxylic acid, while the methyl ester can be hydrolyzed, reduced, or converted to an amide. This versatility allows for its sequential incorporation into larger molecules, a key reason for its adoption as a PROTAC linker.[1][2]

Part 2: A Strategic Retrosynthesis

To devise an efficient synthesis, we begin with a retrosynthetic analysis. The primary challenge lies in the selective differentiation of the two functional groups, which originate from a common symmetrical precursor: bicyclo[2.2.2]octane-1,4-dicarboxylic acid or its diester.

G M1 This compound (Target) M2 Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate M1->M2 Selective Reduction M3 Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid M2->M3 Diesterification M4 Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate M3->M4 Diketone Reduction & Hydrolysis M5 Diethyl Succinate M4->M5 Dieckmann Condensation & Bridging G cluster_0 Classic Method cluster_1 Modern Method A1 Diketone A2 Dithiane A1->A2 1,2-Ethanedithiol, BF3·Et2O A3 Reduced BCO A2->A3 Raney-Ni (large excess), EtOH, Reflux B1 Diketone B2 Semicarbazone B1->B2 Semicarbazide·HCl, NaOAc, Microwave B3 BCO Diacid B2->B3 Powdered KOH, 160 °C (Wolff-Kishner)

References

Spectroscopic data for "Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic techniques and expected data for the structural elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a bifunctional organic compound featuring a rigid bicyclo[2.2.2]octane core. This unique three-dimensional framework imparts significant stability and a well-defined spatial arrangement of its functional groups: a methyl ester at one bridgehead (C1) and a hydroxymethyl group at the opposing bridgehead (C4).[1]

Key Molecular Properties:

  • Molecular Formula: C₁₁H₁₈O₃

  • Molecular Weight: 198.26 g/mol

  • Structure: A bicyclic alkane with ester and alcohol functionalities.

The rigid scaffold of this molecule makes it an attractive building block in medicinal chemistry and materials science. Notably, it has been identified as a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality for targeted protein degradation.[2] Given its potential applications, rigorous structural confirmation via spectroscopic methods is paramount. This guide provides the foundational knowledge for undertaking such a characterization.

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through various synthetic routes, often involving the functionalization of a pre-formed bicyclo[2.2.2]octane core.[1][3] A common approach involves the esterification of the corresponding carboxylic acid with methanol. Once synthesized and purified, a systematic workflow is employed to confirm the chemical structure, as depicted below.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation & Peak Assignment nmr->interpretation ir->interpretation ms->interpretation confirmation Structural Confirmation interpretation->confirmation NMR_Techniques parent NMR Spectroscopy h1 1D: ¹H NMR (Proton Environments) parent->h1 c13 1D: ¹³C NMR (Carbon Environments) parent->c13 cosy 2D: COSY (H-H Connectivity) parent->cosy hsqc 2D: HSQC (C-H Connectivity) parent->hsqc

References

Elucidating the Mechanism of Action of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate is a unique bifunctional molecule centered on a rigid, three-dimensional bicyclo[2.2.2]octane scaffold. While its utility as a synthetic building block and, notably, as a rigid linker in the design of Proteolysis Targeting Chimeras (PROTACs) is established, its intrinsic biological activity and mechanism of action remain uncharacterized.[1][2][3] This guide presents a comprehensive, technically-grounded framework for the systematic elucidation of this molecule's mechanism of action (MoA). We operate under a hypothetical, yet plausible, scenario where initial high-throughput screening has revealed its potential as a novel therapeutic agent, for instance, by demonstrating anti-proliferative effects in cancer cell lines. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals, detailing a multi-pronged approach from initial target identification to in-depth pathway analysis.

Introduction: The Bicyclo[2.2.2]octane Scaffold and Its Therapeutic Potential

The bicyclo[2.2.2]octane core is a privileged scaffold in medicinal chemistry. Its rigid, cage-like structure allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[4] Derivatives of this scaffold have demonstrated a wide array of biological activities, including antiviral, anti-inflammatory, antimalarial, and antitrypanosomal properties.[4][5][6]

This compound (Figure 1) possesses two key functional groups—a methyl ester and a hydroxymethyl group—at the 1 and 4 bridgehead positions.[7] This specific arrangement makes it a versatile tool in organic synthesis and, more recently, in the construction of PROTACs, where it can serve as a linker connecting a target-binding warhead to an E3 ligase ligand.[1][7][8]

However, beyond its role as a linker, the intrinsic bioactivity of the molecule itself is a compelling area of investigation. This guide outlines the experimental journey to unravel that potential.

Figure 1: Structure of this compound

  • Molecular Formula: C₁₁H₁₈O₃

  • Molecular Weight: 198.26 g/mol [3]

  • Key Features: A rigid bicyclo[2.2.2]octane core with methyl ester and hydroxymethyl functional groups at opposite bridgehead positions.[7]

Phase I: Unbiased Identification of Molecular Targets

The foundational step in elucidating a novel compound's MoA is to identify its direct molecular target(s).[9][10] A dual strategy, combining unbiased, discovery-based methods with hypothesis-driven approaches, provides the most robust path forward.

Chemical Proteomics for Target Discovery

Chemical proteomics utilizes the small molecule as a "bait" to capture its interacting proteins from a complex biological mixture, such as a cell lysate.[11][12] This approach is particularly powerful as it requires no prior knowledge of the target.[13][14]

Experimental Protocol: Affinity-Based Protein Profiling

  • Probe Synthesis: Synthesize an affinity-tagged version of the parent molecule. The hydroxymethyl group is an ideal attachment point for a linker connected to a capture tag (e.g., biotin) with minimal disruption to the molecule's core structure.

  • Cell Lysate Preparation: Culture and harvest a relevant cell line (e.g., a cancer cell line sensitive to the compound) and prepare a native cell lysate.

  • Affinity Pull-Down: Incubate the biotinylated probe with the cell lysate to allow for the formation of probe-target complexes. In a parallel control experiment, incubate the lysate with an excess of the original, untagged compound to competitively inhibit specific binding.

  • Capture and Elution: Use streptavidin-conjugated beads to capture the biotinylated probe and any bound proteins.[15] After stringent washing to remove non-specific binders, elute the captured proteins.

  • Protein Identification: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

  • Data Analysis: Specifically identify proteins that are present in the probe pull-down but significantly reduced or absent in the competitive binding control. These are high-confidence candidate targets.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful label-free method to verify direct target engagement within intact cells or cell lysates.[16] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[17]

Experimental Protocol: CETSA Melting Curve Analysis

  • Cell Treatment: Treat intact cells with the compound or a vehicle control (e.g., DMSO).

  • Thermal Challenge: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.[17]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of a suspected target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the soluble protein fraction against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates direct target engagement.[18]

cluster_TargetID Phase I: Target Identification Workflow cluster_Unbiased Unbiased Approaches cluster_Hypothesis Hypothesis-Driven Approaches Compound Novel Compound (this compound) Phenotypic_Screen Phenotypic Screen (e.g., Anti-proliferation Assay) Compound->Phenotypic_Screen Chem_Proteomics Chemical Proteomics (Affinity Pull-down + MS) Phenotypic_Screen->Chem_Proteomics CETSA_Screen CETSA Screen (Thermal Profiling + MS) Phenotypic_Screen->CETSA_Screen Kinome_Profiling Kinome Profiling Phenotypic_Screen->Kinome_Profiling Candidate_Targets Candidate Target List Chem_Proteomics->Candidate_Targets CETSA_Screen->Candidate_Targets Kinome_Profiling->Candidate_Targets cluster_Pathway Phase III: Signaling Pathway Analysis Validated_Target Validated Target Compound_Treatment Treat Cells with Compound Validated_Target->Compound_Treatment Phosphoproteomics Phosphoproteomics (MS) Compound_Treatment->Phosphoproteomics HCS High-Content Screening (Phenotypic Analysis) Compound_Treatment->HCS Gene_Expression Gene Expression (RNA-seq / RT-qPCR) Compound_Treatment->Gene_Expression Western_Blot Western Blot Validation Phosphoproteomics->Western_Blot Signaling_Pathway Elucidated Signaling Pathway Western_Blot->Signaling_Pathway HCS->Signaling_Pathway Gene_Expression->Signaling_Pathway

References

The Bicyclo[2.2.2]octane Core: A Technical Guide to the Synthesis and Derivatization of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[2.2.2]octane (BCO) scaffold is a rigid, three-dimensional structural motif of significant interest to researchers, scientists, and drug development professionals. Its cage-like structure provides a unique conformational rigidity that allows for the precise spatial orientation of functional groups, making it an invaluable component in medicinal chemistry for enhancing binding affinity and selectivity to biological targets.[1] This in-depth technical guide focuses on the synthesis and derivatization of a key BCO intermediate: Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. We will explore the fundamental synthetic strategies for constructing the BCO core, provide detailed, field-proven protocols for the synthesis of the title compound and its key derivatives, and discuss the rationale behind critical experimental choices.

The Strategic Importance of the Bicyclo[2.2.2]octane Scaffold

The BCO core is increasingly recognized as a bioisostere for phenyl rings, offering a saturated, non-planar alternative that can improve physicochemical properties such as solubility while maintaining or enhancing biological activity.[2] Its rigid framework is a key advantage in drug design, minimizing the entropic penalty upon binding to a target protein. Derivatives of the BCO scaffold have demonstrated a wide range of biological activities, including antiviral, anti-inflammatory, and antimicrobial properties.[3] Furthermore, the title compound, with its orthogonal methyl ester and hydroxymethyl functionalities, serves as a versatile synthetic building block and has found application as a linker in Proteolysis Targeting Chimeras (PROTACs), a rapidly emerging therapeutic modality.[4][5]

Core Synthesis: Establishing the Bicyclo[2.2.2]octane Framework

The construction of the BCO core is most classically achieved via a [4+2] cycloaddition, or Diels-Alder reaction. An alternative, efficient route to the title compound begins with a commercially available diester, which can be selectively reduced.

Route A: The Diels-Alder Approach to the BCO Core

The Diels-Alder reaction provides a powerful and stereocontrolled method for the formation of the BCO ring system. A common approach involves the reaction of a 1,3-cyclohexadiene with a suitable dienophile.

Conceptual Workflow: Diels-Alder Route

A 1,3-Cyclohexadiene + Methyl Acrylate B Diels-Alder Cycloaddition [4+2] A->B Heat/ Lewis Acid C Bicyclo[2.2.2]oct-5-ene Intermediate B->C D Functional Group Manipulation (e.g., Hydroboration-Oxidation) C->D E This compound D->E

Caption: General workflow for the Diels-Alder synthesis of the BCO core.

In-Depth Discussion: The Diels-Alder Reaction

The reaction between 1,3-cyclohexadiene and an acrylate derivative, such as methyl acrylate, forms the bicyclo[2.2.2]octene backbone. The stereochemical outcome of this reaction is governed by the "Alder endo rule," which posits that the endo isomer is the kinetically favored product due to secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing group of the dienophile.[6][7]

The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ytterbium trichloride (YbCl₃), can significantly accelerate the reaction and enhance both regioselectivity and endo-selectivity.[8][9] The Lewis acid coordinates to the carbonyl oxygen of the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and increasing the energy difference between the frontier orbitals of the reactants, thereby accelerating the reaction.[10][11]

Route B: Selective Reduction of a Diester Precursor

A more direct route to this compound starts from the corresponding commercially available dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. The primary challenge in this approach is the selective mono-reduction of one of the two ester groups.

Experimental Protocol: Selective Mono-Reduction

This protocol is adapted from a patented procedure demonstrating high selectivity for the mono-reduced product.[12]

Reaction Scheme:

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate → this compound

  • Reactor Setup: To a 100 mL autoclave reactor, add dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (2.5 g), Ru-TRIPHOS catalyst (ruthenium 1,1,1-tris(diphenylphosphinomethyl)ethane, 0.25 g), p-toluenesulfonic acid (25 mg), and p-xylene (50 mL).

  • Inerting and Pressurization: Purge the reactor three times by pressurizing with nitrogen to 200 psig and venting. Subsequently, purge three times with hydrogen to approximately 300 psig and vent.

  • Reaction Conditions: Begin agitation at 800 rpm and pressurize the reactor with hydrogen to 1600 psig. Increase the temperature to 200 °C, allowing the pressure to rise. Once at 200 °C, adjust the hydrogen pressure to 2000 psig.

  • Reaction Monitoring: Maintain these conditions (200 °C and 2000 psig) for 24 hours.

  • Work-up: After cooling to room temperature and venting the hydrogen, discharge the solution from the autoclave. The product can be purified by standard chromatographic techniques (e.g., flash column chromatography on silica gel).

Causality and Insights:

  • Catalyst Choice: The use of a specific ruthenium-phosphine catalyst (Ru-TRIPHOS) is critical for achieving high selectivity in the mono-reduction. These types of catalysts are known for their efficacy in the hydrogenation of esters.

  • Acid Co-catalyst: The presence of p-toluenesulfonic acid can enhance the activity of the ruthenium catalyst.

  • High Pressure and Temperature: These conditions are necessary to drive the hydrogenation of the ester functional group, which is generally less reactive than other reducible moieties. The selectivity for the mono-reduction product under these conditions is a key finding of the patented process, with reported conversions of 30% yielding 100% selectivity for the desired mono-alcohol.[12]

Derivatization of the BCO Core: Key Transformations

The bifunctional nature of this compound allows for a wide range of selective chemical modifications at either the hydroxymethyl or the methyl ester group.

Overview of Derivatization Pathways

Core This compound Aldehyde Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Core->Aldehyde Mild Oxidation (e.g., DMP, Swern) Amide 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxamide Derivatives Core->Amide Aminolysis/ Amide Coupling Diol Bicyclo[2.2.2]octane-1,4-diyldimethanol Core->Diol Reduction (e.g., LiAlH4) CarboxylicAcid 4-Carboxy-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester Aldehyde->CarboxylicAcid Further Oxidation

Caption: Key derivatization pathways from the core BCO intermediate.

Oxidation of the Hydroxymethyl Group

The primary alcohol can be selectively oxidized to either the aldehyde or the carboxylic acid using a variety of modern, mild oxidation reagents.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation to the Aldehyde [13]

  • Reaction Setup: To a solution of this compound (1.0 eq) in dry dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel.

Causality and Insights:

  • Mildness and Selectivity: DMP is a highly selective oxidant for primary and secondary alcohols and is known for its mild reaction conditions, which are compatible with a wide range of functional groups, including the methyl ester.[13][14] This avoids over-oxidation to the carboxylic acid.

  • Alternative Mild Oxidant: Swern Oxidation: The Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) followed by a hindered base like triethylamine, is another excellent choice for this transformation.[15][16][17] It is typically performed at low temperatures (-78 °C), which can be advantageous for sensitive substrates. A key consideration is the formation of the volatile and malodorous byproduct, dimethyl sulfide.[17]

Derivatization of the Methyl Ester Group

The methyl ester at the bridgehead position is a versatile handle for the introduction of a wide array of functionalities, most commonly through amide bond formation.

Experimental Protocol: Amide Coupling

Direct aminolysis of the methyl ester can be challenging. A more reliable method involves hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.

Step 1: Saponification (Ester Hydrolysis)

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Hydrolysis: Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up: Remove the methanol under reduced pressure. Acidify the aqueous residue with 1M HCl to a pH of ~3 and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid.

Step 2: Amide Bond Formation

  • Reaction Setup: To a solution of 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the resulting amide by flash chromatography.

Causality and Insights:

  • Two-Step Approach: While direct aminolysis is possible, the two-step hydrolysis-coupling sequence is generally more efficient and higher-yielding for a broader range of amines.

  • Coupling Reagents: A wide variety of amide coupling reagents are available. HATU is a common and effective choice, but others like HBTU, EDC with HOBt, can also be employed depending on the specific substrates and to minimize side reactions like racemization if chiral amines are used.

Characterization Data

Accurate characterization is essential for confirming the identity and purity of synthesized compounds. The following table summarizes key physicochemical and spectroscopic data for the title compound and its aldehyde derivative.

PropertyThis compoundMethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
CAS Number 94994-15-7[1][2][18]94994-25-9[5]
Molecular Formula C₁₁H₁₈O₃[1][2][18]C₁₁H₁₆O₃[5]
Molecular Weight 198.26 g/mol [1][2][18]196.25 g/mol [5]
¹H NMR (Predicted) δ (ppm): 3.65 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂OH), 1.80-1.95 (m, 6H), 1.60-1.75 (m, 6H)δ (ppm): 9.60 (s, 1H, CHO), 3.68 (s, 3H, OCH₃), 1.85-2.00 (m, 12H)
¹³C NMR (Predicted) δ (ppm): 177.5 (C=O), 68.0 (CH₂OH), 51.5 (OCH₃), 40.0 (C-1), 35.0 (C-4), 28.0 (CH₂), 24.5 (CH₂)δ (ppm): 204.0 (CHO), 177.0 (C=O), 52.0 (OCH₃), 45.0 (C-4), 40.5 (C-1), 27.5 (CH₂), 24.0 (CH₂)
Appearance Solid[2]Not specified

Note: NMR data are predicted based on standard chemical shift values and may vary depending on the solvent and spectrometer frequency. Actual experimental data should be acquired for confirmation. A reference to the ¹³C NMR spectrum of the title compound is available.[19]

Conclusion

"this compound" is a highly valuable and versatile building block for drug discovery and chemical biology. Its synthesis is readily achievable through established methodologies such as the Diels-Alder reaction or, more directly, through the selective reduction of a commercially available diester precursor. The orthogonal nature of its functional groups allows for a wide range of subsequent chemical modifications, providing access to a diverse array of complex molecules. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge necessary to effectively synthesize and utilize this important scaffold in their scientific endeavors.

References

An In-Depth Technical Guide to the Solubility and Stability of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate, a key building block in medicinal chemistry and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's physicochemical properties, practical guidance for its handling and storage, and robust protocols for its analysis. By synthesizing theoretical principles with established experimental methodologies for analogous structures, this guide aims to facilitate the effective utilization of this compound in research and development settings.

Introduction: A Molecule of Rigid Design

This compound is a bifunctional organic molecule characterized by a rigid bicyclo[2.2.2]octane core. This unique three-dimensional structure imparts a high degree of conformational rigidity, making it an attractive scaffold in drug discovery for positioning functional groups in a precise spatial orientation to interact with biological targets.[1] The molecule possesses two key functional groups: a methyl ester at the bridgehead C1 position and a primary alcohol (hydroxymethyl group) at the C4 position.[1] This distinct arrangement of functional groups allows for selective chemical modifications, rendering it a versatile intermediate in the synthesis of more complex molecular architectures.[1]

Understanding the solubility and stability of this compound is paramount for its effective application, from designing synthetic routes and purification strategies to formulating it for biological screening and ensuring its long-term integrity in storage. This guide provides a detailed examination of these critical parameters.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of this compound is essential for predicting its behavior in various experimental settings.

PropertyValueSource
CAS Number 94994-15-7[1][2][3]
Molecular Formula C₁₁H₁₈O₃[1][2][3]
Molecular Weight 198.26 g/mol [1][2][3]
Appearance Solid (predicted)[3]
InChIKey CNDFZCWNUACFHZ-UHFFFAOYSA-N[1][2][3]
SMILES COC(=O)C12CCC(CC1)(CC2)CO[1][2][3]

Solubility Profile: A Dichotomy of Polarity

3.1. Predicted Solubility in Common Laboratory Solvents

Based on its structure, the compound is expected to exhibit moderate to good solubility in polar organic solvents that can engage in hydrogen bonding with its hydroxymethyl group and dipole-dipole interactions with its ester functionality.[1] Conversely, its solubility is predicted to be limited in both highly nonpolar solvents and in water.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the solvents can act as both a hydrogen bond donor and acceptor, readily solvating both the hydroxymethyl and ester groups of the solute.
Ethers Tetrahydrofuran (THF), Diethyl etherModerateThe ether oxygen can act as a hydrogen bond acceptor for the hydroxymethyl group, but the overall polarity is lower than alcohols.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateThese solvents can engage in dipole-dipole interactions with the ester group.
Aprotic Polar Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents have strong dipoles and can effectively solvate the polar functional groups of the molecule.
Nonpolar Aprotic Solvents Hexanes, TolueneLowThe large, nonpolar bicyclic core will have some affinity for these solvents, but the polar functional groups will significantly limit solubility.
Aqueous Solutions WaterLimitedThe presence of the polar hydroxymethyl and ester groups allows for some water solubility through hydrogen bonding. However, the nonpolar bicyclic scaffold is expected to significantly limit its overall aqueous solubility.[1]

3.2. Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely accepted technique.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a set period (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

References

An In-Depth Technical Guide to the Enantioselective Synthesis of Bicyclo[2.2.2]octane-1-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[2.2.2]octane framework represents a critical structural motif in medicinal chemistry and materials science, prized for its rigid, three-dimensional geometry. The introduction of a carboxylate group at the bridgehead position (C1) creates a valuable building block, but the construction of this scaffold with high enantiomeric purity remains a significant synthetic challenge. This guide provides an in-depth analysis of modern enantioselective strategies for the synthesis of bicyclo[2.2.2]octane-1-carboxylates. We will dissect the core catalytic approaches, from asymmetric Diels-Alder reactions to innovative organocatalytic tandem processes, with a focus on the mechanistic underpinnings that govern stereocontrol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these chiral scaffolds in their work.

The Strategic Importance of the Chiral Bicyclo[2.2.2]octane-1-carboxylate Core

The bicyclo[2.2.2]octane skeleton is more than just a rigid spacer; its unique cage-like structure imparts specific conformational constraints that are highly sought after in drug design. When incorporated into a drug candidate, this motif can precisely orient pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. The placement of a carboxylic acid group at a bridgehead position introduces a key functional handle for further elaboration, while also influencing the molecule's physicochemical properties, such as acidity and polarity.[1] The enantioselective synthesis of these structures is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

The primary challenge in synthesizing these molecules lies in the creation of the quaternary stereocenter at the bridgehead, often in a highly controlled and enantioselective manner. Traditional synthetic methods often struggle to achieve this with high efficiency. However, the advent of modern asymmetric catalysis has opened new avenues to these valuable compounds.

Key Enantioselective Strategies: A Comparative Overview

The construction of the chiral bicyclo[2.2.2]octane core can be broadly categorized into a few powerful strategies. The choice of method often depends on the desired substitution pattern and the available starting materials.

Asymmetric Diels-Alder Cycloaddition: The Cornerstone Approach

The [4+2] Diels-Alder reaction is arguably the most powerful and convergent method for constructing the bicyclo[2.2.2]octane framework.[2] Achieving high enantioselectivity hinges on the use of chiral catalysts that can effectively shield one face of the dienophile or diene.

Pioneered by E.J. Corey, chiral oxazaborolidinium ions are exceptionally potent Lewis acids that can activate α,β-unsaturated dienophiles towards cycloaddition at very low catalyst loadings.[3][4] The catalyst, generated in situ from a proline-derived oxazaborolidine and a strong acid like triflic acid or triflimide, creates a well-defined chiral environment around the dienophile.[5]

The proposed mechanism involves the coordination of the dienophile to the chiral Lewis acid, which not only enhances its reactivity but also effectively blocks one of its prochiral faces from the incoming diene.

Diels_Alder_Mechanism Catalyst Chiral Oxazaborolidinium Catalyst (2) Activated_Complex Activated Chiral Complex (3) Catalyst->Activated_Complex Coordination Dienophile Dienophile (e.g., Acrolein) Dienophile->Activated_Complex Transition_State [4+2] Transition State Activated_Complex->Transition_State Facial Shielding Diene Diene (e.g., Cyclohexadiene) Diene->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Cycloaddition Product_Complex->Catalyst Catalyst Regeneration Product Enantioenriched Bicyclo[2.2.2]octene Product_Complex->Product

Caption: Catalytic cycle for the oxazaborolidinium-catalyzed Diels-Alder reaction.

Organocatalytic Tandem Reactions: A Metal-Free Approach

A significant advancement in the field is the development of metal-free, organocatalytic tandem reactions that can construct the bicyclo[2.2.2]octane-1-carboxylate core in a single, highly enantioselective step.[6][7] This approach, reported by Zou, Lin, and coworkers, utilizes a chiral organic base to catalyze a cascade reaction between a 1,3-cyclohexanedione derivative and an α,β-unsaturated ester.

The proposed mechanism involves an initial Michael addition, followed by an intramolecular aldol reaction and subsequent dehydration. The enantioselectivity is controlled by the chiral base in the initial C-C bond-forming step, with an open transition state being deemed operative.[7]

Tandem_Reaction_Workflow Start Substituted Cyclohexenone (1) + α,β-Unsaturated Ester (2) Michael_Addition Asymmetric Michael Addition Start->Michael_Addition Catalyst Chiral Organic Base (e.g., Cinchona Alkaloid Derivative) Catalyst->Michael_Addition Catalysis Intermediate_A Chiral Enolate Intermediate (A) Michael_Addition->Intermediate_A Aldol_Cyclization Intramolecular Aldol Cyclization Intermediate_A->Aldol_Cyclization Intermediate_B Bicyclic Aldol Adduct (B) Aldol_Cyclization->Intermediate_B Dehydration Dehydration Intermediate_B->Dehydration Final_Product Enantioenriched Bicyclo[2.2.2]octane-1-carboxylate (3) Dehydration->Final_Product

Caption: Workflow for the organocatalytic tandem synthesis.

Diphenylprolinol Silyl Ether-Mediated Domino Reactions

For the construction of bicyclo[2.2.2]octanones with a quaternary bridgehead carbon, the use of diphenylprolinol silyl ether as an organocatalyst in a domino Michael/Michael reaction has proven to be a powerful strategy.[8][9][10] This method involves the reaction of an α,β-unsaturated aldehyde with a cyclohexenone derivative. The catalyst activates the aldehyde via the formation of a chiral iminium ion, which then undergoes a sequence of two Michael additions to construct the bicyclic core with excellent diastereoselectivity and enantioselectivity.[8] While this method does not directly yield the 1-carboxylate, the resulting ketone can be a versatile handle for further functionalization.

Experimental Protocols and Data

General Protocol for Chiral Oxazaborolidinium-Catalyzed Diels-Alder Reaction

This protocol is a representative example based on the work of E.J. Corey and coworkers.[4]

  • Catalyst Preparation: To a flame-dried, argon-purged flask containing the chiral oxazaborolidine precursor (e.g., (S)-2-Methyl-CBS-oxazaborolidine, 10 mol%), add dry dichloromethane (DCM, 1.0 M). Cool the solution to -78 °C. Add triflimide (10 mol%) dropwise and stir for 15 minutes.

  • Reaction Assembly: To the catalyst solution at -78 °C, add the α,β-unsaturated dienophile (1.0 equiv). Stir for 5 minutes, then add the diene (2.0-3.0 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

General Protocol for Organocatalytic Tandem Synthesis of Bicyclo[2.2.2]octane-1-carboxylates

This protocol is a representative example based on the work of Zou, Lin, and coworkers.[7]

  • Reaction Setup: To a vial, add the cyclohexenone derivative (1.0 equiv), the α,β-unsaturated ester (1.2 equiv), and the chiral organic base catalyst (e.g., a quinine-derived thiourea, 10 mol%).

  • Solvent and Temperature: Add the appropriate solvent (e.g., toluene, 0.2 M) and stir the reaction mixture at the specified temperature (e.g., 30 °C).

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Purification: Concentrate the reaction mixture under reduced pressure and directly purify the residue by flash column chromatography on silica gel to afford the desired product.

  • Analysis: Determine the yield and enantiomeric excess of the product. The absolute configuration can be determined by X-ray crystallography of a suitable derivative.

Comparative Performance of Catalytic Systems
StrategyCatalyst SystemTypical SubstrateYield (%)ee (%)Reference
Asymmetric Diels-Alder (S)-CBS-oxazaborolidine / Tf₂NHAcrolein + Cyclopentadiene95-9995-99[5]
Asymmetric Diels-Alder Chiral Oxazaborolidine / AlBr₃Methacrolein + Cyclohexadiene90-9894-98[3][4]
Organocatalytic Tandem Quinine-derived ThioureaCyclohexenone + Ethyl Acrylate85-9590-99[7]
Domino Michael/Michael Diphenylprolinol Silyl EtherCinnamaldehyde + 3-CN-Cyclohexenone70-85>99[8]

Applications in Drug Discovery and Chiral Ligand Synthesis

The enantioenriched bicyclo[2.2.2]octane scaffold is a privileged structure in medicinal chemistry. For instance, derivatives of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) have been explored as constrained β-amino acids for the synthesis of foldamers and peptidomimetics with defined secondary structures.[11][12] These constrained amino acids can induce specific folding patterns in peptides, which is crucial for modulating protein-protein interactions.

Furthermore, chiral bicyclo[2.2.2]octane derivatives serve as scaffolds for the development of novel chiral ligands for asymmetric catalysis.[11][12] The rigid framework allows for the precise positioning of coordinating groups, leading to highly effective and selective catalysts for a variety of transformations.

Conclusion and Future Outlook

The enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates has witnessed remarkable progress, driven by the development of powerful catalytic systems. Asymmetric Diels-Alder reactions, particularly those catalyzed by chiral oxazaborolidinium ions, remain a robust and reliable strategy. However, the emergence of organocatalytic tandem and domino reactions offers more atom-economical and metal-free alternatives, providing direct access to these complex scaffolds from simple starting materials with outstanding levels of stereocontrol.

Future research in this area will likely focus on expanding the substrate scope of these reactions, reducing catalyst loadings, and developing even more efficient and sustainable synthetic routes. The application of these chiral building blocks in the synthesis of novel therapeutics and advanced materials will undoubtedly continue to grow, underscoring the importance of continued innovation in asymmetric synthesis.

References

Methodological & Application

The Strategic Deployment of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved pharmacological properties is paramount. The "escape from flatland" – a strategic shift from planar, aromatic scaffolds to three-dimensional structures – has emerged as a key principle in designing next-generation therapeutics.[1] Within this paradigm, rigid bicyclic systems have garnered significant attention for their ability to present functional groups in well-defined spatial orientations, thereby enhancing target engagement and optimizing pharmacokinetic profiles. This guide provides an in-depth exploration of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate , a versatile building block that embodies the principles of 3D scaffold design and offers significant potential in medicinal chemistry.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes and experimental protocols to facilitate the effective utilization of this valuable chemical entity.

Core Attributes and Strategic Advantages

This compound (MHBOC) is a bifunctional molecule featuring the rigid and sterically defined bicyclo[2.2.2]octane (BCO) core.[2] This scaffold offers a distinct three-dimensional geometry that can be strategically employed to overcome challenges associated with traditional flat aromatic rings.

Physicochemical Properties:

PropertyValueSource
CAS Number 94994-15-7[2][3]
Molecular Formula C₁₁H₁₈O₃[2][3]
Molecular Weight 198.26 g/mol [2][3]
IUPAC Name This compound[3]
SMILES COC(=O)C12CCC(CC1)(CC2)CO[3]
InChIKey CNDFZCWNUACFHZ-UHFFFAOYSA-N[3]

The BCO core acts as a non-aromatic bioisostere of a para-substituted phenyl ring. This substitution can lead to significant improvements in a drug candidate's properties, as illustrated in the following table which compares key physicochemical parameters of a phenyl ring versus a BCO scaffold in the context of a known drug molecule.

ParameterPhenyl-containing CompoundBCO-containing AnalogRationale for Improvement
Calculated logP (clogP) HigherLowerIncreased sp³ character reduces lipophilicity, potentially improving solubility and reducing off-target effects.
Metabolic Stability (in vitro) LowerHigherThe saturated BCO core is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to an electron-rich aromatic ring.[4]
Aqueous Solubility LowerCan be higher or lower depending on the overall moleculeThe disruption of π-stacking interactions can improve solubility, although the increased lipophilicity of the hydrocarbon cage can sometimes counteract this.

This data is generalized from comparative studies of phenyl vs. BCO scaffolds in similar molecular contexts.

The rigid nature of the BCO scaffold is a key advantage in rational drug design. Unlike flexible aliphatic chains, the BCO core locks the appended functional groups—the methyl ester at the 1-position and the hydroxymethyl group at the 4-position—into a fixed spatial arrangement. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1]

Applications in Medicinal Chemistry

The unique structural and physicochemical properties of MHBOC make it a valuable tool in several areas of medicinal chemistry.

Rigid Scaffold for Bioactive Molecules

The BCO core of MHBOC can be used to mimic the geometry of a para-substituted phenyl ring while introducing beneficial 3D character. This is particularly advantageous in the design of enzyme inhibitors and receptor ligands where precise positioning of pharmacophoric elements is critical for activity. The defined distance and vectorality between the 1- and 4-positions of the BCO scaffold allow for the systematic exploration of chemical space.

Workflow for Incorporating MHBOC as a Scaffold:

Caption: Workflow for utilizing MHBOC as a rigid scaffold.

Versatile Linker in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical nature influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The rigid BCO core of MHBOC is well-suited for use as a linker element in PROTACs. Its defined geometry can help to control the distance and relative orientation of the two ligands, which is crucial for optimal degradation efficiency. The bifunctional nature of MHBOC allows for orthogonal chemical modifications, enabling the attachment of the target protein ligand to one end and the E3 ligase ligand to the other.

Conceptual Diagram of a BCO-based PROTAC:

Caption: Conceptual structure of a PROTAC utilizing a BCO linker.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and functionalization of this compound.

Protocol 1: Synthesis of this compound

This synthesis proceeds via a three-step route starting from the commercially available 1,4-bis(hydroxymethyl)bicyclo[2.2.2]octane.

Step 1: Monoprotection of 1,4-Bis(hydroxymethyl)bicyclo[2.2.2]octane

This step is crucial to differentiate the two primary hydroxyl groups, allowing for selective oxidation of one to a carboxylic acid. A common strategy is to use a bulky protecting group that will favor monosubstitution due to steric hindrance.

  • Materials:

    • 1,4-Bis(hydroxymethyl)bicyclo[2.2.2]octane

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexanes

    • Ethyl acetate

  • Procedure:

    • Dissolve 1,4-bis(hydroxymethyl)bicyclo[2.2.2]octane (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DMF to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding water and extract the product with DCM (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the monoprotected diol.

Step 2: Oxidation of the Free Hydroxyl Group to a Carboxylic Acid

A two-step oxidation protocol using a TEMPO-mediated oxidation to the aldehyde followed by a Pinnick oxidation to the carboxylic acid is a reliable method.

  • Materials:

    • Monoprotected diol from Step 1

    • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

    • (Diacetoxy)iodobenzene (BAIB)

    • DCM

    • Sodium chlorite (NaClO₂)

    • Sodium dihydrogen phosphate (NaH₂PO₄)

    • 2-Methyl-2-butene

    • tert-Butanol

    • Water

    • Sodium sulfite solution

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

  • Procedure (TEMPO Oxidation):

    • Dissolve the monoprotected diol (1.0 eq) in DCM.

    • Add TEMPO (0.1 eq) and BAIB (1.5 eq) to the solution.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde, which is used directly in the next step.

  • Procedure (Pinnick Oxidation):

    • Dissolve the crude aldehyde in a 1:1 mixture of tert-butanol and water.

    • Add 2-methyl-2-butene (5.0 eq).

    • In a separate flask, dissolve sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in water.

    • Add the aqueous solution of NaClO₂ and NaH₂PO₄ to the solution of the aldehyde at 0 °C.

    • Stir the reaction at room temperature for 4-6 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Acidify the mixture to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the TBDMS-protected carboxylic acid.

Step 3: Esterification and Deprotection

This final step involves the formation of the methyl ester and the removal of the silyl protecting group.

  • Materials:

    • TBDMS-protected carboxylic acid from Step 2

    • Anhydrous methanol

    • Thionyl chloride (SOCl₂) or trimethylsilyldiazomethane

    • Tetrabutylammonium fluoride (TBAF) in THF (1 M solution)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride solution

  • Procedure (Esterification - Method A: Thionyl Chloride):

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous methanol at 0 °C.

    • Slowly add thionyl chloride (2.0 eq).

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor by TLC. Upon completion, cool the reaction and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer and concentrate to yield the TBDMS-protected methyl ester.

  • Procedure (Esterification - Method B: TMS-diazomethane):

    • Dissolve the carboxylic acid (1.0 eq) in a mixture of methanol and toluene.

    • At 0 °C, add trimethylsilyldiazomethane (2.0 M in hexanes) dropwise until a persistent yellow color is observed.

    • Stir for 30 minutes at 0 °C, then quench the excess reagent with a few drops of acetic acid.

    • Concentrate the reaction mixture under reduced pressure to obtain the TBDMS-protected methyl ester.

  • Procedure (Deprotection):

    • Dissolve the TBDMS-protected methyl ester in THF.

    • Add TBAF (1.0 M solution in THF, 1.2 eq) at 0 °C.

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: Functionalization of the Hydroxyl Group - Amide Coupling

This protocol describes the conversion of the hydroxymethyl group to a carboxylic acid, followed by coupling to an amine to form an amide bond, a common linkage in drug molecules.

Step 1: Oxidation of the Hydroxymethyl Group to a Carboxylic Acid

This protocol assumes the methyl ester at the 1-position is stable to the oxidation conditions. If not, protection of the ester may be required.

  • Materials:

    • This compound

    • Jones reagent (chromic acid in sulfuric acid) or a milder oxidant like TEMPO/BAIB followed by Pinnick oxidation as described in Protocol 1, Step 2.

    • Acetone (for Jones oxidation)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure (Jones Oxidation):

    • Dissolve MHBOC (1.0 eq) in acetone and cool to 0 °C.

    • Add Jones reagent dropwise until a persistent orange color is observed.

    • Stir at 0 °C for 1 hour, then at room temperature for 2-4 hours.

    • Quench the reaction with isopropanol until the solution turns green.

    • Filter the mixture through a pad of Celite and concentrate the filtrate.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid-ester.

Step 2: Amide Coupling

This step utilizes standard peptide coupling reagents to form the amide bond.

  • Materials:

    • Carboxylic acid-ester from Step 1

    • Amine of interest (R-NH₂)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous DMF

    • Ethyl acetate

    • 1 M HCl

    • Saturated aqueous sodium bicarbonate solution

    • Brine

  • Procedure:

    • Dissolve the carboxylic acid-ester (1.0 eq), the amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring by TLC.

    • Dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired amide.

Amide Coupling Workflow:

References

Application Notes and Protocols for Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Advanced Synthesis

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate is a bifunctional organic compound featuring a rigid, cage-like bicyclo[2.2.2]octane core. This unique three-dimensional structure imparts a high degree of conformational rigidity, making it an invaluable building block in medicinal chemistry and materials science.[1] The strategic placement of a primary alcohol and a methyl ester at the bridgehead positions (1 and 4) allows for selective chemical manipulation, enabling the synthesis of diverse and complex molecular architectures.

This document provides detailed application notes and experimentally validated protocols for the key chemical transformations of this versatile scaffold. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a reliable guide for their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and execution.

PropertyValueReference
CAS Number 94994-15-7[1][2]
Molecular Formula C₁₁H₁₈O₃[1][2]
Molecular Weight 198.26 g/mol [1][2]
Appearance Solid[2]
SMILES COC(=O)C12CCC(CC1)(CC2)CO[1]
InChI Key CNDFZCWNUACFHZ-UHFFFAOYSA-N[1][2]

Core Reactivity and Strategic Considerations

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the hydroxymethyl group at the C4 position and the methyl ester at the C1 position. This allows for a modular approach to the synthesis of more complex derivatives.

G Start This compound Oxidation Oxidation of -CH₂OH Start->Oxidation [O] Hydrolysis Hydrolysis of -COOCH₃ Start->Hydrolysis H₂O / Base Amidation Direct Amidation of -COOCH₃ Start->Amidation RNH₂ / Base Diacid Bicyclo[2.2.2]octane-1,4-dicarboxylic acid Oxidation->Diacid Carboxylic_Acid_Alcohol 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid Hydrolysis->Carboxylic_Acid_Alcohol Amide_Alcohol 4-(Hydroxymethyl)-N-(alkyl/aryl)bicyclo[2.2.2]octane-1-carboxamide Amidation->Amide_Alcohol Carboxylic_Acid_Alcohol->Oxidation [O]

Caption: Key reaction pathways for this compound.

Protocol 1: Selective Hydrolysis of the Methyl Ester

The saponification of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a wide range of subsequent reactions, most notably amide bond formation via coupling with amines. The use of lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is a mild and efficient method that minimizes potential side reactions.

Rationale for Method Selection
  • Mild Conditions: LiOH is a strong base, yet generally less harsh than NaOH or KOH, which can be advantageous for substrates with multiple functional groups.

  • Solvent System: A mixture of tetrahydrofuran (THF) and water ensures the solubility of both the organic substrate and the inorganic base, facilitating a homogenous reaction mixture and promoting an efficient reaction.[3][4]

  • Work-up Procedure: Acidification of the resulting carboxylate salt allows for the straightforward isolation of the carboxylic acid product by extraction.

Detailed Experimental Protocol
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

    • Dissolve the starting material in a 2:1 mixture of THF and water (e.g., for 1 g of starting material, use 10 mL of THF and 5 mL of water).

  • Reagent Addition:

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq.) to the stirring solution at room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The product, being a carboxylic acid, will be more polar than the starting ester.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid as a solid.

Protocol 2: Oxidation of the Hydroxymethyl Group to a Carboxylic Acid

The selective oxidation of the primary alcohol to a carboxylic acid, while leaving the methyl ester intact, can be achieved using a TEMPO-catalyzed system. This method is renowned for its high chemoselectivity and mild reaction conditions.

Rationale for Method Selection
  • Chemoselectivity: The (2,2,6,6-Tetrachloro-1-piperidinyloxy) (TEMPO) radical selectively catalyzes the oxidation of primary alcohols in the presence of a stoichiometric co-oxidant, leaving other functional groups such as esters untouched.[5][6]

  • Mild Conditions: The reaction is typically carried out at or near room temperature and at a slightly basic pH, which is compatible with a wide range of functional groups.

  • One-Pot Procedure: A two-step, one-pot procedure involving initial oxidation to the aldehyde with NaOCl followed by further oxidation to the carboxylic acid with NaClO₂ is highly efficient.[6]

Detailed Experimental Protocol
  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or a mixture of dichloromethane and water.

    • Add TEMPO (0.1 eq.) and sodium hypochlorite (NaOCl, 1.1 eq., as a buffered aqueous solution) to the reaction mixture.

  • Initial Oxidation to Aldehyde:

    • Stir the mixture vigorously at room temperature. The reaction is often biphasic.

    • Monitor the formation of the intermediate aldehyde by TLC.

  • Oxidation to Carboxylic Acid:

    • Once the formation of the aldehyde is complete, add an aqueous solution of sodium chlorite (NaClO₂, 1.5 eq.) and a phosphate buffer (pH ~6.8).

    • Continue stirring at room temperature until the aldehyde is fully converted to the carboxylic acid, as monitored by TLC.

  • Work-up and Isolation:

    • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

    • Separate the layers and extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield methyl 4-carboxybicyclo[2.2.2]octane-1-carboxylate.

Protocol 3: Direct Amidation of the Methyl Ester

Recent advances in synthetic methodology have enabled the direct conversion of unactivated esters to amides, bypassing the need for prior hydrolysis to the carboxylic acid. A robust method involves the use of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) in an anhydrous, aprotic solvent.

Rationale for Method Selection
  • Atom Economy and Efficiency: This one-step process is more atom-economical and time-efficient than the two-step hydrolysis-coupling sequence.

  • Broad Substrate Scope: This method has been shown to be effective for a wide range of esters and amines, including those with steric hindrance.[1]

  • Transition-Metal-Free: The absence of a transition metal catalyst simplifies purification and avoids potential metal contamination of the final product.[1]

Detailed Experimental Protocol
  • Reaction Setup (under inert atmosphere):

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the amine (1.2 eq.).

    • Add anhydrous solvent (e.g., THF or toluene).

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Carefully add sodium tert-butoxide (NaOtBu, 1.5 eq.) portion-wise to the stirring amine solution.

    • Allow the mixture to stir at 0 °C for 15-30 minutes.

    • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired 4-(hydroxymethyl)-N-(alkyl/aryl)bicyclo[2.2.2]octane-1-carboxamide.

G cluster_0 Ester Hydrolysis Workflow cluster_1 Alcohol Oxidation Workflow cluster_2 Direct Amidation Workflow a Start: Methyl Ester b Add LiOH, THF/H₂O a->b c Stir at RT, Monitor by TLC b->c d Acidify with HCl c->d e Extract with Ethyl Acetate d->e f Isolate Carboxylic Acid e->f g Start: Primary Alcohol h Add TEMPO, NaOCl g->h i Oxidize to Aldehyde h->i j Add NaClO₂ i->j k Oxidize to Carboxylic Acid j->k l Isolate Di-acid k->l m Start: Methyl Ester + Amine n Add NaOtBu in THF (inert atm.) m->n o Stir at RT, Monitor by TLC/LC-MS n->o p Quench with NH₄Cl(aq) o->p q Extract and Purify p->q r Isolate Amide q->r

Caption: Experimental workflows for key transformations.

Safety and Handling

  • Always handle reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium tert-butoxide is a strong base and is moisture-sensitive; handle under an inert atmosphere.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a highly valuable and versatile building block. The protocols detailed in this guide provide robust and reproducible methods for its key chemical transformations. By understanding the principles behind these reactions and adhering to the experimental procedures, researchers can effectively utilize this scaffold to advance their synthetic programs in drug discovery and materials science.

References

Protocol for the synthesis of PROTACs using "Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Linker Rigidity in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[2]

While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used, there is growing interest in the use of rigid linkers.[3] Rigid linkers, like the bicyclo[2.2.2]octane scaffold, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to enhanced potency and improved pharmacokinetic properties.[4] This application note provides a detailed protocol for the synthesis of a PROTAC utilizing "Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate" as a rigid linker. This protocol is intended for researchers, scientists, and drug development professionals.

Rationale for Employing a Bicyclo[2.2.2]octane Linker

The bicyclo[2.2.2]octane core offers a structurally rigid and well-defined three-dimensional scaffold.[5] This rigidity can reduce the entropic penalty associated with the formation of the ternary complex, thereby increasing its stability and leading to more efficient protein degradation. Furthermore, the defined geometry of this linker allows for precise control over the spatial orientation of the warhead and the E3 ligase ligand, which is crucial for productive ternary complex formation.[2]

Overview of the Synthetic Strategy

The synthesis of a PROTAC using "this compound" as the linker can be approached in a modular fashion. The linker possesses two key functional groups: a methyl ester and a hydroxymethyl group. These allow for sequential or orthogonal conjugation to the warhead and the E3 ligase ligand. A general workflow is depicted below:

PROTAC_Synthesis_Workflow cluster_0 Linker Functionalization cluster_1 Warhead & E3 Ligand Preparation cluster_2 PROTAC Assembly Linker This compound Func_Linker Functionalized Linker (e.g., with azide or alkyne) Linker->Func_Linker Introduce clickable handle Assembly Click Chemistry (e.g., CuAAC) Func_Linker->Assembly Warhead Warhead (POI Ligand) with complementary handle Warhead->Assembly E3_Ligand E3 Ligase Ligand with complementary handle E3_Ligand->Assembly Purification Purification (e.g., HPLC) Assembly->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: General workflow for PROTAC synthesis using a functionalized bicyclo[2.2.2]octane linker.

Detailed Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase. The warhead is a derivative of the BRD4 inhibitor JQ1, and the E3 ligase ligand is a pomalidomide derivative.

Materials and Reagents
ReagentSupplierPurpose
This compoundCommercialRigid Linker
Azido-functionalized JQ1 derivativeSynthesizedWarhead (POI Ligand)
Alkyne-functionalized pomalidomide derivativeSynthesizedE3 Ligase Ligand
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)Sigma-AldrichCatalyst for Click Chemistry
Sodium ascorbateSigma-AldrichReducing agent for Click Chemistry
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichBase
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)Combi-BlocksPeptide coupling reagent
Anhydrous N,N-Dimethylformamide (DMF)Sigma-AldrichSolvent
Dichloromethane (DCM)Fisher ChemicalSolvent
Ethyl acetate (EtOAc)Fisher ChemicalSolvent
Saturated aqueous sodium bicarbonate (NaHCO₃)Fisher ChemicalAqueous workup
BrineFisher ChemicalAqueous workup
Anhydrous sodium sulfate (Na₂SO₄)Fisher ChemicalDrying agent
Trifluoroacetic acid (TFA)Sigma-AldrichDeprotection
Preparative High-Performance Liquid Chromatography (HPLC)VariousPurification
Step 1: Functionalization of the Bicyclo[2.2.2]octane Linker

Objective: To introduce a clickable handle (e.g., an azide) onto the linker for subsequent conjugation.

  • Activation of the hydroxyl group: Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Azide substitution: To the reaction mixture, add sodium azide (3.0 eq) dissolved in a minimal amount of DMF. Heat the reaction to 50 °C and stir overnight.

  • Workup and purification: After cooling to room temperature, dilute the reaction with water and extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the azido-functionalized linker.

Step 2: Synthesis of the Warhead-Linker Conjugate

Objective: To couple the azido-functionalized linker to the alkyne-modified JQ1 derivative.

  • Amide bond formation: Dissolve the carboxylic acid of the JQ1 derivative (1.0 eq) and the amine-functionalized linker (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Reaction monitoring: Stir the reaction mixture at room temperature for 4 hours, monitoring progress by LC-MS.

  • Workup and purification: Once the reaction is complete, dilute with water and extract with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Step 3: Final PROTAC Assembly via Click Chemistry

Objective: To conjugate the warhead-linker intermediate with the E3 ligase ligand.

  • Click reaction setup: Dissolve the azido-functionalized warhead-linker conjugate (1.0 eq) and the alkyne-functionalized pomalidomide derivative (1.1 eq) in a 3:1 mixture of THF and water.

  • Catalyst addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • Reaction and monitoring: Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by LC-MS.

  • Workup and purification: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final purification: Purify the final PROTAC compound by preparative HPLC.

  • Characterization: Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Characterization and Validation

The synthesized PROTAC should be thoroughly characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final PROTAC and all intermediates.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized PROTAC.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC should be used to determine the purity of the final compound.

Following synthesis and characterization, the biological activity of the PROTAC should be evaluated. This typically involves:

  • Western Blotting: To assess the degradation of the target protein (BRD4) in a dose- and time-dependent manner.

  • Cell Viability Assays: To determine the cytotoxic effects of the PROTAC on cancer cell lines.

  • Ternary Complex Formation Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to study the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in coupling reactionsIncomplete activation of carboxylic acid; steric hindrance.Use a different coupling reagent (e.g., HCTU, PyBOP); increase reaction time or temperature; ensure anhydrous conditions.
Incomplete click reactionInactive catalyst; poor solubility of reactants.Use freshly prepared solutions of sodium ascorbate and copper sulfate; use a co-solvent to improve solubility (e.g., t-BuOH).
Difficulty in purification of final PROTACSimilar polarity of starting materials and product.Optimize the gradient for preparative HPLC; consider using a different stationary phase or solvent system.
"Hook effect" in biological assaysFormation of binary complexes (PROTAC-POI and PROTAC-E3 ligase) at high concentrations.Perform a wide dose-response experiment, including very low concentrations, to identify the optimal concentration range for degradation. A bell-shaped curve is indicative of the hook effect.[2]

Conclusion

The use of rigid linkers, such as the bicyclo[2.2.2]octane scaffold, represents a promising strategy in the design of potent and effective PROTACs. The protocol outlined in this application note provides a general framework for the synthesis of a PROTAC utilizing "this compound". The modular nature of this synthetic route allows for the facile incorporation of different warheads and E3 ligase ligands, enabling the generation of a library of PROTACs for structure-activity relationship studies. Careful optimization of the linker attachment points and overall linker length is crucial for achieving optimal degradation of the target protein.

References

The Bicyclo[2.2.2]octane Linchpin: Application Notes for Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate in Advanced Molecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Rigidity for Molecular Precision

In the intricate discipline of complex molecule synthesis, particularly within medicinal chemistry, the choice of scaffold is a critical determinant of a project's success. While flexible linkers have their place, the strategic introduction of rigidity can offer unparalleled control over the spatial orientation of functional groups, profoundly influencing biological activity. The bicyclo[2.2.2]octane (BCO) framework stands out as a preeminent example of a rigid, three-dimensional scaffold. Its cage-like structure provides a stable, non-aromatic, and predictable platform for the precise positioning of pharmacophoric elements.[1] This guide focuses on a particularly versatile derivative, Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (CAS 94994-15-7), a bifunctional building block poised for the construction of sophisticated molecular architectures, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).

The Molecule at a Glance: Properties and Strategic Advantages

This compound is a unique synthetic intermediate characterized by its rigid BCO core, which is substituted at the 1- and 4-bridgehead positions.[2] This substitution pattern places the functional groups—a methyl ester and a hydroxymethyl group—at opposite ends of the molecule in a fixed, linear orientation.

PropertyValueReference
CAS Number 94994-15-7[2]
Molecular Formula C₁₁H₁₈O₃[2]
Molecular Weight 198.26 g/mol [2]
Appearance Solid[3]
Key Functional Groups Methyl Ester, Primary Alcohol[2]

Strategic Rationale for Use:

  • Conformational Stability: The BCO cage structure minimizes conformational flexibility, which can be highly advantageous in drug design. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity.[2]

  • Precise Vectorial Display: The 1,4-substitution pattern ensures that modifications at either end of the molecule are projected in opposite directions, making it an ideal linker to connect two different molecular entities without ambiguity in their spatial relationship.

  • Orthogonal Reactivity: The presence of a methyl ester and a primary alcohol allows for selective chemical transformations. The alcohol can be readily functionalized using a variety of methods (e.g., etherification, esterification, activation to a leaving group) while the ester can be hydrolyzed, reduced, or converted to an amide, providing a versatile handle for subsequent synthetic steps.[2]

  • Improved Physicochemical Properties: As a non-aromatic, saturated scaffold, the BCO core can improve properties such as solubility and metabolic stability compared to commonly used aromatic linkers.

Synthesis of the BCO Building Block

The synthesis of this compound can be approached from precursors such as dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. A common strategy involves the selective reduction of one of the ester groups.

Protocol 1: Selective Monoreduction

This protocol outlines a representative procedure for the synthesis of the title compound from the corresponding diester, a common commercially available starting material.

Workflow Diagram:

cluster_0 Synthesis Workflow A Dimethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate B Selective Monoreduction (e.g., LiAlH₄, controlled stoichiometry) A->B 1.0 eq. C Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane- 1-carboxylate B->C Crude Product D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E Pure Product

Caption: Workflow for the synthesis of the target BCO building block.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Rationale: Low temperature is crucial to control the reactivity of the powerful reducing agent and favor selective monoreduction over complete reduction to the diol.

  • Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH₄, 0.5 eq) in anhydrous THF dropwise to the stirred solution over 1 hour.

    • Rationale: Using a substoichiometric amount of the reducing agent is key to achieving selectivity for the monoreduction product. Slow addition helps maintain the low temperature and control the reaction rate.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting material and the appearance of the product spot.

  • Quenching: Once the reaction is deemed complete, quench the reaction by the slow, sequential addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Causality: This specific quenching procedure (Fieser workup) is designed to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts as a granular solid, which is easily filtered.

  • Workup and Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Application in PROTAC Synthesis: A Representative Protocol

The primary application of this BCO derivative is as a rigid linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce targeted protein degradation by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase.[4] The BCO linker serves to connect the POI-binding ligand and the E3 ligase ligand.

This section provides a representative, field-proven protocol for incorporating the BCO linker, starting with the activation of the hydroxymethyl group, followed by coupling to a von Hippel-Lindau (VHL) E3 ligase ligand, a widely used component in PROTAC design.[5][6]

Overall Strategy Diagram:

cluster_0 PROTAC Synthesis Strategy BCO Methyl 4-(hydroxymethyl) bicyclo[2.2.2]octane-1-carboxylate Activation Step 1: Activation of Alcohol (Tosylation) BCO->Activation Activated_BCO Activated BCO Linker (BCO-OTs) Activation->Activated_BCO Coupling Step 2: Nucleophilic Substitution (SN2 Coupling) Activated_BCO->Coupling VHL_Ligand VHL Ligand (with nucleophilic handle, e.g., -NH2) VHL_Ligand->Coupling BCO_VHL Linker-VHL Conjugate Coupling->BCO_VHL Final_Coupling Step 3: Final Conjugation BCO_VHL->Final_Coupling POI_Ligand POI Ligand (with coupling handle) POI_Ligand->Final_Coupling PROTAC Final PROTAC Final_Coupling->PROTAC

Caption: A three-step strategy for incorporating the BCO linker into a PROTAC.

Protocol 2: Activation of the BCO Linker via Tosylation

This protocol converts the primary alcohol into a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

    • Rationale: Cooling helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion by TLC.

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude tosylated product is often of sufficient purity for the next step, or it can be further purified by flash chromatography.

Protocol 3: Coupling of Activated BCO Linker to a VHL Ligand

This protocol describes the coupling of the activated BCO-tosylate with an amine-functionalized VHL ligand.

Step-by-Step Methodology:

  • Reaction Setup: In a vial, dissolve the amine-containing VHL ligand (1.0 eq) and the activated BCO-tosylate from Protocol 2 (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M).[2]

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.

    • Causality: DIPEA is a non-nucleophilic base used to scavenge the p-toluenesulfonic acid byproduct generated during the Sₙ2 reaction, driving the reaction to completion.

  • Heating: Stir the reaction at 60 °C overnight under a nitrogen atmosphere.

    • Rationale: Heating is often necessary to drive Sₙ2 reactions with sterically hindered substrates or less reactive nucleophiles to completion in a reasonable timeframe.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by preparative HPLC to obtain the pure Linker-VHL conjugate.

The resulting conjugate, which now contains the BCO linker attached to the VHL ligand and still possesses the methyl ester handle, is ready for the final coupling to a POI ligand after hydrolysis of the ester to the corresponding carboxylic acid.

Concluding Remarks and Future Outlook

This compound is more than just a chemical; it is a strategic tool for molecular design. Its inherent rigidity and bifunctional nature provide chemists with a reliable platform to construct complex molecules with a high degree of spatial control. While its application as a PROTAC linker is currently the most prominent, the principles of its use can be extended to other areas where precise control of molecular geometry is paramount, including the development of novel materials and molecular probes. The protocols provided herein offer a validated starting point for researchers to harness the power of this unique BCO building block in their synthetic endeavors.

References

Application Notes and Protocols: Selective Chemical Modifications of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate is a versatile bifunctional molecule increasingly utilized as a rigid scaffold in medicinal chemistry and materials science.[1][2] Its unique, conformationally restricted bicyclo[2.2.2]octane core provides a well-defined three-dimensional orientation of its functional groups: a primary alcohol at the C4 position and a methyl ester at the C1 bridgehead.[1] This distinct spatial arrangement makes it an attractive building block for creating complex molecular architectures with precise vectoral properties, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[3][4]

The presence of two chemically distinct functional groups—a primary alcohol and a methyl ester—offers a rich landscape for selective chemical modifications. This guide provides detailed application notes and protocols for the selective manipulation of these functional groups, enabling researchers to leverage this valuable building block in their synthetic endeavors. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to guide experimental design and troubleshooting.

Chemical and Physical Properties

PropertyValue
CAS Number 94994-15-7
Molecular Formula C₁₁H₁₈O₃
Molecular Weight 198.26 g/mol
Appearance Solid
SMILES COC(=O)C12CCC(CC1)(CC2)CO
InChI Key CNDFZCWNUACFHZ-UHFFFAOYSA-N

Strategic Approach to Selective Modifications

The key to harnessing the synthetic potential of this compound lies in the chemoselective manipulation of its alcohol and ester functionalities. The choice of reagents and reaction conditions will dictate which functional group reacts. In some instances, the use of protecting groups is necessary to achieve the desired selectivity.

Chapter 1: Modifications of the Hydroxymethyl Group

The primary alcohol at the C4 position is a versatile handle for a variety of transformations, including oxidation to aldehydes and carboxylic acids, and conversion to other functional groups.

Selective Oxidation to the Aldehyde

The partial oxidation of the primary alcohol to an aldehyde, yielding Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate , requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid.[4] TEMPO-mediated oxidations are particularly well-suited for this transformation due to their high chemoselectivity for primary alcohols.

Protocol 1: TEMPO-Catalyzed Oxidation to the Aldehyde

This protocol utilizes trichloroisocyanuric acid as the terminal oxidant in the presence of catalytic TEMPO. This method is known for its mild conditions and high selectivity for primary alcohols.[4]

Materials:

  • This compound

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Trichloroisocyanuric acid (TCCA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEMPO (0.05 equiv) to the solution and stir until it dissolves.

  • In a separate flask, prepare a suspension of TCCA (0.5 equiv) in anhydrous DCM.

  • Slowly add the TCCA suspension to the solution of the alcohol and TEMPO at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • Stir the mixture vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate.

Causality and Insights:

  • TEMPO: Acts as a catalyst to generate the active oxidant, the N-oxoammonium ion.

  • TCCA: Serves as the stoichiometric oxidant to regenerate the N-oxoammonium ion from the hydroxylamine formed during the reaction.

  • Chemoselectivity: The bulkiness of the TEMPO catalyst generally leads to selective oxidation of primary alcohols over secondary alcohols and leaves the ester group untouched.

Oxidation to the Carboxylic Acid

For the synthesis of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid , a more potent oxidizing system is required to convert the primary alcohol to a carboxylic acid. A two-step, one-pot procedure involving an initial oxidation to the aldehyde followed by further oxidation is often employed. Alternatively, stronger oxidizing agents can be used directly.

Protocol 2: Two-Step, One-Pot Oxidation to the Carboxylic Acid using NaBr and Selectfluor

This protocol utilizes a combination of sodium bromide and Selectfluor for the direct oxidation of the primary alcohol to a carboxylic acid under mild, aqueous conditions.[5][6]

Materials:

  • This compound

  • Sodium bromide (NaBr)

  • Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and NaBr (1.0 equiv) in a 1:1 mixture of acetonitrile and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add Selectfluor (2.0 equiv) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x).

  • Combine the latter organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid.

Causality and Insights:

  • NaBr and Selectfluor: This reagent combination generates in situ hypobromous acid (HOBr), which is the active oxidizing species.[5]

  • Aqueous Conditions: The presence of water is crucial for the formation of the carboxylic acid.

  • Work-up: The acidic product is extracted after acidification of the aqueous layer.

Chapter 2: Modifications of the Methyl Ester Group

The methyl ester at the C1 bridgehead can be hydrolyzed to a carboxylic acid or converted directly to an amide.

Selective Hydrolysis to the Carboxylic Acid

The hydrolysis of the methyl ester to 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid is typically achieved under basic conditions. Careful control of the reaction conditions is necessary to prevent any side reactions involving the primary alcohol.

Protocol 3: Base-Mediated Ester Hydrolysis

This protocol employs lithium hydroxide in a mixed solvent system, a standard and effective method for the saponification of methyl esters.[7]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of THF, MeOH, and H₂O (e.g., 3:1:1 v/v/v).

  • Add LiOH·H₂O (2.0-3.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A precipitate of the carboxylic acid may form upon acidification. If so, collect the solid by filtration.

  • If no precipitate forms, extract the acidified aqueous solution with ethyl acetate (3 x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid.

Causality and Insights:

  • LiOH: A strong base that effectively hydrolyzes the ester via a nucleophilic acyl substitution mechanism.

  • Solvent System: The mixed solvent system ensures the solubility of both the substrate and the hydroxide salt.

  • Acidic Work-up: The carboxylic acid product is protonated and can be isolated by extraction or filtration.

Amide Formation

The conversion of the methyl ester to an amide can be achieved by direct aminolysis, although this often requires harsh conditions. A more common and milder approach involves a two-step process: hydrolysis of the ester to the carboxylic acid (as in Protocol 3), followed by amide coupling.

Protocol 4: Amide Coupling of the Corresponding Carboxylic Acid

This protocol describes the formation of an amide from the carboxylic acid obtained in Protocol 3, using a standard peptide coupling reagent such as HATU.

Materials:

  • 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid

  • Amine (R-NH₂) (1.1 equiv)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add the desired amine (1.1 equiv) and DIPEA (3.0 equiv) to the solution.

  • Add HATU (1.2 equiv) to the reaction mixture and stir at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Causality and Insights:

  • HATU: A highly efficient coupling reagent that activates the carboxylic acid to form an active ester, which is then readily attacked by the amine.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, and to facilitate the coupling reaction.

Chapter 3: Protecting Group Strategies for Enhanced Selectivity

To achieve more complex modifications, it may be necessary to protect one of the functional groups while reacting the other.

Protection of the Hydroxymethyl Group

Protecting the primary alcohol as a silyl ether is a common strategy to allow for selective manipulation of the methyl ester. The tert-butyldimethylsilyl (TBDMS) group is a popular choice due to its stability and ease of removal.

Protocol 5: TBDMS Protection of the Primary Alcohol

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF under an inert atmosphere.

  • Add TBDMSCl (1.2 equiv) to the solution at room temperature.

  • Stir the reaction mixture until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 4-((tert-butyldimethylsilyloxy)methyl)bicyclo[2.2.2]octane-1-carboxylate .

Deprotection: The TBDMS group can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF) in THF, or under acidic conditions (e.g., acetic acid in THF/water).

Visualizations

G cluster_0 Selective Modifications A This compound B Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate A->B Mild Oxidation (TEMPO) C 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid A->C Strong Oxidation (NaBr/Selectfluor) D 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid A->D Ester Hydrolysis (LiOH) E Amide Derivative D->E Amide Coupling (HATU)

Figure 1. Reaction pathways for selective modifications.

G cluster_1 Protecting Group Strategy Start This compound Protected TBDMS-Protected Intermediate Start->Protected TBDMSCl, Imidazole ModifiedEster Modified Ester Derivative Protected->ModifiedEster Reaction at Ester FinalProduct Deprotected Product ModifiedEster->FinalProduct Deprotection (TBAF)

Figure 2. Workflow for using a protecting group.

Conclusion

This compound is a synthetically tractable and highly valuable building block. The protocols outlined in this guide provide a robust starting point for researchers to selectively modify its functional groups, enabling the creation of novel and complex molecules for a wide range of applications, from drug discovery to materials science. The key to successful and selective modification lies in the careful choice of reagents and reaction conditions, and, where necessary, the strategic implementation of protecting groups.

References

Application Notes and Protocols for Parallel Solution-Phase Syntheses Using Polymer-Supported Reagent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless demand for the rapid synthesis of compound libraries in drug discovery and materials science has catalyzed the development of efficient high-throughput chemical synthesis methodologies. Parallel solution-phase synthesis, augmented by the use of polymer-supported reagents and scavengers, has emerged as a powerful strategy that synergizes the flexibility of solution-phase chemistry with the purification advantages of solid-phase techniques.[1] This guide provides an in-depth exploration of the principles and practical applications of this methodology. We offer detailed, field-proven protocols for key synthetic transformations, including amide bond formation and reductive amination, alongside robust purification strategies using polymer-supported scavengers and catch-and-release techniques. This document is designed to be a comprehensive resource, enabling researchers to streamline their synthetic workflows, accelerate discovery, and enhance overall laboratory productivity.

Introduction: The Paradigm of Polymer-Assisted Solution-Phase Synthesis

Traditional solution-phase synthesis, while offering a vast repertoire of well-established reactions, often encounters a significant bottleneck during product purification, especially in the context of generating large libraries of compounds.[2] Chromatographic purification, a staple in traditional synthesis, is time-consuming and not easily amenable to high-throughput parallel formats. On the other hand, solid-phase organic synthesis (SPOS) simplifies purification by allowing for the removal of excess reagents and byproducts by simple filtration.[3] However, SPOS requires the attachment of substrates to a solid support, which can sometimes be synthetically challenging and may necessitate reaction optimization.[3]

Polymer-assisted solution-phase synthesis (PASPS) offers a compelling alternative by combining the benefits of both approaches.[1] In this methodology, reagents, catalysts, or scavengers are immobilized on a polymer support, while the substrate remains in solution. This allows for the use of excess reagents to drive reactions to completion, with the subsequent removal of the polymer-bound species and any sequestered byproducts achieved through simple filtration. A key advantage of this approach is the ease of reaction monitoring using standard analytical techniques like TLC, LC-MS, and NMR, as the product is in the solution phase.[1]

Core Principles and Advantages

The fundamental principle of PASPS lies in the physical separation of the solution-phase product from the solid-supported reagents and byproducts. This leads to several significant advantages:

  • Simplified Purification: Eliminates the need for traditional purification methods like chromatography, crystallization, or extraction.

  • Use of Excess Reagents: Allows for the use of a large excess of reagents to drive reactions to completion, knowing that the excess can be easily removed.

  • High-Throughput Amenability: The filtration-based workup is ideally suited for parallel synthesis formats using multi-well plates or automated systems.

  • Broad Reaction Scope: A wide range of solution-phase reactions can be adapted to this methodology.

  • Reduced Handling of Toxic Reagents: Immobilizing toxic or noxious reagents on a polymer support can improve safety and ease of handling.[3]

Types of Polymer Supports

The choice of polymer support is crucial and depends on the specific reaction conditions, solvent, and the nature of the immobilized species. The two main categories are:

  • Insoluble Polymer Supports: These are the most common and are typically based on cross-linked polystyrene (e.g., with divinylbenzene) or other macroporous polymers. They are robust and easily separated by filtration.

  • Soluble Polymer Supports: These polymers, such as polyethylene glycol (PEG), are soluble in the reaction medium, allowing for homogeneous reaction kinetics. The polymer-bound species is then precipitated by the addition of a specific solvent, enabling separation.

This guide will primarily focus on the application of insoluble polymer supports due to their widespread use and operational simplicity in parallel synthesis.

Key Synthetic Transformations: Detailed Protocols

The following sections provide detailed, step-by-step protocols for two of the most common and important reactions in medicinal chemistry: amide bond formation and reductive amination, adapted for a parallel synthesis workflow using polymer-supported reagents.

Parallel Amide Bond Formation using Polymer-Supported Carbodiimide

Amide bond formation is a cornerstone of drug discovery. Polymer-supported carbodiimides offer a streamlined approach to synthesizing amide libraries by activating carboxylic acids for coupling with amines. The resulting urea byproduct remains bound to the polymer and is removed by filtration.

Mechanism Insight: The polymer-supported carbodiimide (PS-Carbodiimide) reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by a primary or secondary amine to form the desired amide bond, releasing the polymer-bound urea. The use of an additive like 1-hydroxybenzotriazole (HOBt) can be employed to form a more stable active ester, which can minimize side reactions such as racemization.

Experimental Workflow:

Amide_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid (1.0 equiv) Reaction_Vessel Reaction Vessel (e.g., 96-well plate) Carboxylic_Acid->Reaction_Vessel Amine Amine (1.2 equiv) Amine->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction_Vessel PS_Carbodiimide PS-Carbodiimide (~1.5 equiv) PS_Carbodiimide->Reaction_Vessel Agitation Agitate at RT (4-16 h) Reaction_Vessel->Agitation Filtration Filtration Agitation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product Pure Amide Product Evaporation->Product Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup & Purification Carbonyl Aldehyde or Ketone (1.0 equiv) Reaction_Vessel Reaction Vessel Carbonyl->Reaction_Vessel Amine Amine (1.2 equiv) Amine->Reaction_Vessel Solvent_Acid Solvent + Acetic Acid (e.g., THF/AcOH) Solvent_Acid->Reaction_Vessel PS_CNBH3 PS-Cyanoborohydride (~2.5 equiv) PS_CNBH3->Reaction_Vessel Agitation Agitate at RT (8-16 h) Reaction_Vessel->Agitation Filtration Filtration Agitation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product Pure Amine Product Evaporation->Product Catch_and_Release_Workflow Crude_Mixture Crude Reaction Mixture (Amine + Impurities) PS_Acid Polymer-Supported Sulfonic Acid Crude_Mixture->PS_Acid Catch Wash Wash Resin with Solvent (Remove Impurities) PS_Acid->Wash Release Release with Basic Solution (e.g., NH3 in MeOH) Wash->Release Pure_Amine Pure Amine Product Release->Pure_Amine

References

Diels-Alder reactions for synthesizing bicyclo[2.2.2]octane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of Bicyclo[2.2.2]octane Derivatives via Diels-Alder Reactions

Introduction: The Strategic Importance of the Bicyclo[2.2.2]octane Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the bicyclo[2.2.2]octane (BCO) framework stands out as a privileged scaffold. Its unique, rigid, and three-dimensional structure provides a robust platform for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Unlike flexible aliphatic chains or flat aromatic rings, the BCO core acts as a conformational lock, reducing the entropic penalty upon binding to a protein target. This has led to its incorporation into a wide array of therapeutic agents, with applications ranging from antiviral and anti-inflammatory to antimicrobial and metabolic disease treatments.[1][3] For researchers and drug development professionals, mastering the synthesis of this core structure is a critical step in harnessing its therapeutic potential.

The Diels-Alder reaction, a powerful [4+2] cycloaddition, remains one of the most elegant and efficient methods for constructing the BCO skeleton.[4][5] This pericyclic reaction allows for the formation of the six-membered ring of the bicyclic system in a single, often highly stereocontrolled, step. This guide provides an in-depth exploration of the Diels-Alder approach, detailing the mechanistic underpinnings, strategic considerations for reaction design, and field-proven protocols for laboratory execution.

Mechanistic Blueprint: The Diels-Alder [4+2] Cycloaddition

The Diels-Alder reaction involves the concerted interaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a cyclohexene ring. When a cyclic diene, such as a 1,3-cyclohexadiene derivative, is used, the resulting product is the bicyclo[2.2.2]octene core.

G cluster_product Product Diene 1,3-Cyclohexadiene (4π system) Product Bicyclo[2.2.2]octene Core Diene->Product [4+2] Cycloaddition Dienophile Dienophile (2π system) Dienophile->Product

Figure 1: General schematic of the Diels-Alder reaction.

The reaction's efficiency and stereochemical outcome are governed by the electronic properties of the reactants and the orbital symmetry of the transition state. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile typically accelerate the reaction. The stereochemistry is highly predictable, adhering to the endo rule, which states that the substituents of the dienophile will preferentially orient themselves towards the developing π-system of the diene in the transition state, though this can be influenced by catalysts and reaction conditions.[6]

Strategic Considerations for Synthesis

Selection of Diene and Dienophile

The choice of starting materials is paramount. For the synthesis of the BCO core, 1,3-cyclohexadiene or its derivatives are the dienes of choice. The dienophile can be varied to install desired functionality. Common dienophiles include maleic anhydride, acrylates, and acetylene derivatives.[4][7] The reaction of 1,4-diacetoxy-1,3-cyclohexadiene with maleic anhydride, for instance, has been used to produce a dicarboxylic acid anhydride derivative of the BCO skeleton.[8]

The Role of Catalysis: Enhancing Rate and Selectivity

While thermal conditions can be sufficient, many Diels-Alder reactions for BCO synthesis benefit significantly from catalysis.

  • Lewis Acids: Lewis acid catalysts are instrumental in activating the dienophile by coordinating to an electron-withdrawing group (e.g., a carbonyl), thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[9] This enhances the reaction rate and can dramatically improve both regioselectivity and stereoselectivity.[6][10][11] Stoichiometric amounts may be required if the diene contains a Lewis basic site, such as an amide.[9]

  • Asymmetric Catalysis: For the synthesis of chiral BCO derivatives, enantioselective catalysis is essential. Chiral Lewis acids, such as chiral oxazaborolidinium or copper-bisoxazoline complexes, can create a chiral environment around the dienophile, directing the diene to attack from a specific face and yielding a product with high enantiomeric excess (ee).[11][12]

Catalyst SystemDieneDienophileTypical ConditionsOutcomeReference
BF₃·OEt₂ 1-Acetoxy-1,3-butadiene2,6-DimethylbenzoquinoneToluene, 0 °CHigh yield, single regio- and diastereoisomer[13]
TiCl₄ / ZnI₂ Cyclopentadiene1-Acetylvinyl p-nitrobenzenecarboxylateCH₂Cl₂, low temp.Catalyst-dependent endo/exo selectivity[6]
Ytterbium trichloride (YbCl₃) Amide-functionalized 1,3-cyclohexadieneMethacroleinStoichiometric catalystEffective, favors endo stereochemistry[9]
Chiral Oxazaborolidine Cyclopentadieneα-BromoacroleinCH₂Cl₂, -78 °C, 10 mol%100% yield, 95% ee, exo-selective[11][12]

Table 1: Comparison of Lewis Acid Catalysts for Bicyclo[2.2.2]octane Synthesis.

High-Pressure Conditions

For sluggish reactions or those involving thermally sensitive products, high pressure (e.g., 19 kbar) can be a powerful tool.[14] High-pressure conditions favor the Diels-Alder reaction because the transition state has a smaller volume than the starting materials (negative activation volume).[15] This allows the reaction to proceed at lower temperatures, preventing decomposition and sometimes altering the facial selectivity of the cycloaddition.[14]

Experimental Protocols

The following protocols provide a framework for conducting Diels-Alder reactions to synthesize BCO derivatives. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[3][13]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Inert Atmosphere B Prepare Diene & Dienophile Solutions A->B C Cool to Target Temp (-78°C to 0°C) B->C D Add Lewis Acid (if applicable) C->D E Add Dienophile (dropwise) D->E F Stir until Completion (TLC) E->F G Quench Reaction (e.g., buffer, H₂O) F->G H Aqueous Workup (Extraction) G->H I Dry & Concentrate H->I J Purify Product (Column Chromatography) I->J K Characterize (NMR, MS, IR) J->K

Figure 2: General experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction for a Bicyclo[2.2.2]octenone Derivative

This protocol is a generalized procedure based on the Lewis acid-catalyzed cycloaddition of an activated diene with a benzoquinone dienophile, inspired by methodologies reported in the literature.[11][13]

Materials:

  • 2,6-Dimethylbenzoquinone (1.0 eq)

  • 1-Acetoxy-1,3-butadiene (2.5 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 eq)

  • Anhydrous Toluene or Dichloromethane (CH₂Cl₂)

  • 1.0 M pH 7 Phosphate Buffer

  • Saturated aqueous NaHCO₃, Saturated aqueous Na₂S₂O₃

  • Diethyl ether or Ethyl Acetate (EtOAc)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: Under an argon atmosphere, dissolve 2,6-dimethylbenzoquinone (1.0 eq) in anhydrous toluene in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Slowly add 1-acetoxy-1,3-butadiene (2.5 eq) to the cooled solution.

    • Add BF₃·OEt₂ (1.0 eq) dropwise via syringe over 5-10 minutes. The solution may change color. Causality Note: Slow, dropwise addition of the Lewis acid is critical to control the exothermicity of the reaction and prevent side product formation.

  • Reaction Monitoring: Stir the resulting solution vigorously at 0 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting benzoquinone is consumed (typically 1-2 hours).

  • Quenching: Quench the reaction by adding 1.0 M pH 7 phosphate buffer. Stir for 5 minutes. Trustworthiness Note: Quenching deactivates the Lewis acid and neutralizes the reaction mixture, preventing further uncontrolled reactions or degradation during workup.

  • Workup:

    • Transfer the biphasic mixture to a separatory funnel containing additional phosphate buffer and diethyl ether.

    • Separate the layers and extract the aqueous layer multiple times with diethyl ether or EtOAc.

    • Combine the organic extracts. If the solution has a yellow/orange tint from unreacted quinone or byproducts, wash with saturated aqueous Na₂S₂O₃ followed by saturated aqueous NaHCO₃.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure bicyclo[2.2.2]octene adduct.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. nOe correlations can be used to confirm stereochemical assignments.[13]

Protocol 2: High-Pressure Promoted Diels-Alder Reaction

This protocol outlines the general considerations for a high-pressure reaction, as described for the cycloaddition of cis-1,2-dihydrocatechols.[14] This technique requires specialized equipment.

Rationale for Use:

  • To accelerate reactions that are slow at ambient pressure and temperature.

  • To enable reactions with thermally labile products by allowing for lower reaction temperatures.

  • To potentially overcome steric hindrance that disfavors the reaction at atmospheric pressure.

General Procedure:

  • Sample Preparation: A solution of the diene (e.g., a cis-1,2-dihydrocatechol derivative) and the dienophile in a suitable solvent (e.g., CH₂Cl₂) is prepared in a sealed, flexible container, such as a Teflon tube.

  • Apparatus Setup: The sealed tube is placed inside a high-pressure reactor vessel. The vessel is filled with a pressure-transmitting fluid (e.g., kerosene or isopropanol).

  • Pressurization: The vessel is sealed and connected to a hydraulic press. The pressure is gradually increased to the target level (e.g., 19 kbar / 1.9 GPa).

  • Reaction: The reaction is maintained at the target pressure for the required duration (several hours to days) at room temperature.

  • Decompression and Workup: The pressure is slowly released. The sample tube is retrieved, and the contents are transferred. The solvent is removed under reduced pressure.

  • Purification and Characterization: The crude product is purified and characterized using standard methods as described in Protocol 1.

Conclusion and Outlook

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a reliable and stereocontrolled pathway to the valuable bicyclo[2.2.2]octane scaffold. By carefully selecting dienes, dienophiles, and reaction conditions—particularly through the strategic use of Lewis acid catalysis and high pressure—researchers can efficiently construct complex molecular architectures. The protocols and insights provided in this guide serve as a practical resource for scientists engaged in natural product synthesis and drug development, enabling the exploration of novel chemical space built around this rigid and versatile framework.[1][5][16]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this rigid, bifunctional scaffold in their synthetic endeavors. As a key building block and PROTAC linker, achieving high yield and purity of this compound is critical for downstream applications.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address common challenges encountered during its synthesis.

Synthesis Overview: The Reduction Pathway

The most prevalent and scalable synthetic route to this compound involves the selective mono-reduction of a symmetric diester precursor, Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.[3][4] The primary challenge lies in precisely controlling the reduction to prevent both incomplete conversion and over-reduction to the diol byproduct.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Key Transformation cluster_products Reaction Outcome Start Dimethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate Reaction Selective Mono-Reduction (e.g., with LiAlH₄) Start->Reaction Add Reducing Agent (Controlled) Product Methyl 4-(hydroxymethyl)bicyclo[2.2.2]- octane-1-carboxylate (Desired Product) Reaction->Product High Selectivity Byproduct1 Bicyclo[2.2.2]octane-1,4-diyldimethanol (Diol Byproduct) Reaction->Byproduct1 Over-reduction Byproduct2 Unreacted Starting Material Reaction->Byproduct2 Incomplete Reaction

Caption: General workflow for the synthesis via selective reduction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for synthesizing this compound?

The most common and commercially accessible precursor is Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate .[5] This symmetric diester provides the core bicyclic framework and the two functional groups that will be differentiated in the key reaction step. Its synthesis can be achieved via a Diels-Alder reaction followed by further transformations.[6][7]

Q2: What is the critical chemical transformation, and why is it challenging?

The critical step is the selective mono-reduction of the diester to a mono-alcohol . The primary challenge is achieving high chemoselectivity. Reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly reactive and can easily reduce both ester groups, leading to the formation of the undesired diol byproduct, bicyclo[2.2.2]octane-1,4-diyldimethanol.[8][9] Therefore, the reaction conditions must be meticulously controlled to stop the reaction after the first reduction has occurred.

Q3: What are the primary impurities I should expect to see in my crude product?

The two major impurities are typically:

  • Unreacted Starting Material: Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.

  • Over-reduction Byproduct: Bicyclo[2.2.2]octane-1,4-diyldimethanol.

The relative amounts of these impurities provide direct insight into the success of the reaction's execution—whether it was incomplete or overly aggressive.

Troubleshooting Guide

Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Action Problem1 Low Overall Yield Cause1A Degraded Reducing Agent Problem1->Cause1A Cause1B Moisture Contamination Problem1->Cause1B Cause1C Insufficient Reaction Time/Temp Problem1->Cause1C Problem2 Excess Diol Byproduct Cause2A Excess Reducing Agent Problem2->Cause2A Cause2B Reaction Temp Too High Problem2->Cause2B Cause2C Rapid Reagent Addition Problem2->Cause2C Problem3 Difficult Purification Cause3A Similar Compound Polarities Problem3->Cause3A Solution1A Use Fresh, Dry LiAlH₄/Solvent Cause1A->Solution1A Solution1B Titrate LiAlH₄ Solution Before Use Cause1A->Solution1B Cause1B->Solution1A Solution1C Monitor by TLC for Completion Cause1C->Solution1C Solution2A Use 0.5 - 0.7 eq. LiAlH₄ Cause2A->Solution2A Solution2B Maintain Temp at 0°C or Below Cause2B->Solution2B Solution2C Add Reagent Dropwise Over >1 hr Cause2C->Solution2C Solution3A Optimize Flash Chromatography (e.g., EtOAc/Hexane Gradient) Cause3A->Solution3A

Caption: Logic map for troubleshooting common synthesis issues.

Problem 1: Low Conversion / Poor Overall Yield

Q: My TLC analysis shows a significant amount of unreacted starting diester even after several hours. What are the likely causes and solutions?

A: This issue points to an insufficient effective concentration or reactivity of your reducing agent. LiAlH₄ is a powerful reducing agent, but its efficacy is highly dependent on the experimental setup.[10][11]

  • Causality - Reagent Quality: LiAlH₄ reacts violently with moisture.[9] If the reagent has been improperly stored or the solvent (typically THF or diethyl ether) is not rigorously anhydrous, a significant portion of the hydride will be quenched before it can react with the ester.

  • Expertise & Trustworthiness - Self-Validating Protocol:

    • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Use fresh, anhydrous solvent from a sealed bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[12]

    • Verify Reagent Potency: Use a freshly opened bottle of LiAlH₄ whenever possible. For older reagents or prepared solutions, it is best practice to titrate the solution to determine its active hydride concentration before use.

    • Reaction Temperature & Time: While low temperatures are crucial for selectivity (see Problem 2), the reaction may proceed very slowly at sub-zero temperatures. After the initial addition at 0°C, allow the reaction to slowly warm to room temperature and monitor its progress by TLC until the starting material is consumed to the desired extent.

Problem 2: Poor Selectivity - High Yield of Diol Byproduct

Q: My primary isolated product is bicyclo[2.2.2]octane-1,4-diyldimethanol. How can I improve the selectivity to favor the desired mono-alcohol?

A: This is the most common optimization challenge. The formation of the diol indicates that the reaction conditions are too harsh, causing the reduction of the second ester group. The key is to carefully moderate the reactivity of the LiAlH₄.[3][8]

  • Causality - Stoichiometry and Kinetics: The reduction of an ester with LiAlH₄ proceeds via a tetrahedral intermediate which collapses to an aldehyde, which is then immediately reduced again to the alcohol. Because the intermediate aldehyde is more reactive than the starting ester, it is not possible to stop the reaction at the aldehyde stage. However, by carefully controlling the stoichiometry and delivery rate of the hydride, we can favor the initial reduction of the diester pool before significant second reductions occur.

  • Expertise & Trustworthiness - Optimizing Selectivity:

    • Stoichiometry is Paramount: The theoretical stoichiometry for mono-reduction is 0.5 equivalents of LiAlH₄ (since each mole of LiAlH₄ delivers 4 moles of hydride, and each ester reduction consumes 2 moles of hydride). In practice, using 0.5 to 0.7 equivalents of LiAlH₄ is a good starting point to account for any minor quenching. Do not use a large excess.

    • Control the Temperature: Maintain the reaction temperature at 0°C or even -10°C during the addition of the reducing agent. Lower temperatures decrease the reaction rate, enhancing the selectivity between the first and second reduction events.

    • Slow, Controlled Addition: The LiAlH₄ solution should be added dropwise to the solution of the diester over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a very low instantaneous concentration of the reducing agent, which favors reaction with the more abundant diester over the newly formed mono-alcohol product.

ParameterCondition for High Selectivity (Mono-alcohol)Condition Leading to Over-reduction (Diol)Rationale
LiAlH₄ Stoichiometry 0.5 - 0.7 equivalents> 1.0 equivalentsLimits the total amount of available hydride to prevent the second reduction.
Temperature 0°C or belowRoom Temperature or RefluxLower temperature slows all reactions, but kinetically favors the more reactive first reduction.
Addition Rate Slow, dropwise addition (>1 hour)Rapid, bulk additionMaintains a low concentration of LiAlH₄, increasing the probability of reacting with the starting diester.
Problem 3: Difficult Purification

Q: I have a mixture of the starting material, product, and diol, but I'm struggling to separate them using column chromatography. What is a recommended procedure?

A: The three key compounds have distinct polarities, which should allow for separation, but they can co-elute if the conditions are not optimized. The diol is the most polar, the desired mono-alcohol is intermediate, and the starting diester is the least polar.

  • Causality - Polarity Differences: The hydroxyl group (-OH) in the product and the two -OH groups in the diol significantly increase their polarity compared to the diester. This difference in polarity is the basis for separation on silica gel.

  • Expertise & Trustworthiness - Purification Protocol:

    • TLC First: Before running a column, analyze your crude mixture by TLC using different solvent systems. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes. Aim for an Rf value of ~0.3 for your desired product.

    • Column Chromatography:

      • Stationary Phase: Use standard silica gel (230-400 mesh).

      • Mobile Phase: A gradient elution is highly recommended. Start with a low-polarity mixture (e.g., 10% EtOAc in Hexanes) to elute the non-polar starting diester. Gradually increase the polarity (e.g., to 30-50% EtOAc in Hexanes) to elute your desired mono-alcohol product. The highly polar diol will elute last, potentially requiring an even higher percentage of EtOAc or a different solvent system.

    • Visualization: The compounds can be visualized using a potassium permanganate (KMnO₄) stain, as the alcohol groups are readily oxidized.

Detailed Experimental Protocol: Selective Mono-reduction

This protocol is a representative example and should be adapted based on laboratory conditions and scale. All operations must be performed in a fume hood with appropriate personal protective equipment.

  • Preparation (t = -30 min):

    • Dry all glassware (a three-neck round-bottom flask, dropping funnel, condenser) in an oven at >120°C for at least 4 hours and allow to cool in a desiccator. Assemble the apparatus quickly and place it under a positive pressure of inert gas (Nitrogen or Argon).

    • Prepare a solution of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (1.0 eq.) in anhydrous THF (approx. 0.1 M concentration) in the reaction flask.

    • Prepare a separate solution of LiAlH₄ (0.6 eq.) in anhydrous THF in the dropping funnel.

  • Reaction (t = 0 to 3h):

    • Cool the reaction flask containing the diester solution to 0°C using an ice-water bath.

    • Begin dropwise addition of the LiAlH₄ solution to the stirred diester solution. The addition should be slow and controlled, ideally over 1.5 hours. Rationale: This slow addition is critical for maintaining a low concentration of the reducing agent, which is the key to achieving high selectivity.[3]

    • After the addition is complete, allow the reaction mixture to stir at 0°C for another 1-2 hours.

    • Monitor the reaction progress by TLC. Take small aliquots, quench them carefully (see step 3), and spot them on a TLC plate.

  • Work-up and Quenching (t = 3h to 4h):

    • CAUTION: This procedure generates hydrogen gas and is highly exothermic. Perform slowly and behind a blast shield.

    • While maintaining cooling at 0°C, slowly and carefully add water dropwise to quench the excess LiAlH₄.

    • Next, add a 15% aqueous solution of NaOH dropwise.

    • Finally, add more water. A common sequence (the "Fieser workup") for quenching 'x' g of LiAlH₄ is to add 'x' mL of water, then 'x' mL of 15% NaOH(aq), then '3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[9]

    • Allow the mixture to warm to room temperature and stir for 1 hour until a white, filterable precipitate forms.

  • Isolation and Purification (t = 4h onwards):

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.

    • Combine the organic filtrates and concentrate them under reduced pressure to yield the crude product as an oil or solid.

    • Purify the crude material by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes as described in the troubleshooting section.

    • Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield this compound.

References

Technical Support Center: Purification of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this versatile bicyclic building block. The rigid bicyclo[2.2.2]octane core, coupled with the polar hydroxyl and methyl ester functional groups, presents unique purification scenarios that require careful consideration.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My primary purification by column chromatography is resulting in significant tailing and poor separation. What are the likely causes and how can I resolve this?

Answer:

Tailing on silica gel chromatography is a common issue when purifying polar compounds like this compound. The primary reasons for this phenomenon are strong interactions between the polar hydroxyl group of your compound and the acidic silanol groups on the silica surface. This can lead to slow elution and broad peaks, making separation from closely eluting impurities difficult.[2]

Troubleshooting Steps:

  • Solvent System Optimization:

    • Increase Eluent Polarity Gradually: If your compound is eluting too slowly, you can gradually increase the polarity of your mobile phase. However, a sudden large increase can sometimes worsen tailing. A gradient elution, starting with a less polar mixture and gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexanes), can often provide better resolution.

    • Use of Additives: To mitigate the interaction with acidic silica, consider adding a small amount of a polar, slightly basic, or acidic modifier to your eluent system.

      • For Basic Impurities or Tailing: Adding a small percentage (0.1-1%) of triethylamine (Et3N) or a few drops of ammonium hydroxide solution to your mobile phase can neutralize the acidic sites on the silica gel, reducing tailing.[3]

      • For Acidic Impurities or Tailing: A small amount of acetic acid or formic acid (0.1-1%) can help in cases where impurities are acidic.

  • Stationary Phase Consideration:

    • Deactivated Silica: You can try using silica gel that has been deactivated with water. This is achieved by adding a small percentage of water to the dry silica gel before packing the column.

    • Alternative Stationary Phases: If tailing persists, consider switching to a different stationary phase.

      • Alumina (Neutral or Basic): Alumina can be a good alternative to silica gel, especially for compounds that are sensitive to acid.

      • Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography, where the stationary phase is nonpolar (like C18-functionalized silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures), can be very effective.[4]

  • Sample Loading Technique:

    • Dry Loading: If your compound has poor solubility in the initial eluent, it's beneficial to use a dry loading technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully loaded onto the top of your column. This prevents the sample from precipitating at the top of the column and ensures a narrow starting band.[5]

Workflow for Optimizing Column Chromatography

G cluster_0 Problem Identification cluster_1 Troubleshooting Strategies cluster_2 Solutions a Poor separation and/or significant peak tailing b Optimize Solvent System a->b Initial Approach c Change Stationary Phase a->c If solvent optimization fails d Improve Sample Loading a->d Concurrent consideration e Use Gradient Elution b->e f Add Modifiers (e.g., Et3N) b->f g Switch to Alumina or C18 c->g h Employ Dry Loading Technique d->h

Caption: Troubleshooting workflow for column chromatography issues.

FAQ 2: After purification, my NMR spectrum shows the presence of residual starting materials from the synthesis. What are the most common starting materials and how can I remove them?

Answer:

The synthesis of this compound often involves the reduction of a corresponding diester or the functionalization of a bicyclic precursor.[1][6] Common impurities can therefore include unreacted starting materials or byproducts from these reactions.

Potential Impurities and Removal Strategies:

ImpurityLikely OriginPhysicochemical PropertiesRecommended Purification Strategy
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate Incomplete reduction of the diester.Less polar than the desired product due to the absence of the hydroxyl group.Careful column chromatography with a shallow gradient should effectively separate the less polar diester.
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid Hydrolysis of the methyl ester during synthesis or workup.More polar than the desired product due to the free carboxylic acid.- Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will be deprotonated and move to the aqueous layer. - Column Chromatography: The acidic impurity will likely have a very low Rf on silica gel and may streak. Using an eluent system with a small amount of acetic acid can improve its elution profile.
Bicyclo[2.2.2]octane-1,4-diyldimethanol Over-reduction of the diester starting material.More polar than the desired product due to the presence of two hydroxyl groups.Column chromatography should be effective. The diol will have a lower Rf value than the desired mono-alcohol.

Experimental Protocol: Acid-Base Extraction to Remove Acidic Impurities

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Allow the layers to separate. The deprotonated acidic impurity will be in the aqueous (bottom) layer.

  • Drain the aqueous layer.

  • Repeat the washing with NaHCO₃ solution two more times.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

FAQ 3: I am considering recrystallization as a final purification step. What is a suitable solvent system for this compound?

Answer:

Recrystallization is an excellent technique for obtaining highly pure crystalline material. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the moderate polarity of this compound, a binary solvent system is often most effective.

Solvent Selection and Protocol:

A good starting point for a binary solvent system is a pair of solvents where your compound is soluble in one ("soluble solvent") and insoluble in the other ("anti-solvent").

Recommended Solvent Systems to Screen:

  • Ethyl acetate / Hexanes

  • Dichloromethane / Hexanes

  • Acetone / Hexanes

  • Toluene / Hexanes

Experimental Protocol: Recrystallization

  • Place the crude solid in a flask.

  • Add a minimal amount of the "soluble solvent" (e.g., ethyl acetate) and heat the mixture to boiling with stirring until the solid dissolves completely.

  • Slowly add the "anti-solvent" (e.g., hexanes) dropwise to the hot solution until you observe persistent cloudiness.

  • Add a few more drops of the "soluble solvent" until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • For maximum crystal yield, you can then place the flask in an ice bath or a refrigerator for a few hours.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "anti-solvent".

  • Dry the crystals under vacuum to remove any residual solvent.

Logical Flow for Purification Strategy Selection

G a Crude Product This compound b Initial Purity Assessment (TLC, NMR) a->b c Major Impurities Present? b->c d Column Chromatography (Primary Purification) c->d Yes g Product is a Solid? c->g No, relatively clean e Acidic/Basic Impurities? d->e f Acid-Base Extraction e->f Yes e->g No f->g h Recrystallization (Final Polishing) g->h Yes i Pure Product g->i No, sufficiently pure h->i

Caption: Decision tree for selecting the appropriate purification strategy.

References

Technical Support Center: Synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bicyclic building block.[1][2] The rigid bicyclo[2.2.2]octane core provides a unique three-dimensional scaffold, making it a valuable component in medicinal chemistry and materials science.[3][4] However, its synthesis, particularly the selective functionalization of a symmetric precursor, presents unique challenges that can lead to a range of predictable, yet troublesome, byproducts.

This guide moves beyond simple protocols to provide in-depth, cause-and-effect troubleshooting. It is structured in a question-and-answer format to directly address the common issues encountered during the synthesis, which typically proceeds via a two-step pathway: a Diels-Alder reaction to form the core, followed by a selective reduction.

Part 1: Troubleshooting the Bicyclo[2.2.2]octane Core Synthesis

The foundation of the target molecule is the bicyclo[2.2.2]octane skeleton, most commonly formed via a [4+2] Diels-Alder cycloaddition.[5] Issues at this stage will cascade through the entire synthesis.

FAQ 1: My Diels-Alder reaction between a cyclohexadiene and an acrylate dienophile is low-yielding and produces a mixture of isomers. How can I improve this?

Answer: This is a classic challenge in cycloaddition chemistry. The low yield and isomerism stem from two distinct phenomena: side reactions of the diene and the inherent stereochemistry of the cycloaddition.

Causality and Resolution:

  • Side Reactions (Diene Dimerization/Polymerization): 1,3-cyclohexadiene, and especially related dienes like cyclopentadiene, can undergo a competing Diels-Alder reaction with themselves, leading to oligomers and reducing the concentration of diene available to react with your desired dienophile.[6]

    • Troubleshooting:

      • Use Freshly Cracked Diene: If using cyclopentadiene, it must be freshly prepared by "cracking" the dicyclopentadiene dimer via fractional distillation immediately before use.

      • Control Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the more stable dienophile (e.g., methyl acrylate). This kinetically favors the desired intermolecular reaction over diene self-reaction.

      • Temperature Control: Diels-Alder reactions have a negative entropy of activation. While heating can increase the rate, excessively high temperatures can favor the reverse reaction (retro-Diels-Alder) and promote polymerization.[5] Aim for the lowest temperature that provides a reasonable reaction rate. For many acrylates, this can be from room temperature to a gentle reflux in a solvent like toluene.

  • Stereoisomerism (Endo/Exo Byproducts): The Diels-Alder reaction can form two major stereoisomers: the endo and exo products.[5][7] For cyclic dienes, the endo product is often the kinetically favored product due to secondary orbital interactions, but the exo product is typically the more thermodynamically stable isomer.[5]

    • Troubleshooting:

      • Kinetic Control: To favor the endo product, run the reaction at lower temperatures for a shorter duration.

      • Thermodynamic Control: If the exo product is desired, higher temperatures and longer reaction times can allow the initial kinetic endo product to revert (via retro-Diels-Alder) and reform as the more stable exo isomer.

      • Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂) can dramatically enhance the rate and, critically, improve the endo/exo selectivity by coordinating to the dienophile.[7]

      • Purification: The endo and exo isomers are diastereomers and generally have different physical properties (e.g., polarity, boiling point). They can typically be separated by flash column chromatography on silica gel.

Part 2: Troubleshooting the Selective Reduction of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

The most common precursor to the target molecule is the symmetric diester, Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. The key challenge is to reduce only one of the two identical ester groups to a hydroxymethyl group.

Synthetic_Pathway Start Dimethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate Target Methyl 4-(hydroxymethyl)bicyclo[2.2.2]- octane-1-carboxylate Start->Target Selective Reduction (e.g., 1 eq. LiAlH4, low temp) Byproduct1 Bicyclo[2.2.2]octane- 1,4-diyldimethanol (Diol) Start->Byproduct1 Over-reduction (Excess LiAlH4, high temp) Byproduct2 Unreacted Starting Material Start->Byproduct2 Incomplete Reaction

Figure 1: Key reaction pathways in the synthesis.
FAQ 2: My primary byproduct is Bicyclo[2.2.2]octane-1,4-diyldimethanol (the diol). How can I prevent this over-reduction?

Answer: This is the most common issue in this synthesis. It arises from the high reactivity of the reducing agent, which does not sufficiently differentiate between the first and second ester groups, especially once the initial mono-reduction has occurred. The use of powerful, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) is the primary cause.[8][9]

Causality and Resolution:

  • Mechanism of Over-reduction: LiAlH₄ is an extremely powerful hydride donor.[10] After the first hydride attacks one ester to form a tetrahedral intermediate, this intermediate collapses to form an aldehyde. Aldehydes are more reactive towards LiAlH₄ than esters.[8] Therefore, the intermediate aldehyde is immediately reduced to the primary alcohol before another LiAlH₄ molecule can react with a different diester molecule. Using more than one equivalent of hydride will inevitably lead to the diol.

  • Troubleshooting Strategies:

    • Strict Stoichiometric Control: Use a precisely measured amount of reducing agent. For LiAlH₄, the theoretical stoichiometry is 2 equivalents of hydride per ester. To achieve mono-reduction, you must use exactly 2 equivalents of hydride, which corresponds to 0.5 equivalents of LiAlH₄ for each equivalent of the starting diester. In practice, a slight sub-stoichiometric amount (e.g., 0.45-0.48 eq) is often used to avoid over-reduction, accepting that some starting material will remain.

    • Low Temperature: Perform the reaction at very low temperatures. Start the addition of the diester solution to the LiAlH₄ slurry at -78 °C (dry ice/acetone bath) and allow it to warm slowly to 0 °C or room temperature. Low temperatures decrease the reaction rate, allowing for better control.

    • Reverse Addition: Add a solution of the diester slowly to a stirred slurry of the limiting LiAlH₄ in an anhydrous ether like THF. This maintains a low concentration of the diester relative to the reducing agent, but it must be done carefully to avoid localized areas of excess hydride.

    • Use a Milder/Bulkier Reagent: Consider alternative reducing agents that offer better selectivity. Diisobutylaluminium hydride (DIBAL-H) is known to reduce esters to aldehydes at low temperatures (-78 °C).[11] By using one equivalent of DIBAL-H, you can isolate the intermediate aldehyde, which can then be selectively reduced to the alcohol with a milder reagent like sodium borohydride (NaBH₄), which does not readily reduce esters.[12] This two-step approach often provides superior control.

FAQ 3: My reaction is incomplete, and I have a significant amount of unreacted starting diester. What went wrong?

Answer: This is the opposite problem of over-reduction and typically occurs when trying to be too cautious to avoid forming the diol.

Causality and Resolution:

  • Insufficient Reducing Agent: The most likely cause is using too little active reducing agent. LiAlH₄ is highly reactive with atmospheric moisture and any protic sources (including trace water in your solvent or on your glassware).[9] A portion of the reagent may have been quenched before it could react with the ester.

  • Poor Reagent Quality: Older bottles of LiAlH₄ may have degraded due to exposure to moisture over time, reducing their effective concentration.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).

    • Titrate the Reducing Agent: For critical, large-scale reactions, the molarity of the LiAlH₄ solution or the activity of the solid can be determined by titration before the reaction.

    • Slight Molar Excess (of Hydride): If struggling with incomplete conversion, you can slightly increase the stoichiometry. Instead of 0.45 equivalents of LiAlH₄, try exactly 0.50 equivalents. This increases the risk of diol formation, but may be necessary to consume all the starting material. Careful monitoring by TLC is essential.

FAQ 4: I'm observing the diacid (Bicyclo[2.2.2]octane-1,4-dicarboxylic acid) or the half-acid-half-ester in my final product. How is this possible?

Answer: The presence of carboxylic acid functionalities indicates that hydrolysis of the ester group has occurred.

Causality and Resolution:

  • Workup Issues: The standard workup for an LiAlH₄ reaction involves a careful, sequential addition of water and then a basic or acidic solution to quench excess reagent and break up the aluminum salts. If the reaction mixture is quenched under conditions that are too harsh or if the pH is not carefully controlled, saponification (base-catalyzed hydrolysis) of the ester can occur.

  • Contaminated Starting Material: The starting diester may have been partially hydrolyzed during storage or a previous synthetic step.

  • Troubleshooting:

    • Purify Starting Material: Ensure the starting Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is pure before the reduction step.

    • Controlled Quench: Use a Fieser workup (sequential, careful addition of water, followed by 15% NaOH solution, then more water) at 0 °C. This procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter, while keeping the solution basic enough to deprotonate the product alcohol but mild enough to minimize saponification of the ester.

    • Purification: If acid byproducts are present, they can often be removed by a mild basic wash (e.g., with saturated NaHCO₃ solution) during the aqueous workup, as the deprotonated carboxylate salt will be soluble in the aqueous layer.

Part 3: Byproduct Identification and Purification

A successful synthesis relies on the ability to identify byproducts and effectively remove them.

Summary of Common Byproducts and Analytical Signatures
Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signatures (¹H NMR, IR)
Starting Material (Dimethyl ester)C₁₂H₁₈O₄226.27¹H NMR: Two equivalent -OCH₃ singlets (~3.6 ppm). IR: Strong C=O stretch (~1730 cm⁻¹). No O-H stretch.
Target Product (Mono-alcohol)C₁₁H₁₈O₃198.26[13]¹H NMR: One -OCH₃ singlet (~3.6 ppm), one -CH₂OH signal (~3.4 ppm). IR: Broad O-H stretch (~3400 cm⁻¹), strong C=O stretch (~1730 cm⁻¹).
Over-reduction (Diol)C₁₀H₁₈O₂170.25¹H NMR: Two equivalent -CH₂OH signals (~3.4 ppm). No -OCH₃ signal. IR: Broad O-H stretch (~3400 cm⁻¹). No C=O stretch.
Hydrolysis (Diacid)C₁₀H₁₄O₄198.22¹H NMR: Very broad -COOH proton (>10 ppm). No -OCH₃ signal. IR: Very broad O-H stretch (~3000 cm⁻¹), strong C=O stretch (~1700 cm⁻¹).
Experimental Protocol: Optimized Selective Mono-Reduction

This protocol is designed to maximize the yield of the target mono-alcohol while minimizing diol formation.

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Allow to cool to room temperature under a stream of dry nitrogen.

  • Reagent Preparation: In the flask, prepare a slurry of Lithium Aluminum Hydride (0.48 equivalents ) in anhydrous THF. Cool the slurry to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve the Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (1.0 equivalent ) in anhydrous THF and add it to the dropping funnel.

  • Reaction: Add the diester solution dropwise to the cold, stirred LiAlH₄ slurry over a period of 1-2 hours. The rate of addition is critical for selectivity.

  • Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C. Monitor the reaction progress by TLC (Thin Layer Chromatography), checking for the disappearance of starting material and the appearance of the product and byproducts.

  • Quenching (Fieser Workup): Once the reaction is deemed complete (or optimal), cool the flask to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:

    • 'X' mL of water

    • 'X' mL of 15% (w/v) aqueous NaOH

    • '3X' mL of water (where 'X' is the number of grams of LiAlH₄ used).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously for 1 hour. The precipitated aluminum salts should become a white, granular solid. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Troubleshooting_Flowchart Start Analyze Crude Product by NMR/TLC Q1 Major Byproduct? Start->Q1 Diol Diol (Over-reduction) Q1->Diol Yes SM Starting Material (Incomplete Rxn) Q1->SM No, but... Sol_Diol Reduce eq. of LiAlH4 Lower reaction temperature (-78°C) Use DIBAL-H -> NaBH4 Diol->Sol_Diol Acid Acidic Impurities (Hydrolysis) SM->Acid No, but... Sol_SM Ensure anhydrous conditions Use fresh/titrated LiAlH4 Slightly increase stoichiometry SM->Sol_SM Sol_Acid Use controlled Fieser workup Purify SM before reaction Perform mild basic wash Acid->Sol_Acid

References

"Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Welcome to the technical support guide for this compound (CAS No. 94994-15-7). This document is designed for researchers, chemists, and drug development professionals to ensure the optimal stability, storage, and handling of this versatile synthetic building block. As a molecule featuring a rigid bicyclic core, its unique structural properties demand careful consideration to maintain its integrity throughout your experimental workflows.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

This compound is a solid that is generally stable under normal laboratory conditions.[1][2][3] For optimal shelf-life, we recommend storing it in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from moisture and direct sunlight. While some suppliers suggest room temperature storage, for long-term stability and to minimize the risk of subtle degradation, storage at 2-8°C is advisable, especially after the container has been opened.

Q2: How stable is this compound in solution?

The stability in solution is highly dependent on the solvent and the pH.

  • Aprotic Solvents: Solutions in aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are relatively stable for short-term use if kept anhydrous.

  • Protic Solvents: In protic solvents, particularly alcohols, transesterification is a potential risk, especially if acidic or basic catalysts are present.

  • Aqueous Solutions: The compound has limited solubility in water.[1] Furthermore, the ester functional group is susceptible to hydrolysis under either acidic or basic aqueous conditions, which will yield the corresponding carboxylic acid and methanol.[1] It is strongly recommended to prepare aqueous or protic solvent solutions fresh for each experiment.

Q3: What are the primary chemical incompatibilities I should be aware of?

Due to its functional groups—a primary alcohol and a methyl ester—the compound's reactivity is predictable.[1] Avoid contact and mixing with:

  • Strong Oxidizing Agents: These can oxidize the primary hydroxymethyl group to an aldehyde or a carboxylic acid.

  • Strong Acids and Bases: These will catalyze the hydrolysis of the methyl ester group.[1]

  • Strong Reducing Agents: Reagents like Lithium Aluminum Hydride (LiAlH₄) can reduce the ester to a primary alcohol.

The rigid bicyclo[2.2.2]octane core itself is very stable, but the functional groups attached to it are not.[1]

Q4: What are the visual or analytical signs of compound degradation?
  • Visual Inspection: Observe for any change in appearance, such as discoloration, clumping (indicating moisture absorption), or melting point depression. The pure compound is a solid.[2][3]

  • Analytical Confirmation: The most reliable method is to periodically check the purity of your stock material using techniques like ¹H NMR, LC-MS, or GC-MS. In ¹H NMR, the appearance of new peaks or changes in the integration of the methyl ester singlet (around 3.6 ppm) or the methylene protons adjacent to the hydroxyl group could indicate degradation. For LC-MS, the appearance of a new peak corresponding to the hydrolyzed carboxylic acid (M-14) is a key indicator.

Q5: What are the main safety hazards associated with this compound?

According to GHS classifications, this compound is considered harmful if swallowed (Acute toxicity, oral, Category 4).[2][3][4] It is also classified as an irritant.[4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle in a well-ventilated area or a chemical fume hood.

Troubleshooting Guide for Experimental Workflows

This section addresses common problems encountered during the use of this reagent.

Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
  • Potential Cause 1: Reagent Degradation. The stability of the compound may have been compromised. The hydroxyl group can be sensitive, and the ester is prone to hydrolysis if exposed to moisture and trace acid/base.[1]

    • Troubleshooting Steps:

      • Verify Purity: Run a purity check (e.g., ¹H NMR or LC-MS) on your starting material.

      • Use Anhydrous Conditions: If your reaction is sensitive to water, ensure all solvents and glassware are properly dried. The hydroxymethyl group introduces a source of protons and a potential nucleophile.

      • Control pH: Ensure your reaction medium is not strongly acidic or basic unless this is a required condition for the transformation. If so, be aware of potential ester hydrolysis as a side reaction.

  • Potential Cause 2: Steric Hindrance. The ester group is located at a bridgehead position on the rigid bicyclic system.[1] This can impose significant steric constraints, potentially slowing down or inhibiting reactions at this site compared to a more flexible acyclic ester.[1]

    • Troubleshooting Steps:

      • Increase Reaction Time/Temperature: The reaction may require more forcing conditions to overcome the steric barrier.

      • Select Less Bulky Reagents: Choose reagents with smaller steric profiles to improve access to the ester or hydroxyl group.

Issue 2: Poor Solubility of the Compound
  • Potential Cause: Incorrect Solvent Choice. The compound has a specific polarity profile due to its rigid hydrocarbon cage and polar functional groups.

    • Troubleshooting Steps:

      • Consult Solubility Data: The compound is expected to have moderate solubility in polar organic solvents like alcohols, ethers (THF), and chlorinated solvents (DCM), with limited solubility in water and non-polar hydrocarbons.[1]

      • Employ Co-solvents: Use a mixture of solvents to achieve the desired solubility.

      • Apply Gentle Heating or Sonication: This can help dissolve the solid material, but be cautious of potential degradation if heating for prolonged periods.

Data Summary & Protocols

Stability and Storage Reference Table
ParameterRecommendationRationale
Physical Form Solid[2][3]Crystalline or powder form at room temperature.
Storage Temperature 2-8°C (Recommended); Room Temp (Acceptable, short-term)Minimizes slow degradation and moisture effects.
Storage Atmosphere Inert gas (e.g., Argon, Nitrogen) after openingProtects from atmospheric moisture and oxygen.
Incompatibilities Strong Acids, Strong Bases, Strong Oxidizing Agents[1]Prevents hydrolysis of the ester and oxidation of the alcohol.
Primary Hazard Harmful if swallowed[2][3][4]Mandates careful handling and use of PPE.
Protocol 1: Standard Procedure for Purity Verification by ¹H NMR
  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire a standard proton NMR spectrum.

  • Analysis:

    • Confirm the presence of the methyl ester singlet (O-CH₃).

    • Confirm the signals for the hydroxymethyl group (CH₂-OH).

    • Integrate all peaks and check for the presence of impurities. The hydrolyzed acid or oxidized aldehyde/acid will present distinct new signals.

Visual Guides

Logical Workflow for Handling and Storage

G cluster_storage Storage Protocol cluster_handling Handling & Use Protocol start Compound Received check_seal Is container factory sealed? start->check_seal store_cool_dry Store at 2-8°C in a dry, dark place check_seal->store_cool_dry Yes open_container Open container in a controlled atmosphere (glovebox or inert gas) check_seal->open_container No / Previously Opened weigh_sample Weigh required amount open_container->weigh_sample reseal Reseal tightly under inert gas weigh_sample->reseal dissolve Dissolve in appropriate anhydrous solvent for immediate use weigh_sample->dissolve store_opened Return to 2-8°C storage reseal->store_opened

Caption: Decision workflow for proper storage and handling.

Potential Degradation Pathways

G main This compound Ester Group (-COOCH₃) Alcohol Group (-CH₂OH) hydrolysis 4-(Hydroxymethyl)bicyclo[2.2.2]octane- 1-carboxylic Acid main:f1->hydrolysis  Strong Acid/Base, H₂O oxidation Methyl 4-formylbicyclo[2.2.2]octane- 1-carboxylate main:f2->oxidation  Mild Oxidizing Agent

Caption: Major degradation pathways affecting the functional groups.

References

Troubleshooting guide for "Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile bicyclic building block.[1] The rigid bicyclo[2.2.2]octane core provides a unique three-dimensional structure, making it a valuable scaffold in medicinal chemistry and materials science.[1] This resource provides in-depth, experience-driven advice in a question-and-answer format to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Synthesis Strategy and Reaction Optimization

Question 1: What is the most common and reliable synthetic route to prepare this compound?

The most prevalent and robust approach involves a multi-step synthesis commencing with a Diels-Alder reaction to construct the bicyclo[2.2.2]octane framework, followed by functional group manipulations.[2][3][4] A typical sequence is outlined below:

Synthesis_Workflow cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Selective Reduction A 1,3-Cyclohexadiene C Dimethyl bicyclo[2.2.2]oct-5-ene-1,4-dicarboxylate A->C Lewis Acid Catalyst (e.g., AlCl3) Heat B Methyl Acrylate B->C D Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate C->D H2, Pd/C E This compound D->E 1) LiAlH4 (0.5 eq) 2) Aqueous Workup

Caption: General synthetic workflow for this compound.

Question 2: I am experiencing low yields in the initial Diels-Alder reaction. What are the critical parameters to optimize?

Low yields in the Diels-Alder cycloaddition are a common hurdle. Here are the key factors to investigate:

  • Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are crucial. While AlCl₃ is common, other catalysts like BF₃·OEt₂ or ZnCl₂ can offer milder conditions and improved selectivity. Ensure the catalyst is fresh and anhydrous.

  • Temperature and Reaction Time: Diels-Alder reactions are sensitive to temperature. Monitor the reaction progress by TLC or GC-MS to avoid decomposition of the starting materials or product at elevated temperatures. Prolonged reaction times may be necessary for less reactive dienophiles.

  • Solvent: The solvent should be inert and anhydrous. Dichloromethane (DCM) or toluene are common choices. Ensure your solvent is properly dried before use.

  • Purity of Reactants: Use freshly distilled 1,3-cyclohexadiene and methyl acrylate. Impurities can inhibit the catalyst and lead to side reactions.

Question 3: The hydrogenation of the double bond in the bicyclic alkene is incomplete. How can I drive this reaction to completion?

Incomplete hydrogenation is often due to catalyst deactivation or insufficient hydrogen pressure. Consider the following:

  • Catalyst Loading and Type: Increase the weight percentage of the Palladium on carbon (Pd/C) catalyst. Typically, 5-10 mol% is used. Ensure the catalyst is of high quality.

  • Hydrogen Pressure: While often performed at atmospheric pressure, increasing the hydrogen pressure using a Parr shaker or autoclave can significantly improve the reaction rate and completeness.

  • Solvent: Solvents like ethanol, methanol, or ethyl acetate are suitable. Ensure the substrate is fully dissolved.

  • Reaction Time: Allow the reaction to proceed for an adequate duration. Monitor by ¹H NMR or GC-MS until the disappearance of the alkene signals.

II. Selective Reduction and Side Reactions

Question 4: My selective reduction of the diester with Lithium Aluminum Hydride (LiAlH₄) is giving me a mixture of the desired mono-alcohol, the diol, and unreacted starting material. How can I improve the selectivity?

Achieving selective mono-reduction of a diester is challenging due to the high reactivity of LiAlH₄.[5][6][7] The key is to control the stoichiometry and reaction conditions precisely.

  • Stoichiometry of LiAlH₄: Carefully add a solution of LiAlH₄ (typically 0.5 equivalents) dropwise to a cooled solution of the diester. The use of a syringe pump for slow addition is highly recommended.

  • Temperature: Perform the reaction at low temperatures, typically -78 °C (dry ice/acetone bath) to -40 °C. This helps to control the reactivity of the hydride reagent.

  • Reverse Addition: Adding the diester solution slowly to a solution of LiAlH₄ can sometimes improve selectivity.

  • Alternative Reducing Agents: Consider using a less reactive hydride reagent. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is known to reduce esters to aldehydes, which can then be selectively reduced to the alcohol in a subsequent step.[8][9]

Troubleshooting Undesired Products in Selective Reduction:

Observed Issue Potential Cause Recommended Solution
Excess Diol Formation Too much LiAlH₄ added or reaction temperature too high.Decrease the equivalents of LiAlH₄. Maintain a consistently low reaction temperature.
Low Conversion Insufficient LiAlH₄ or reaction time is too short.Slightly increase the equivalents of LiAlH₄ or prolong the reaction time at low temperature.
Mixture of Products Poor control over the addition of LiAlH₄.Use a syringe pump for slow and controlled addition of the reducing agent.

Question 5: I am observing the formation of a lactone as a side product. What is causing this and how can it be prevented?

Lactone formation can occur under acidic or basic conditions, particularly during workup or purification, through intramolecular cyclization of the hydroxy-ester.

  • Neutral Workup: After the reduction, quench the reaction carefully with a saturated aqueous solution of sodium sulfate or Rochelle's salt, followed by extraction. Avoid acidic or strongly basic workup conditions.

  • Prompt Purification: Purify the crude product promptly after the workup to minimize the time it is exposed to conditions that could promote cyclization.

  • Purification Method: Column chromatography on silica gel is the standard method. Use a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) and consider neutralizing the silica gel with triethylamine if lactone formation is a persistent issue.

Side_Reaction A This compound B Lactone Side-Product A->B Intramolecular Cyclization (Acidic or Basic Conditions)

Caption: Formation of a lactone side-product.

III. Purification and Characterization

Question 6: The purification of the final product by column chromatography is difficult due to its polarity. Are there any tips for effective purification?

The presence of both an ester and a hydroxyl group gives the molecule moderate polarity, which can sometimes lead to tailing on silica gel columns.

  • Solvent System Optimization: A gradient elution from a non-polar solvent system (e.g., 100% hexanes) to a more polar one (e.g., 70:30 hexanes/ethyl acetate) can provide better separation.

  • TLC Analysis: Before running the column, carefully determine the optimal eluent composition using thin-layer chromatography (TLC).

  • Alternative Purification: If column chromatography is problematic, consider recrystallization from a suitable solvent system.[10] A mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexanes) can be effective.

Question 7: What are the expected key signals in the ¹H and ¹³C NMR spectra for this compound?

The rigid bicyclic structure gives rise to a characteristic NMR spectrum.[1]

Expected NMR Data:

¹H NMR Approximate Chemical Shift (ppm) Multiplicity Assignment
Protons on bicyclic core1.5 - 2.0MultipletsCH₂ groups of the bicyclic system
-CH₂OH~3.4Singlet or DoubletMethylene protons adjacent to the hydroxyl group
-OCH₃~3.6SingletMethyl protons of the ester
-OHVariableBroad SingletHydroxyl proton
¹³C NMR Approximate Chemical Shift (ppm) Assignment
Bicyclic carbons25 - 40CH₂ and quaternary carbons of the bicyclic system
-CH₂OH~65Methylene carbon adjacent to the hydroxyl group
-OCH₃~52Methyl carbon of the ester
C=O~175Carbonyl carbon of the ester

Note: Exact chemical shifts can vary depending on the solvent used.

References

Technical Support Center: Enhancing Enantioselectivity in Bicyclo[2.2.2]octane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance for overcoming challenges in the enantioselective synthesis of the bicyclo[2.2.2]octane scaffold, a crucial motif in numerous natural products and pharmaceutical agents. Here, we address common experimental hurdles with practical, field-tested advice to help you achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to provide direct answers to specific problems you may encounter during your experiments.

Issue 1: Low Enantiomeric Excess (e.e.)

Question: My reaction is producing the desired bicyclo[2.2.2]octane product, but the enantiomeric excess is consistently low. What are the likely causes and how can I improve it?

Answer: Low enantioselectivity is a frequent challenge in asymmetric catalysis. A systematic approach to troubleshooting is essential.[1][2]

  • Catalyst Purity and Integrity: The chemical and enantiomeric purity of your catalyst is paramount. Impurities can act as poisons or facilitate a non-selective background reaction.[2] Ensure your catalyst is from a reputable source or has been rigorously purified. For air- or moisture-sensitive catalysts, meticulous handling and storage under an inert atmosphere are critical.

  • Reaction Temperature: Temperature plays a significant role in enantioselectivity. Generally, lowering the reaction temperature increases the energy difference between the diastereomeric transition states, which can lead to higher e.e.[2] However, be aware of unusual temperature effects where higher temperatures have been shown to increase enantioselectivity in some specific cases.

  • Solvent Effects: The choice of solvent is critical as it influences the geometry of the transition state.[2] Screening a variety of solvents with different polarities and coordinating abilities is highly recommended. For instance, in some Diels-Alder reactions, polar solvents like methanol can enhance both the reaction rate and selectivity.

  • Substrate and Reagent Purity: Impurities in your starting materials can act as catalyst poisons or compete with your desired substrate, leading to a reduction in enantioselectivity.[2] Always use high-purity reagents.

  • Catalyst Loading: The concentration of the catalyst can impact enantioselectivity. While a higher catalyst loading might increase the reaction rate, it can sometimes lead to the formation of less selective catalytic species. It is advisable to screen a range of catalyst loadings to find the optimal balance.

Issue 2: Poor Yield with High Enantioselectivity

Question: I'm achieving high e.e. for my bicyclo[2.2.2]octane product, but the overall yield is very low. What should I investigate to improve the yield?

Answer: Obtaining high enantioselectivity with a low yield often suggests that the stereochemical control of the reaction is effective, but there are issues with the reaction kinetics or catalyst stability.

  • Reaction Time and Temperature: Monitor the reaction's progress over time using techniques like TLC or GC-MS. The reaction may have stalled. A longer reaction time or a modest increase in temperature could drive the reaction to completion. However, be cautious as increasing the temperature may negatively impact the enantioselectivity.[2]

  • Catalyst Deactivation: Your catalyst may be degrading under the reaction conditions. This could be due to impurities in the reagents or solvent, or thermal instability.[2] Running the reaction with a freshly prepared or new batch of catalyst can help determine if deactivation is the culprit.

  • Reagent Stoichiometry: Carefully check the stoichiometry of your reactants. Ensure that the limiting reagent is not being consumed by a side reaction.

Issue 3: Reaction Inconsistency and Reproducibility

Question: My results for the enantioselective synthesis of bicyclo[2.2.2]octanes are not reproducible between different runs. What could be causing this?

Answer: Lack of reproducibility is a frustrating issue that often points to subtle variations in experimental conditions.

  • Atmosphere and Moisture Control: Many asymmetric catalytic reactions are highly sensitive to air and moisture. Ensure that all glassware is rigorously dried and that the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).

  • Reagent and Solvent Quality: The quality of reagents and solvents can vary between batches. Using reagents and solvents from the same batch for a series of experiments can help improve reproducibility. Always use freshly distilled or high-purity anhydrous solvents.

  • Precise Measurement and Addition: Inconsistent results can arise from inaccuracies in measuring small quantities of catalysts or reagents. Ensure your balances are calibrated and use precise techniques for adding reagents, especially for catalyst solutions.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions related to the enantioselective synthesis of bicyclo[2.2.2]octanes.

Q1: What are the most common strategies for the enantioselective synthesis of bicyclo[2.2.2]octanes?

A1: The most prevalent methods involve asymmetric cycloaddition reactions, particularly the Diels-Alder reaction, and tandem reactions. Key strategies include:

  • Chiral Lewis Acid Catalysis in Diels-Alder Reactions: Utilizing chiral Lewis acids to catalyze the [4+2] cycloaddition of a diene and a dienophile is a classic and effective approach.[3]

  • Organocatalysis: Chiral organic molecules, such as those based on cinchona alkaloids or proline derivatives, can effectively catalyze enantioselective Diels-Alder and other cycloaddition reactions.[4][5][6][7]

  • Copper-Mediated Oxidative Dearomatization/[4+2] Dimerization: This tandem reaction involves the asymmetric oxidation of phenols to generate ortho-quinols, which then undergo a homodimerization to form the bicyclo[2.2.2]octenone core with high enantioselectivity.[8][9]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the diene or dienophile can direct the stereochemical outcome of the cycloaddition. However, this method requires additional steps for the attachment and removal of the auxiliary.

Q2: How do I choose the right catalyst for my specific reaction?

A2: The choice of catalyst depends on the specific substrates and the desired reaction pathway. A literature search for similar transformations is the best starting point. If you are working with a novel system, screening a small library of catalysts from different classes (e.g., Lewis acids, organocatalysts) is a practical approach.

Q3: What analytical techniques are best for determining the enantiomeric excess of my product?

A3: The most common and reliable method for determining e.e. is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Experimental Protocols

Below are representative, detailed protocols for two common methods of enantioselective bicyclo[2.2.2]octane synthesis.

Protocol 1: Copper-Mediated Enantioselective Oxidative Dearomatization/[4+2] Dimerization

This protocol is adapted from the work of Porco and co-workers for the synthesis of bicyclo[2.2.2]octenones from phenols.[8][9]

Materials:

  • Substituted phenol (e.g., carvacrol)

  • (-)-Sparteine

  • Copper(I) salt (e.g., CuOTf·0.5C₆H₆)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Oxygen (balloon)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the copper(I) salt and (-)-sparteine.

  • Add anhydrous DCM and stir the mixture at room temperature until a clear solution is formed.

  • Cool the solution to -78 °C.

  • Introduce oxygen via a balloon and stir the mixture vigorously for 30 minutes. The color of the solution should change, indicating the formation of the copper-oxygen complex.

  • In a separate flask, dissolve the substituted phenol and DIEA in anhydrous DCM.

  • Slowly add the phenol solution to the copper-oxygen complex solution at -78 °C via a syringe pump over 1 hour.

  • Allow the reaction to stir at -78 °C for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired bicyclo[2.2.2]octenone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Organocatalytic Enantioselective Synthesis via Oxaziridinium Catalysis

This protocol is based on the method developed by Buckley and co-workers for the synthesis of bicyclo[2.2.2]octenones from phenols using a chiral oxaziridinium catalyst.[4][5][6][7]

Materials:

  • Substituted phenol (e.g., 2,6-dimethylphenol)

  • Chiral iminium salt precatalyst

  • Oxidant (e.g., aqueous hydrogen peroxide)

  • Base (e.g., sodium carbonate)

  • Solvent (e.g., a mixture of acetonitrile and water)

Procedure:

  • To a round-bottom flask, add the substituted phenol, chiral iminium salt precatalyst, and sodium carbonate.

  • Add the acetonitrile/water solvent mixture and cool the flask to 0 °C in an ice bath.

  • Slowly add the aqueous hydrogen peroxide solution dropwise to the stirred mixture.

  • Stir the reaction at 0 °C for the specified time (typically 18-24 hours), monitoring by TLC.

  • Upon completion, add a saturated aqueous solution of sodium thiosulfate to quench the excess oxidant.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation

Table 1: Comparison of Catalytic Systems for Enantioselective Bicyclo[2.2.2]octenone Synthesis

Catalyst SystemDiene/SubstrateDienophile/ReagentYield (%)e.e. (%)Reference
[(-)-sparteine]₂Cu₂O₂(PF₆)₂Carvacrol- (Dimerization)58>99[8]
Chiral Oxaziridinium2,6-Dimethylphenol- (Dimerization)8679:21 (e.r.)[5]
Chiral Oxazaborolidinium1,3-CyclohexadieneAcrolein9596[10]
Proline-derived catalystCyclohexenone3-Buten-2-one8599[11]

Visualizations

Workflow for Troubleshooting Low Enantioselectivity

Troubleshooting_Low_ee start Low Enantiomeric Excess (e.e.) Observed check_analytical Verify Analytical Method (Chiral HPLC/GC) start->check_analytical check_catalyst Check Catalyst Purity and Integrity check_analytical->check_catalyst Method is Accurate optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst is Pure optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent check_reagents Verify Purity of Substrates and Reagents optimize_solvent->check_reagents optimize_loading Optimize Catalyst Loading check_reagents->optimize_loading result Improved Enantioselectivity optimize_loading->result Diels_Alder_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_cycloaddition Cycloaddition cluster_product Product Release Diene Diene TransitionState Diastereomeric Transition State Diene->TransitionState Dienophile Dienophile ActivatedComplex [Dienophile-LA] Complex Dienophile->ActivatedComplex LewisAcid Chiral Lewis Acid (LA) LewisAcid->ActivatedComplex ActivatedComplex->TransitionState ProductComplex [Product-LA] Complex TransitionState->ProductComplex [4+2] Product Enantioenriched Bicyclo[2.2.2]octane ProductComplex->Product RegeneratedCatalyst Regenerated LA ProductComplex->RegeneratedCatalyst

References

Technical Support Center: Synthesis of 1,4-Disubstituted Bicyclo[2.2.2]octanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes (BCOs). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this valuable scaffold. The rigid, three-dimensional nature of the BCO core makes it an attractive bioisostere for para-substituted benzene rings in drug design, often improving physicochemical properties like solubility and metabolic stability.[1][2] However, its synthesis is not without significant challenges.

This document provides troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My Diels-Alder reaction to form the bicyclo[2.2.2]octane core is suffering from low yield and/or slow reaction times. What are the common causes and how can I optimize the conditions?

Answer: The Diels-Alder reaction is a cornerstone for constructing the BCO framework, typically by reacting a cyclohexadiene derivative with a dienophile.[3][4] Low efficiency is a frequent issue. Here’s a systematic approach to troubleshooting:

  • Causality: The energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is a primary determinant of reaction rate. A smaller energy gap leads to a faster reaction. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene lower this gap. Conversely, mismatched electronics can render the reaction sluggish or completely ineffective.[4] High thermal conditions can also lead to decomposition or undesired side reactions, including retro-Diels-Alder.

  • Troubleshooting Protocol:

    • Lewis Acid Catalysis: Lewis acids (e.g., AlCl₃, ZnCl₂, Et₂AlCl) can dramatically accelerate the reaction by coordinating to the dienophile. This coordination lowers the dienophile's LUMO energy, narrowing the HOMO-LUMO gap. Start with catalytic amounts (5-10 mol%) and screen different Lewis acids, as the optimal choice is substrate-dependent.

    • Solvent Effects: While often performed neat or in non-polar solvents like toluene or benzene to favor the cycloaddition equilibrium, polar solvents or even water can sometimes accelerate the reaction through hydrophobic effects that promote the aggregation of reactants.

    • Temperature and Pressure: If thermal conditions are leading to decomposition, consider running the reaction at lower temperatures for a longer duration. For highly stubborn reactions, high pressure (several kbar) can be effective as it favors the formation of the more compact transition state and product, shifting the equilibrium toward the adduct.

    • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times from days to minutes by efficiently heating the reactants. This can be particularly useful for preventing the decomposition associated with prolonged heating.

  • Experimental Workflow Diagram:

start Low Yield in Diels-Alder Reaction lewis_acid Introduce Lewis Acid Catalyst (e.g., AlCl₃, 5-10 mol%) start->lewis_acid Mismatched Electronics? solvent Screen Solvents (Toluene, DCM, H₂O) lewis_acid->solvent No Improvement success Improved Yield lewis_acid->success Success temp_pressure Modify Physical Conditions (Lower Temp, High Pressure) solvent->temp_pressure No Improvement solvent->success Success microwave Consider Microwave Irradiation temp_pressure->microwave Still Slow temp_pressure->success Success microwave->success Success

Caption: Troubleshooting workflow for optimizing Diels-Alder reactions.

Question 2: I am attempting to functionalize the bridgehead (C1 and C4) positions of a pre-formed BCO core, but I'm getting no reaction or a complex mixture of products. Why is this so difficult?

Answer: Direct functionalization of the non-activated bridgehead C-H bonds of the BCO skeleton is exceptionally challenging and generally not a viable synthetic strategy.

  • Causality: The bridgehead carbons in the BCO system are neopentyl-like, making them sterically hindered.[5] More importantly, the geometry of the bicyclic system prevents the formation of carbocationic or sp²-hybridized radical intermediates at the bridgehead, as this would introduce prohibitive ring strain (Bredt's rule). Consequently, reactions that proceed through such intermediates (e.g., many radical substitutions or Sₙ1-type reactions) are strongly disfavored. Sₙ2 reactions are also impossible at the bridgehead because the required backside attack is sterically blocked by the ring system itself.

  • Recommended Strategies: Instead of post-synthesis functionalization, it is far more effective to incorporate the desired functionality during the construction of the ring system.

    • Use Substituted Precursors: The most common approach is to use a 1,4-disubstituted cyclohexadiene in a Diels-Alder reaction.[6] The substituents are thus carried through the cycloaddition and are present at the bridgehead positions in the final product.

    • Bridgehead Anion Chemistry: While cation formation is disfavored, it is possible to generate bridgehead anions (organolithiums or Grignard reagents) from bridgehead halides. These can then be trapped with various electrophiles. This approach, however, can be limited by the availability of the starting bridgehead-halogenated BCOs.[7]

    • Domino Reactions: Multi-step, one-pot domino or tandem reactions can build the BCO core while installing substituents. For instance, a Michael/Michael reaction sequence between a cyclohexenone and an α,β-unsaturated aldehyde can generate highly functionalized BCOs with excellent stereocontrol.[8]

  • Conceptual Diagram of Bridgehead Steric Hindrance:

Caption: Impossibility of Sₙ2 backside attack at a BCO bridgehead.

Question 3: I'm struggling with the purification of my 1,4-disubstituted BCO derivative. How can I effectively separate it from isomers and starting materials?

Answer: Purification is a common bottleneck due to the non-polar, often crystalline, nature of many BCO derivatives, which can lead to similar chromatographic behavior between products and byproducts.

  • Troubleshooting Protocol:

    • Crystallization: BCOs are often highly symmetric and crystalline. If your product is a solid, recrystallization is the most powerful purification technique. Screen a variety of solvent systems (e.g., hexanes/ethyl acetate, methanol, isopropanol).

    • Chromatography Optimization:

      • Normal Phase: Standard silica gel chromatography can be effective. Use a very shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) to maximize separation.

      • Silver Nitrate Impregnated Silica: If you are trying to separate compounds based on the presence of a double bond (e.g., separating a BCO from its unsaturated bicyclo[2.2.2]octene precursor), silica gel impregnated with silver nitrate (AgNO₃) is highly effective. The silver ions interact with the π-electrons of the double bond, causing the unsaturated compound to be retained much more strongly on the column.

    • Derivatization: If the target compound and an impurity have very similar polarity and lack functional handles, consider a temporary derivatization strategy. For example, if your product contains a unique hydroxyl group, you could protect it as a bulky silyl ether. The significant change in molecular weight and polarity may allow for easy separation, after which the protecting group can be removed.

Table 1: Common Purification Strategies for BCO Derivatives

ProblemRecommended TechniqueKey Considerations
Separation of endo/exo isomersMPLC/HPLC or careful flash chromatographyUse low-polarity, non-hydrogen-bonding eluents (Hexane/DCM) and a shallow gradient.
Product co-elutes with starting materialRecrystallization or derivatizationExploit differences in crystallinity or introduce a temporary functional group to alter polarity.
Separation from unsaturated precursorAgNO₃-impregnated silica gel chromatographyThe alkene will be strongly retained on the column. Prepare the silica fresh for best results.
Removal of stubborn polar impuritiesAqueous workup with dilute acid/baseEffective if the impurity has an ionizable group (e.g., amine or carboxylic acid).

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for accessing 1,4-disubstituted BCOs?

The most prevalent and versatile method is the [4+2] cycloaddition (Diels-Alder reaction) between a 1,3-cyclohexadiene and a suitable dienophile.[4] For 1,4-disubstitution, this typically requires a 1-substituted or 1,4-disubstituted cyclohexadiene precursor. Other notable strategies include:

  • Intramolecular Sₙ2' Cyclization: This has been used effectively in the synthesis of complex natural products containing the bicyclo[2.2.2]diazaoctane core.[9]

  • Domino Michael/Michael Reactions: Asymmetric domino reactions can construct the BCO core with a quaternary bridgehead carbon in excellent diastereoselectivity.[8]

  • Oxidative Cyclization: A newer method involves treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst to afford an oxo-substituted BCO, which can be further derivatized.[10][11]

Q2: How can I reliably characterize the structure and stereochemistry of my 1,4-disubstituted BCO product?

A combination of spectroscopic techniques is essential.[12][13]

  • ¹H NMR: The high symmetry of the BCO core often leads to simple, well-resolved spectra. The bridgehead protons (if present) typically appear as a singlet or a multiplet depending on coupling to substituents. The ethylene bridge protons often appear as a characteristic multiplet.

  • ¹³C NMR: The number of signals can confirm the symmetry of the molecule. Bridgehead carbons have a characteristic chemical shift.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These are crucial for unambiguous assignment of all protons and carbons. NOESY is particularly powerful for determining the relative stereochemistry of substituents by observing through-space correlations.

  • Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns that support the bicyclic structure.

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the complete three-dimensional structure and absolute stereochemistry if a suitable crystal can be obtained.[12]

Q3: My research requires an asymmetric synthesis of a chiral BCO. What are the main approaches?

Achieving enantioselectivity is a key challenge. The main strategies include:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile or diene can direct the facial selectivity of the Diels-Alder reaction. The auxiliary is removed in a subsequent step.

  • Chiral Catalysts: Using a chiral Lewis acid can catalyze the Diels-Alder reaction enantioselectively.

  • Enzymatic Resolution: A racemic mixture of a BCO intermediate (e.g., an alcohol or ester) can be resolved using enzymes like lipases, which selectively react with one enantiomer.[14]

  • Starting from the Chiral Pool: A less common but effective strategy is to start with a naturally occurring chiral material and use it to construct the BCO framework.[5]

Q4: Are there any safety considerations specific to BCO synthesis?

Beyond standard laboratory safety practices, be aware of the following:

  • High-Pressure Reactions: If you are using high pressure to drive a sluggish Diels-Alder reaction, ensure you are using a properly rated and shielded reactor and are fully trained in its operation.

  • Reactive Reagents: The synthesis of precursors or the functionalization of the BCO core may involve highly reactive reagents such as organolithiums, lead tetraacetate, or strong Lewis acids.[15] Handle these with appropriate engineering controls (fume hood) and personal protective equipment.

  • Ring Strain: While BCO itself is stable, highly substituted or strained derivatives can be more reactive. Be mindful of potential energy release during reactions or upon decomposition.

References

Technical Support Center: Scalable Synthesis of Bicyclo[2.2.2]octane (BCO) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane (BCO) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to create and scale up the synthesis of these valuable three-dimensional scaffolds. As rigid, non-planar structures, BCOs are increasingly used in drug discovery as bioisosteres for phenyl rings to improve physicochemical properties like solubility and metabolic stability.[1][2][3]

This resource provides field-proven insights in a question-and-answer format, addressing common challenges and strategic decisions you may encounter during your experimental work.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis of BCO derivatives, with a focus on the most common synthetic route: the Diels-Alder reaction.

Question: My Diels-Alder reaction for forming the BCO core is giving a low yield. What are the common causes and how can I fix it?

Answer:

Low yields in Diels-Alder reactions for BCO synthesis are a frequent issue, especially during scale-up. The problem can typically be traced back to issues with the diene, the dienophile, or the reaction conditions.

Causality & Solutions:

  • Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation for the cycloaddition to occur.[4] Acyclic dienes often have a low population of the required s-cis conformer at equilibrium, leading to a slow reaction and low yield.

    • Solution: If possible, use a cyclic diene (e.g., 1,3-cyclohexadiene). This locks the diene in the s-cis conformation, dramatically increasing the reaction rate. If you must use an acyclic diene, increasing the reaction temperature can sometimes provide enough energy to overcome the rotational barrier, but this can also lead to side reactions.

  • Poor Electronic Matching: The classic Diels-Alder reaction is most efficient with an electron-rich diene and an electron-poor dienophile.[4] If your reactants are electronically mismatched (e.g., both are electron-rich or electron-neutral), the reaction rate will be very slow.

    • Solution: Modify your substrates. Add an electron-donating group (EDG) like an ether or alkyl group to the diene. Add an electron-withdrawing group (EWG) such as an ester, ketone, or nitrile to the dienophile to lower its LUMO energy and accelerate the reaction.

  • Reversibility (Retro-Diels-Alder): At high temperatures, the desired BCO product can undergo a retro-Diels-Alder reaction, breaking back down into the starting diene and dienophile. This is especially common when the product is thermodynamically strained or when the reaction is run at excessively high temperatures for long periods.

    • Solution: Optimize the reaction temperature and time. Run time-course experiments to find the point of maximum conversion before the retro-reaction becomes significant. If the dienophile is volatile (e.g., ethylene, maleic anhydride), using a sealed reaction vessel or an excess of the dienophile can help push the equilibrium toward the product.

  • Steric Hindrance: Bulky substituents on the diene or dienophile can sterically hinder the approach of the two components, slowing the reaction rate.

    • Solution: While often dictated by the target molecule, minor structural modifications to reduce steric clash can be effective. Alternatively, using a Lewis acid catalyst can help organize the transition state and may overcome some steric barriers.

Below is a troubleshooting workflow to diagnose low-yield issues systematically.

G start Low Yield in Diels-Alder Reaction check1 Is the diene locked in an s-cis conformation? start->check1 sol1 ACTION: - Use a cyclic diene (e.g., cyclohexadiene). - Increase temperature cautiously. check1->sol1 No check2 Are the electronics matched? (e.g., electron-rich diene + electron-poor dienophile) check1->check2 Yes sol1->check2 sol2 ACTION: - Add EDG to diene or EWG to dienophile. - Consider a Lewis acid catalyst. check2->sol2 No check3 Is a retro-Diels-Alder reaction possible? check2->check3 Yes sol2->check3 sol3 ACTION: - Lower reaction temperature. - Reduce reaction time. - Use excess dienophile if volatile. check3->sol3 Yes end_node Yield Improved check3->end_node No/Unlikely sol3->end_node

Caption: Troubleshooting workflow for low-yield Diels-Alder reactions.

Question: I am having difficulty purifying my BCO derivative. It co-elutes with byproducts on silica gel. What should I do?

Answer:

Purification is a common bottleneck in BCO synthesis, particularly on a large scale. The rigid, non-polar, and often symmetrical nature of the BCO core means that derivatives can have similar polarities, making chromatographic separation challenging.

Causality & Solutions:

  • Similar Polarity: Many BCOs are hydrocarbon-rich and lack polar functional groups, giving them low polarity and making them highly soluble in non-polar solvents like hexanes or heptane. Byproducts from Diels-Alder reactions, such as polymers of the diene, can have similar polarities.

    • Solution 1: Crystallization. This is the most scalable and often most effective purification method for BCOs. Since many BCOs are crystalline solids, finding a suitable solvent system for crystallization is key.[5]

      • Solvent Screening: Use a small amount of crude material to screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, or mixtures like ethanol/water or ethyl acetate/heptane) to find a system where the product is soluble at high temperature but sparingly soluble at room temperature or below.[6]

    • Solution 2: Alternative Chromatography. If crystallization fails, consider alternative stationary phases. Reversed-phase (C18) chromatography can sometimes provide better separation for non-polar compounds than normal-phase silica gel.

  • Thermal Instability: Some BCO derivatives may not be stable to prolonged exposure to the acidic surface of silica gel, leading to degradation on the column.

    • Solution: Neutralize the silica gel by pre-treating the slurry with a small amount of a non-nucleophilic base like triethylamine (~1% v/v in the eluent). Alternatively, use a less acidic stationary phase like alumina.

Question: My reaction is producing a mixture of endo and exo isomers. How can I improve the stereoselectivity?

Answer:

The formation of both endo and exo products is governed by kinetic versus thermodynamic control. In most Diels-Alder reactions, the endo product is formed faster (is the kinetic product) due to favorable secondary orbital interactions, but the exo product is often more stable (the thermodynamic product).

Causality & Solutions:

  • Reaction Temperature: At lower temperatures, the reaction is under kinetic control, favoring the endo product. At higher temperatures, the reaction becomes reversible, and the equilibrium will shift to favor the more stable exo product.

    • To favor the endo product: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This may require extended reaction times.

    • To favor the exo product: Run the reaction at a higher temperature to allow the initially formed endo product to revert to starting materials and re-form as the more stable exo isomer.

  • Lewis Acid Catalysis: Lewis acids coordinate to the dienophile, lowering its LUMO energy and often increasing the energy difference between the endo and exo transition states. This typically enhances the preference for the endo product and allows the reaction to proceed at lower temperatures.

    • Solution: Screen a variety of Lewis acids (e.g., AlCl₃, BF₃·OEt₂, SnCl₄, TiCl₄) at catalytic loadings. Be aware that some Lewis acids can promote polymerization or other side reactions.

Condition Favored Product Rationale
Low Temperature (e.g., 0 °C to RT)EndoKinetic Control
High Temperature (e.g., >100 °C)ExoThermodynamic Control
Lewis Acid CatalystEndoEnhanced secondary orbital interactions

Table 1: General conditions for controlling endo/exo selectivity.

Frequently Asked Questions (FAQs)

Question: What are the most common and scalable strategies for synthesizing the BCO core?

Answer:

The Diels-Alder [4+2] cycloaddition is by far the most dominant and scalable method for constructing the bicyclo[2.2.2]octene core, which can then be hydrogenated if the saturated octane is desired.[7][8] Alternative strategies, such as intramolecular SN2' cyclizations or radical cyclizations, have been developed for more complex, nitrogen-containing BCOs like the bicyclo[2.2.2]diazaoctane core found in certain alkaloids, but these are often less general for simple BCOs.[9][10]

A highly effective and scalable approach involves the reaction of a cyclohexadiene with a suitable dienophile. For heteroatom-containing BCOs, intramolecular cyclization reactions are also proving to be robust and scalable. For instance, 2-oxabicyclo[2.2.2]octanes can be synthesized on a large scale via an iodocyclization of cyclohexane-containing alkenyl alcohols.[2] This method has been demonstrated on a 135-gram scale in a single run.[2]

Question: When scaling up my BCO synthesis, what are the most critical parameters to monitor?

Answer:

Scaling up a reaction is not as simple as multiplying reagent quantities.[11] The physics of the system change dramatically, and what worked in a round-bottom flask may fail in a large reactor.[12]

Key Scale-Up Parameters:

  • Heat Transfer: This is the most critical factor. Exothermic reactions that are easily managed in a flask can lead to dangerous thermal runaways in a large reactor due to the lower surface-area-to-volume ratio.[12][13]

    • Action: Always perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction. Ensure your reactor has adequate cooling capacity. Plan for controlled, slow addition of reagents to manage the rate of heat generation.[13]

  • Mixing Efficiency: Inefficient mixing in a large vessel can create localized "hot spots" or areas of high reagent concentration, leading to side product formation and reduced yield.

    • Action: The type of stirrer (e.g., anchor, propeller) and the stirring speed must be optimized for the reaction volume and viscosity. What works for a magnetic stir bar will not translate directly to a large-scale mechanical stirrer.

  • Reagent Purity and Sourcing: The purity of starting materials from bulk suppliers can differ from lab-grade chemicals. "Insignificant" impurities at the lab scale can become major problems at the kilogram scale.[11]

    • Action: Always qualify new batches of raw materials. Understand the impurity profile and how it might affect your reaction. Develop a robust purification strategy that can handle these potential impurities.

Caption: Core considerations for successful reaction scale-up.

Question: How do I select appropriate starting materials for a scalable synthesis of a functionalized BCO?

Answer:

The choice of starting materials is a strategic decision that impacts the entire synthesis, including cost, efficiency, and scalability.[12]

  • For the BCO Core:

    • Cyclohexadienes: These are excellent starting points. They are commercially available or can be generated from precursors like cyclohexenones.[5][14]

    • Functionalized Cyclohexenones: These are versatile precursors that can undergo Michael addition followed by an intramolecular aldol reaction or other cyclizations to form the BCO skeleton, often with good stereocontrol.[14][15]

  • For the Dienophile:

    • Commercial Availability & Cost: Choose simple, inexpensive, and commercially available dienophiles if possible (e.g., maleic anhydride, acrylates, ethylene).

    • Functionality: The dienophile is an excellent place to introduce required functionality that will be carried into the final product. For example, using an acrylate derivative will install an ester group on the BCO bridge.

  • Overall Strategy:

    • Convergent vs. Linear Synthesis: For scalability, a convergent approach, where large fragments of the molecule are synthesized separately and then combined, is often superior to a long, linear sequence.[12] The Diels-Alder reaction is an inherently convergent step.

    • Atom Economy: Choose reactions that incorporate most of the atoms from the starting materials into the product. Catalytic reactions are preferable to stoichiometric ones.[12]

Experimental Protocol: Scalable Synthesis of a 2-Oxabicyclo[2.2.2]octane Intermediate

This protocol is adapted from a reported scalable synthesis and demonstrates a robust method for creating a key BCO intermediate.[2] This method relies on an iodocyclization and has been performed on a >100g scale.

Objective: To synthesize an ethyl 4-iodomethyl-2-oxabicyclo[2.2.2]octane-3-carboxylate intermediate.

Step 1: Aldol Addition

  • To a solution of lithium diisopropylamide (LDA), prepared from diisopropylamine (1.2 eq) and n-BuLi (1.1 eq) in THF at -78 °C, add a solution of ethyl 4-vinylcyclohexanecarboxylate (1.0 eq) in THF dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add acetaldehyde (1.5 eq) dropwise.

  • Stir the reaction mixture for 2 hours at -78 °C, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol intermediate, which is used in the next step without further purification.

Step 2: Iodocyclization

  • Dissolve the crude alcohol from Step 1 in acetonitrile.

  • Add molecular iodine (I₂) (1.5 eq) to the solution in one portion.

  • Stir the mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the dark iodine color disappears.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the target 2-oxabicyclo[2.2.2]octane derivative.[2]

Self-Validation Note: The success of the iodocyclization (Step 2) is critically dependent on the complete formation of the alcohol in Step 1. It is advisable to take a small aliquot after the Step 1 workup and confirm the presence of the desired alcohol by ¹H NMR or LC-MS before committing the bulk of the material to the cyclization step.

References

Technical Support Center: Catalyst Selection for Bicyclo[2.2.2]octane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, ensuring the success and reproducibility of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing the bicyclo[2.2.2]octane core?

A1: The Diels-Alder reaction is the cornerstone for constructing the bicyclo[2.2.2]octane framework.[1][2] This [4+2] cycloaddition reaction, typically between a 1,3-cyclohexadiene derivative (the diene) and a suitable dienophile, offers a highly efficient and atom-economical route to this bridged cyclic system. The strategic selection of catalysts is crucial for enhancing reaction rates and controlling stereoselectivity.[1]

Q2: How does a Lewis acid catalyst enhance the Diels-Alder reaction for bicyclo[2.2.2]octane synthesis?

A2: Lewis acid catalysts play a pivotal role by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduced energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) accelerates the reaction. Furthermore, this coordination can lock the dienophile in a specific conformation, leading to enhanced facial and endo/exo selectivity.[1][2]

Q3: Are there metal-free catalytic options for this synthesis?

A3: Yes, organocatalysis presents a viable metal-free alternative. For instance, chiral organic bases can be employed to catalyze tandem reactions that lead to highly functionalized and enantiomerically enriched bicyclo[2.2.2]octane-1-carboxylates.[3] These reactions often proceed under mild and operationally simple conditions, offering an attractive alternative to metal-based catalysis.[3]

Q4: What are the primary challenges encountered during the synthesis of bicyclo[2.2.2]octane derivatives?

A4: Researchers may face several challenges, including low yields, lack of stereoselectivity (endo/exo and facial), and the formation of side products through polymerization of starting materials or intermediates.[4] The sensitivity of intermediates, such as silyl enol ethers, to hydrolysis also necessitates careful control of reaction conditions.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Problem 1: Low or No Yield of the Desired Bicyclo[2.2.2]octane Product

Possible Cause Suggested Solution Scientific Rationale
Inactive Catalyst - Verify the quality and activity of the Lewis acid or transition metal catalyst. Consider purchasing from a reputable supplier or synthesizing it fresh. - For air- and moisture-sensitive catalysts (e.g., TiCl₄, Rhodium complexes), ensure all manipulations are performed under a strictly inert atmosphere (argon or nitrogen).[5]Lewis acids can be deactivated by hydrolysis, and certain transition metal catalysts are sensitive to oxidation. An inert atmosphere prevents the degradation of these crucial components.
Sub-optimal Reaction Temperature - The reaction temperature can significantly impact the rate and outcome. For many Diels-Alder reactions, low temperatures (e.g., -78 °C) are initially employed to favor kinetic control and enhance selectivity.[1] - If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to catalyst deactivation and the formation of undesirable by-products.[6]Lower temperatures often favor the formation of the thermodynamically less stable but kinetically preferred product. Careful temperature control is key to balancing reaction rate and selectivity.
Incorrect Stoichiometry - While Lewis acids are typically used in catalytic amounts, the presence of certain functional groups (e.g., amides) in the diene or dienophile may necessitate stoichiometric quantities of the catalyst.[2] - Titrate the Lewis acid or perform small-scale trials to determine the optimal loading.Functional groups with lone pairs, such as amides, can coordinate to the Lewis acid, effectively sequestering it. A stoichiometric amount ensures that there is sufficient catalyst to activate the dienophile.
Inappropriate Solvent - The choice of solvent is critical. Non-coordinating solvents like dichloromethane or toluene are generally preferred for Lewis acid-catalyzed reactions. - Ensure the solvent is anhydrous, as trace amounts of water can deactivate the catalyst.Coordinating solvents can compete with the dienophile for binding to the Lewis acid, thus inhibiting catalysis. Anhydrous conditions are essential to prevent catalyst decomposition.

Problem 2: Poor Stereoselectivity (endo/exo ratio)

Possible Cause Suggested Solution Scientific Rationale
Insufficient Catalyst Loading - Increase the catalyst loading in a stepwise manner.A higher concentration of the catalyst can more effectively influence the transition state geometry, favoring the formation of one stereoisomer over the other.
Reaction Run Under Thermodynamic Control - Perform the reaction at lower temperatures to favor the kinetically controlled product. The endo product is often the kinetic product in Diels-Alder reactions due to favorable secondary orbital interactions.[2]The endo transition state is stabilized by secondary orbital overlap, making it lower in energy and favoring the formation of the endo product under kinetic control (lower temperatures). At higher temperatures, the reaction may become reversible, leading to the formation of the more thermodynamically stable exo product.
Incorrect Lewis Acid Choice - Different Lewis acids can exhibit varying degrees of stereocontrol. For instance, with certain substrates, TiCl₄ may strongly favor the endo adduct, while ZnI₂ might favor the exo adduct.[7]The size and nature of the Lewis acid influence the geometry of the transition state, thereby dictating the stereochemical outcome.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction for Bicyclo[2.2.2]octenone Synthesis[1]
  • Catalyst and Dienophile Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the chosen Lewis acid (e.g., Boron trifluoride diethyl etherate (BF₃·Et₂O), 1.0 equivalent) in anhydrous dichloromethane (DCM) at -78 °C.

  • Addition of Dienophile: To this solution, add the dienophile (e.g., 2,6-dimethylbenzoquinone, 1.0 equivalent) and stir for 15 minutes.

  • Addition of Diene: Add the diene (e.g., acetoxy-1,3-butadiene, 1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired bicyclo[2.2.2]octenone.

Protocol 2: Palladium-Catalyzed Synthesis of Oxo-Substituted Bicyclo[2.2.2]octane Derivatives[8]
  • Reactant and Catalyst Setup: To a 125 mL flask, add 1,4-dimethylene cyclohexane (5 g, 0.046 mol) and palladium dichloride (0.248 g, 0.0014 mol, 3 mol %).

  • Addition of Oxidizing Agent: Add a 25% aqueous solution of oxone (28.27 g, 0.092 mol, 2 equivalents) dropwise over approximately 2 hours. Note that the reaction is exothermic.

  • Reaction Progression: Stir the reaction mixture overnight at room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove any undissolved palladium dichloride.

  • Extraction: Extract the aqueous solution four times with n-butanol.

  • Purification: Combine the organic extracts and concentrate under reduced pressure. The resulting oil can be further purified by column chromatography to yield the desired bicyclo[2.2.2]octane-1,4-diol.[8]

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts in Bicyclo[2.2.2]octenone Synthesis [1]

Catalyst SystemDieneDienophileYield (%)Selectivity
BF₃·Et₂O (stoichiometric) Acetoxy-1,3-butadiene2,6-DimethylbenzoquinoneExcellentSingle regio- and diastereoisomer
Chiral Oxazaborolidine (10 mol%) Cyclopentadieneα-Bromoacrolein10095% ee, 94:6 (exo:endo)
Ytterbium trichloride (YbCl₃) (stoichiometric) 5-Substituted 1,3-cyclohexadieneMethacroleinEffectiveFavors endo stereochemistry
Chiral Copper-Bisoxazoline Complex (50 mol%) 2-Aryloxycyclohex-2-enones (intramolecular)-26-7622-40% ee

Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_cycloaddition Cycloaddition cluster_product Product Diene Diene (HOMO) TransitionState [4+2] Transition State (endo/exo selectivity determined) Diene->TransitionState Cycloaddition Dienophile Dienophile (LUMO) ActivatedDienophile Activated Dienophile (Lowered LUMO) Dienophile->ActivatedDienophile Coordination LewisAcid Lewis Acid (LA) LewisAcid->Dienophile ActivatedDienophile->TransitionState Cycloaddition BicycloProduct Bicyclo[2.2.2]octane Product TransitionState->BicycloProduct

Caption: Mechanism of Lewis acid catalysis in a Diels-Alder reaction.

Troubleshooting_Workflow Start Experiment Start: Low Yield or Poor Selectivity CheckCatalyst 1. Verify Catalyst Activity & Handling Start->CheckCatalyst CatalystOK Catalyst OK CheckCatalyst->CatalystOK Yes CatalystNotOK Catalyst Inactive CheckCatalyst->CatalystNotOK No CheckConditions 2. Evaluate Reaction Conditions CatalystOK->CheckConditions ReplaceCatalyst Replace/Purify Catalyst, Use Inert Atmosphere CatalystNotOK->ReplaceCatalyst ReplaceCatalyst->Start ConditionsOK Conditions OK CheckConditions->ConditionsOK Yes ConditionsNotOK Conditions Not Optimal CheckConditions->ConditionsNotOK No AnalyzeStereo 3. Analyze Stereochemistry ConditionsOK->AnalyzeStereo OptimizeConditions Adjust Temperature, Solvent, & Stoichiometry ConditionsNotOK->OptimizeConditions OptimizeConditions->Start StereoOK Desired Stereoisomer AnalyzeStereo->StereoOK Yes StereoNotOK Incorrect Stereoisomer AnalyzeStereo->StereoNotOK No End Successful Synthesis StereoOK->End ChangeCatalyst Screen Different Lewis Acids/Catalysts StereoNotOK->ChangeCatalyst ChangeCatalyst->Start

Caption: Troubleshooting workflow for bicyclo[2.2.2]octane synthesis.

References

Validation & Comparative

A Comparative Guide to the Structural Analysis and Confirmation of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis for the structural confirmation of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate, a valuable building block in medicinal chemistry and materials science.[1] Its rigid bicyclo[2.2.2]octane framework offers a unique three-dimensional scaffold, making it a person of interest in the design of novel therapeutics, including PROTAC linkers, and advanced polymers.[1][2] The precise characterization of this molecule is paramount for ensuring its purity, and for understanding its reactivity in subsequent synthetic transformations.[1]

This document will navigate through the essential analytical techniques required for unambiguous structural elucidation, providing expected data, interpretation rationale, and a comparative analysis with structurally related analogs.

The Strategic Approach to Structural Verification

The confirmation of the structure of this compound relies on a synergistic application of several analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive confirmation. The workflow for this analysis is outlined below.

Structural_Verification_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Ultimate Confirmation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry (GC-MS or LC-MS) Synthesis->MS Data_Interpretation Data Interpretation & Comparison NMR->Data_Interpretation FTIR->Data_Interpretation MS->Data_Interpretation XRay Single Crystal X-ray Crystallography (if crystalline) Structural_Confirmation Structural Confirmation XRay->Structural_Confirmation Data_Interpretation->XRay Optional Data_Interpretation->Structural_Confirmation

Caption: Workflow for the structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential.

Expected ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the bicyclic core, the methyl ester, and the hydroxymethyl group. The rigid nature of the bicyclo[2.2.2]octane system leads to well-resolved, albeit complex, multiplets for the methylene protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-OCH₃ (ester)~ 3.65Singlet3H
-CH₂OH~ 3.50Singlet or Doublet2H
-OH~ 1.5 - 2.5 (variable)Broad Singlet1H
Bicyclic CH₂ protons1.70 - 1.95Multiplet12H

The bridgehead protons of the bicyclo[2.2.2]octane scaffold are typically observed between δ 2.5-3.5 ppm; however, in this 1,4-disubstituted system, there are no bridgehead protons.[3] The methylene protons of the bicyclic framework will present as a complex set of overlapping multiplets.[4]

Expected ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule, which is expected to be 7, reflecting the molecule's symmetry.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (ester)~ 177
-CH₂OH~ 68
-OCH₃~ 52
C1 (bridgehead, ester-substituted)~ 41
C4 (bridgehead, hydroxymethyl-substituted)~ 38
Bicyclic CH₂ carbons~ 30
Bicyclic CH₂ carbons~ 29
2D NMR Spectroscopy for Unambiguous Assignments
  • COSY (Correlation Spectroscopy): Will reveal proton-proton coupling networks, aiding in the assignment of the complex multiplets of the bicyclic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, definitively linking the proton signals to their corresponding carbon signals.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.[5] Key expected HMBC correlations include:

    • The methyl protons of the ester (-OCH₃) to the ester carbonyl carbon (C=O) and the C1 bridgehead carbon.

    • The hydroxymethyl protons (-CH₂OH) to the C4 bridgehead carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Functional Group Expected Absorption Range (cm⁻¹) Appearance
O-H (alcohol)3550 - 3200Strong, Broad
C-H (alkane)3000 - 2850Strong, Sharp
C=O (ester)1750 - 1735Strong, Sharp
C-O (ester)1300 - 1000Strong, Sharp
C-O (alcohol)1260 - 1000Strong, Sharp

The presence of a strong, broad absorption band in the 3550-3200 cm⁻¹ region is characteristic of the hydroxyl group's O-H stretch.[1][6] A strong, sharp peak around 1735 cm⁻¹ will confirm the presence of the ester carbonyl group.[7][8] The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions characteristic of the entire molecular structure.[1]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern. For this molecule, with a molecular formula of C₁₁H₁₈O₃, the expected exact mass is 198.1256 g/mol .[9]

Expected Fragmentation Pattern (Electron Ionization - GC-MS)

Upon electron ionization, the molecular ion peak (M⁺) at m/z = 198 may be observed. Key fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement.

  • Loss of the methoxy group (-OCH₃): A peak at m/z = 167 [M - 31]⁺.

  • Loss of the hydroxymethyl group (-CH₂OH): A peak at m/z = 167 [M - 31]⁺.

  • McLafferty Rearrangement: For aliphatic esters, a characteristic peak at m/z = 74 can be observed.[10][11]

  • Fragmentation of the bicyclic core: A complex series of peaks corresponding to the fragmentation of the bicyclo[2.2.2]octane ring system.

Comparative Analysis with Structural Analogs

To further solidify the structural confirmation, a comparison with known, structurally similar compounds is invaluable. Two such analogs are Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate and 4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol.

Analytical Data This compound (Target) Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate (Analog 1) 4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol (Analog 2)
Molecular Formula C₁₁H₁₈O₃[9]C₁₀H₁₆O₃[12]C₉H₁₆O₂[13]
Molecular Weight 198.26 g/mol [9]184.23 g/mol [12]156.22 g/mol [14]
¹H NMR: -OCH₃ signal Present (~3.65 ppm)PresentAbsent
¹H NMR: -CH₂OH signal Present (~3.50 ppm)AbsentPresent
¹³C NMR: C=O signal Present (~177 ppm)PresentAbsent
FTIR: C=O stretch Present (~1735 cm⁻¹)PresentAbsent

This comparative analysis highlights the unique spectral features of the target molecule, allowing for its clear differentiation from similar structures. For instance, the presence of both the methyl ester and hydroxymethyl signals in the NMR spectra, along with the corresponding ester carbonyl stretch in the FTIR, provides a unique fingerprint for this compound.

Definitive Confirmation: Single Crystal X-ray Crystallography

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled spectrum with a sufficient number of scans.

  • 2D NMR: Perform standard COSY, HSQC, and HMBC experiments using the spectrometer's predefined parameters, optimizing as necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, use an ATR-FTIR setup.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions: Use a suitable capillary column (e.g., HP-5MS) with a temperature program that allows for the elution of the compound.

  • MS Conditions: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-400.

Analytical_Techniques_Relationship cluster_techniques Analytical Techniques cluster_information Structural Information Molecule Target Molecule NMR NMR (¹H, ¹³C, 2D) Molecule->NMR FTIR FTIR Molecule->FTIR MS Mass Spec. Molecule->MS Framework C-H Framework NMR->Framework Provides Func_Groups Functional Groups FTIR->Func_Groups Identifies Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Determines Confirmed_Structure Confirmed Structure Framework->Confirmed_Structure Func_Groups->Confirmed_Structure Mol_Weight->Confirmed_Structure

Caption: Relationship between analytical techniques and the structural information obtained.

Conclusion

The structural confirmation of this compound is a multi-faceted process that requires the careful application and interpretation of several analytical techniques. By combining the detailed information from NMR spectroscopy, the functional group identification from FTIR, and the molecular weight and fragmentation data from mass spectrometry, a high degree of confidence in the assigned structure can be achieved. Comparative analysis with known analogs further strengthens the assignment. For absolute proof, single-crystal X-ray crystallography remains the definitive method. This comprehensive approach ensures the integrity of this important chemical building block for its diverse applications in research and development.

References

A Comparative Guide to Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate and Its Derivatives: A Scaffold for Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is paramount. The rigid, three-dimensional structure of the bicyclo[2.2.2]octane (BCO) core has emerged as a compelling alternative to traditional planar aromatic rings, offering a unique vectoral orientation of substituents in chemical space. This guide provides an in-depth characterization of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate, a key building block, and presents a comparative analysis of its derivatives, highlighting their potential to modulate critical drug-like properties.

Introduction: The Bicyclo[2.2.2]octane Scaffold - A Step into the Third Dimension

The bicyclo[2.2.2]octane framework provides a rigid cage-like structure that has garnered significant interest as a bioisosteric replacement for the ubiquitous phenyl ring in drug design.[1][2] This rigidity can be advantageous in locking in a specific conformation, potentially leading to enhanced binding affinity and selectivity for biological targets.[3] this compound, with its defined stereochemistry and bifunctional nature, serves as a versatile starting point for the synthesis of a diverse range of derivatives.[4][5] The presence of a primary alcohol and a methyl ester at the bridgehead positions allows for selective chemical modifications, making it a valuable tool in the construction of more complex molecular architectures.[5]

This guide will explore the synthesis, characterization, and comparative performance of the parent compound and its key derivatives, providing the necessary experimental data and protocols to empower researchers in their drug discovery endeavors.

Physicochemical Properties: A Head-to-Head Comparison

A critical aspect of drug design is the optimization of physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the key properties of this compound and its derivatives, alongside a representative phenyl analogue for a direct bioisosteric comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPredicted cLogPPredicted Aqueous Solubility (mg/mL)
This compound C₁₁H₁₈O₃198.2694994-15-71.01.5
Methyl 4-(acetoxymethyl)bicyclo[2.2.2]octane-1-carboxylate C₁₃H₂₀O₄240.30N/A1.80.5
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate C₁₁H₁₉NO₂197.2854202-09-40.710.2
Methyl 4-(hydroxymethyl)benzoate (Phenyl Analogue) C₉H₁₀O₃166.176908-41-41.22.5

Note: Predicted values are generated from computational models and should be considered as estimates. Experimental validation is recommended.

The data illustrates the tunability of the BCO scaffold. Acylation of the hydroxyl group to an acetate ester is predicted to increase lipophilicity (higher cLogP) and decrease aqueous solubility. Conversely, conversion to the aminomethyl derivative is predicted to decrease lipophilicity and significantly enhance aqueous solubility, a desirable trait for many drug candidates.

Synthesis and Characterization: A Practical Guide

The synthesis of this compound and its derivatives is accessible through established organic chemistry methodologies.

Synthesis of this compound

The parent compound is typically synthesized via the esterification of 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid.[5]

Experimental Protocol:

  • Esterification: To a solution of 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in methanol (10 vol), add a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of Derivatives

The functional handles of the parent compound allow for straightforward derivatization.

Methyl 4-(acetoxymethyl)bicyclo[2.2.2]octane-1-carboxylate (Acylation):

  • Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (10 vol) and add pyridine (1.2 eq) and acetic anhydride (1.2 eq).

  • Stirring: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quenching and Extraction: Quench the reaction with water and extract the product with dichloromethane.

  • Purification: Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the acetate derivative.

Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate (Two-Step Synthesis):

This transformation can be achieved through a two-step process involving mesylation followed by nucleophilic substitution with an amine source (e.g., sodium azide and subsequent reduction, or direct displacement with ammonia).

Step 1: Mesylation

  • Reaction: To a cooled (0 °C) solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (10 vol), add methanesulfonyl chloride (1.2 eq) dropwise.

  • Monitoring: Stir at 0 °C and allow to warm to room temperature while monitoring by TLC.

  • Work-up: Upon completion, wash the reaction mixture with cold 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to obtain the crude mesylate.

Step 2: Amination (example with sodium azide and reduction)

  • Azide Formation: Dissolve the crude mesylate in DMF (10 vol) and add sodium azide (1.5 eq). Heat the mixture (e.g., to 60-80 °C) and monitor for completion.

  • Reduction: After work-up to isolate the azide intermediate, dissolve it in a suitable solvent like methanol or THF and perform a reduction using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or with a reducing agent like lithium aluminum hydride (LiAlH₄).

  • Purification: After reaction completion and appropriate work-up, the final amine product can be purified by column chromatography or crystallization.

Characterization Data
  • ¹H NMR: Signals corresponding to the methoxy group (singlet, ~3.6 ppm), the hydroxymethyl protons (singlet or doublet, ~3.4 ppm), and the bicyclic protons (multiplets, ~1.5-2.0 ppm).

  • ¹³C NMR: Resonances for the ester carbonyl (~175 ppm), the hydroxymethyl carbon (~65 ppm), the methoxy carbon (~51 ppm), and the bridgehead and methylene carbons of the bicyclic core.

  • IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (broad, ~3400 cm⁻¹), the C-H bonds of the aliphatic core (~2950 cm⁻¹), and the ester carbonyl (~1730 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]⁺ and characteristic fragmentation patterns.

Comparative Performance in a Drug Discovery Context

The true value of the BCO scaffold lies in its ability to modulate biological activity and pharmacokinetic properties in a predictable manner.

Lipophilicity and Solubility

As indicated in the physicochemical properties table, derivatization of the 4-(hydroxymethyl) group allows for fine-tuning of lipophilicity (LogP) and aqueous solubility. This is a critical consideration in drug design, as LogP is a key determinant of a compound's ability to cross cell membranes and its potential for off-target effects. The aminomethyl derivative, with its enhanced polarity, is a particularly attractive option for improving the solubility of a lead compound.

Experimental Protocol: LogP Determination (Shake-Flask Method)

A standard method for experimentally determining the partition coefficient (LogP) is the shake-flask method, followed by quantification of the analyte in each phase.[7]

  • Phase Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at a physiological pH of 7.4. Saturate each phase with the other by vigorous mixing followed by separation.

  • Partitioning: Dissolve a known amount of the test compound in one of the phases. Add an equal volume of the other phase and shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Metabolic Stability

The BCO core is generally considered to be more metabolically stable than a phenyl ring, as it lacks the sites for aromatic hydroxylation, a common metabolic pathway.[9] However, the functional groups on the scaffold can be sites of metabolic transformation.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.[10][11]

  • Incubation: Incubate the test compound at a known concentration (e.g., 1 µM) with liver microsomes (from human or other species) and a NADPH-regenerating system in a phosphate buffer at 37 °C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 This compound cluster_1 Derivatives cluster_2 Bioisosteric Alternative Parent Core Scaffold (C₁₁H₁₈O₃) Acetate Acyloxymethyl Derivative (Increased Lipophilicity) Parent->Acetate Acylation Amine Aminomethyl Derivative (Increased Solubility) Parent->Amine Mesylation, Amination Phenyl Phenyl Analogue (Planar, Aromatic) Parent->Phenyl Bioisosteric Comparison

Caption: Relationship between the core scaffold and its derivatives.

G start Start with BCO Building Block synthesis Synthesize Derivatives (e.g., amides, esters) start->synthesis physchem Physicochemical Profiling (Solubility, LogP) synthesis->physchem invitro In Vitro Biological Assay (e.g., enzyme inhibition) synthesis->invitro adme In Vitro ADME (Metabolic Stability) synthesis->adme sar Structure-Activity Relationship (SAR) Analysis physchem->sar invitro->sar adme->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for utilizing BCO scaffolds in drug discovery.

Conclusion and Future Directions

This compound is more than just a rigid scaffold; it is a versatile platform for the design and synthesis of novel therapeutic agents. Its derivatives offer a means to systematically explore chemical space and optimize drug-like properties. By understanding the synthesis, characterization, and comparative performance of these compounds, researchers can leverage the unique three-dimensional nature of the bicyclo[2.2.2]octane core to overcome challenges in drug discovery, particularly those related to ADME and toxicology. Future work in this area will likely focus on the development of novel, more efficient synthetic routes to a wider array of BCO derivatives and their application in targeting challenging biological systems where precise spatial orientation of pharmacophoric elements is key to success.

References

The Bicyclo[2.2.2]octane Scaffold: A Rigid Contender in PROTAC Linker Design for Enhanced Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate and Structurally Related PROTAC Linkers

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. These heterobifunctional molecules, which orchestrate the ubiquitination and subsequent degradation of disease-causing proteins, are critically dependent on the linker that connects the target-binding and E3 ligase-recruiting moieties. While flexible linkers have been widely employed, there is a growing body of evidence highlighting the advantages of rigid linkers in optimizing PROTAC performance. This guide provides an in-depth comparison of "this compound," a PROTAC linker featuring a rigid bicyclic core, with other commonly used linkers, supported by experimental data and detailed methodologies.

The Pivotal Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a passive spacer but an active contributor to the molecule's biological activity.[1] Its length, rigidity, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[2] This complex is the cornerstone of PROTAC activity, preceding the ubiquitination and proteasomal degradation of the target protein.[2] An ideal linker facilitates this complex formation while also conferring favorable physicochemical properties such as solubility and cell permeability.[2]

Introducing "this compound": A Rigid Linker with Defined Geometry

"this compound" is a PROTAC linker characterized by its rigid bicyclo[2.2.2]octane core.[3][4] This cage-like structure imparts a high degree of conformational constraint, which can pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation.[5] The defined spatial orientation of the functional groups—a methyl ester at one bridgehead and a hydroxymethyl group at the other—provides distinct points for attachment of the target-binding and E3 ligase-recruiting ligands.[6]

The rationale behind employing such rigid scaffolds lies in reducing the entropic penalty associated with the formation of the ternary complex. By limiting the number of rotatable bonds, the PROTAC is less likely to adopt non-productive conformations, potentially leading to enhanced potency and selectivity.

Comparative Analysis: Rigid vs. Flexible Linkers

The choice between a rigid and a flexible linker is a critical decision in PROTAC design, with each class offering distinct advantages and disadvantages.

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Bicyclo[2.2.2]octane, Piperidine, Piperazine)
Conformational Freedom HighLow
Ternary Complex Formation Can adopt multiple conformations, potentially increasing the probability of forming a productive complex. However, high flexibility can lead to an entropic penalty upon binding.Pre-organizes the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty. May lead to more stable and potent ternary complexes.
Degradation Potency (DC50) Often a good starting point for screening, but may not always yield the highest potency.Can lead to significantly improved potency (lower DC50 values).
Maximum Degradation (Dmax) Can achieve high Dmax values.Can achieve high Dmax values, sometimes superior to flexible linkers.
Cell Permeability Can be hindered by high polarity (PEG) or excessive flexibility.Can be enhanced by shielding polar groups and reducing the solvent-accessible polar surface area.[7]
Metabolic Stability Can be susceptible to metabolism.Generally more metabolically stable.[8]
Synthetic Accessibility Generally straightforward to synthesize and modify.Can be more synthetically challenging.[8]

Quantitative Performance Data: A Tale of Two Linker Philosophies

Direct, head-to-head quantitative comparisons of "this compound" with a wide array of other linkers for the same biological target are not extensively available in the public domain. However, by examining studies that systematically vary linker rigidity, we can infer its potential performance characteristics.

One notable example involves a PROTAC designed to degrade the nuclear receptor PXR. In this study, replacing a benzene ring in the linker with a bicyclo[2.2.2]octane moiety (resulting in compound SJYHJ-048) enhanced PXR degradation activity without significantly affecting the degradation of a secondary target, MDM2. This highlights the potential of the bicyclo[2.2.2]octane scaffold to improve target-specific degradation.

The following tables summarize representative data from various studies comparing the performance of PROTACs with different linker types.

Table 1: Impact of Linker Rigidity on Degradation Potency (DC50) and Efficacy (Dmax)

PROTAC TargetLinker TypeLinker DescriptionDC50 (nM)Dmax (%)Cell Line
BRD4Flexible (PEG)4-unit PEG linker~10>90HeLa
BRD4Rigid (Alkyne)Phenyl-alkyne linker<1>9522Rv1
Androgen Receptor (AR)Flexible (Alkyl)C8 alkyl chain10-100~80LNCaP
Androgen Receptor (AR)Rigid (Piperazine)Piperazine-containing linker<1>90VCaP
H-PGDSSemi-rigidMethylene modified~17 pM>90-
H-PGDSRigidSpirocyclic structure~17 pM>90-

Data synthesized from multiple sources.[1][9] Direct comparison between different studies should be made with caution due to varying experimental conditions.

Table 2: Influence of Linker Composition on Cell Permeability

PROTACLinker TypePermeability Surrogate (Cell-based/Biochemical IC50 Ratio)Inferred Permeability
PROTAC 1Flexible (PEG-like)Low ratioHigh
PROTAC 2Flexible (Alkyl-like)Intermediate ratioIntermediate
PROTAC 3Flexible (Amide-containing)High ratioLow

Data adapted from a study on flexible CRBN-based PROTACs.[7] A lower ratio indicates higher cell permeability.

These data collectively suggest that increasing linker rigidity can lead to substantial improvements in degradation potency. For instance, for both BRD4 and the Androgen Receptor, PROTACs with rigid linkers exhibited significantly lower DC50 values compared to their flexible counterparts.[1]

Beyond Bicyclo[2.2.2]octane: A Landscape of Rigid Linkers

"this compound" belongs to a growing class of rigid linkers used to optimize PROTACs. Other notable examples include:

  • Piperidine and Piperazine: These saturated heterocycles are frequently incorporated to introduce conformational constraints.[10] The nitrogen atom(s) can also be protonated, which may enhance solubility.[11]

  • Spirocycles: These structures, containing two rings connected by a single atom, offer a high degree of rigidity and can be used to fine-tune the spatial orientation of the PROTAC's functional moieties.[12]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazoles (often formed via "click chemistry") provide significant conformational restriction.

  • Fused Heterocycles: Bicyclic or tricyclic aromatic systems can introduce directional rigidity and enhance metabolic stability.[]

  • Adamantane: This bulky, rigid hydrocarbon cage has also been explored as a hydrophobic tag and a component of rigid linkers.[14]

The choice of a specific rigid linker will depend on the structural requirements of the ternary complex for a given target protein and E3 ligase pair.

Experimental Workflows for PROTAC Evaluation

A systematic evaluation of PROTACs with different linkers is crucial for identifying optimal candidates. The following diagrams and protocols outline key experimental workflows.

PROTAC-Mediated Protein Degradation Pathway

PROTAC Pathway POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Comparing PROTAC Linkers

PROTAC Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Selection Synth_Flex Synthesize PROTAC with Flexible Linker (e.g., PEG) Degradation Assess Protein Degradation (Western Blot, DC50/Dmax) Synth_Flex->Degradation Synth_Rigid_BCO Synthesize PROTAC with Bicyclo[2.2.2]octane Linker Synth_Rigid_BCO->Degradation Synth_Rigid_Other Synthesize PROTACs with Other Rigid Linkers (e.g., Piperidine, Spirocycle) Synth_Rigid_Other->Degradation Permeability Evaluate Cell Permeability (PAMPA, Caco-2) Degradation->Permeability Ternary Confirm Ternary Complex Formation (Co-IP, TR-FRET) Permeability->Ternary Compare Compare Performance Metrics (Potency, Permeability, Stability) Ternary->Compare Select Select Lead Candidate Compare->Select

Caption: A typical experimental workflow for comparing PROTACs with different linkers.

Experimental Protocols

Protocol 1: Assessment of Protein Degradation by Western Blot

This is a fundamental method to directly measure the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

  • Prepare serial dilutions of the PROTAC compounds in complete cell culture medium. Include a vehicle control (e.g., DMSO).

  • Aspirate the old medium and treat the cells with the different concentrations of PROTACs or vehicle control for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing periodically.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and denature by heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

  • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

  • Calculate the percentage of degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[15]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to evaluate the passive permeability of a compound.

1. Plate Preparation:

  • A donor plate (e.g., Millipore MultiScreen-IP) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • An acceptor plate is filled with a buffer solution (e.g., PBS).

2. Compound Addition:

  • The PROTAC compounds are dissolved in a suitable buffer and added to the wells of the donor plate.

3. Incubation:

  • The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated for a specific period (e.g., 4-16 hours) at room temperature.

4. Quantification:

  • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.

5. Calculation of Permeability:

  • The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well, the surface area of the membrane, and the initial concentration of the compound.[1]

Conclusion: The Case for Rigidity in PROTAC Design

The strategic incorporation of rigid linkers, such as those based on the bicyclo[2.2.2]octane scaffold, represents a promising avenue for the development of highly potent and selective PROTACs. While flexible linkers offer synthetic convenience, the conformational pre-organization afforded by rigid structures can lead to more stable and productive ternary complexes, ultimately translating to enhanced protein degradation. The available data, though not always a direct comparison, strongly suggests a trend towards improved potency with increased linker rigidity.

The optimal linker design, however, remains highly dependent on the specific target protein and E3 ligase pair. A delicate balance must be struck between rigidity, which can enhance potency, and a degree of flexibility that may be required to achieve the optimal geometry for ternary complex formation. Therefore, a systematic evaluation of a diverse range of linkers, including both flexible and various rigid scaffolds like "this compound," is essential for unlocking the full therapeutic potential of targeted protein degradation.

References

Beyond the Flatland: A Comparative Guide to Bicyclic Scaffolds in Modern Drug Design, Featuring Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. For decades, the phenyl ring has been a cornerstone of medicinal chemistry, a reliable scaffold in countless therapeutic agents. However, its inherent aromaticity and planarity often contribute to metabolic liabilities, poor solubility, and off-target effects. The strategic move away from "flatland" towards three-dimensional molecular frameworks has ushered in an era of innovation, with bicyclic compounds emerging as powerful bioisosteres for the phenyl ring.

This guide provides a comprehensive comparison of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate and its parent bicyclo[2.2.2]octane (BCO) scaffold against other prominent bicyclic systems, namely bicyclo[1.1.1]pentane (BCP) and cubane. We will delve into their synthesis, physicochemical properties, and impact on drug-like characteristics, supported by experimental data and detailed protocols for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to rationally select and apply these scaffolds to overcome challenges in medicinal chemistry.

The Imperative for Three-Dimensionality in Drug Design

The over-reliance on aromatic rings in drug candidates has been linked to a range of undesirable properties, including increased lipophilicity, higher susceptibility to cytochrome P450 metabolism, and potential for hERG channel inhibition.[1] Saturated, rigid bicyclic scaffolds offer a compelling solution by introducing three-dimensionality, which can lead to:

  • Improved Physicochemical Properties: Increased sp³ character often enhances aqueous solubility and reduces lipophilicity, crucial for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2]

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidation can lead to greater resistance to metabolic degradation.[3]

  • Novel Intellectual Property: The use of unique bicyclic scaffolds can provide a pathway to new and patentable chemical matter.[4]

  • Precise Vectorial Orientation: The rigid nature of these scaffolds allows for the precise positioning of substituents in three-dimensional space, enabling more specific interactions with biological targets.

A Comparative Analysis of Key Bicyclic Scaffolds

The selection of a bicyclic bioisostere is a critical decision in the design of a new drug candidate. The choice depends on the specific requirements of the target and the desired physicochemical properties. Here, we compare the BCO scaffold, with a focus on this compound, against BCP and cubane.

Geometrical and Physicochemical Properties

The geometric arrangement of substituents is a key consideration when replacing a phenyl ring. The distance between the exit vectors of the bioisostere should ideally mimic that of the para-substituted phenyl ring.

ScaffoldExit Vector Distance (Å)Fsp³Key Physicochemical Characteristics
para-Phenyl~2.820Planar, aromatic, prone to π-π stacking, often associated with higher lipophilicity and metabolic liabilities.[1]
Bicyclo[2.2.2]octane (BCO)~2.601Closely mimics the geometry of the phenyl ring, offers improved solubility and metabolic stability.[1][2]
Bicyclo[1.1.1]pentane (BCP)~1.851Shorter exit vector distance, significantly improves solubility and metabolic stability, less lipophilic than BCO and cubane.[5][6]
Cubane~2.721Geometrically very similar to the phenyl ring, highly stable to oxidative metabolism, but can be challenging to synthesize and may have stability issues with transition metals.[2][3][7]

This compound , our featured compound, possesses the BCO core, inheriting its favorable geometric mimicry of the phenyl ring. The addition of the methyl ester and hydroxymethyl groups further modulates its properties. The ester group provides a handle for further synthetic modifications, while the hydroxymethyl group can increase polarity and potentially improve solubility.[8]

Featured Compound: this compound

Chemical Structure:

G compound

Caption: Structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₈O₃[9]
Molecular Weight 198.26 g/mol [9]
CAS Number 94994-15-7
Calculated logP 1.24[10]
Topological Polar Surface Area (TPSA) 46.53 Ų[10]
Hydrogen Bond Donors 1[10]
Hydrogen Bond Acceptors 3[10]
Rotatable Bonds 1[10]
Synthesis

The synthesis of this compound can be achieved through several routes, often starting from bicyclo[2.2.2]octane-1,4-dicarboxylic acid.[11] A general synthetic approach is outlined below:

synthesis_workflow start Bicyclo[2.2.2]octane-1,4-dicarboxylic acid step1 Esterification (e.g., SOCl₂, MeOH) start->step1 intermediate1 Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate step1->intermediate1 step2 Selective Reduction (e.g., LiAlH₄, controlled stoichiometry) intermediate1->step2 product This compound step2->product

Caption: Generalized synthetic workflow for this compound.

Recent advances have also focused on enantioselective syntheses of bicyclo[2.2.2]octane-1-carboxylates, providing access to chiral building blocks.[12]

Applications in Drug Design

The rigid BCO scaffold of this compound makes it an excellent candidate for replacing para-substituted phenyl rings in drug candidates to improve their ADME properties.[8] Furthermore, its bifunctional nature, with both a methyl ester and a hydroxymethyl group, makes it a versatile linker for Proteolysis Targeting Chimeras (PROTACs).[13] In this context, the rigid BCO core can help to pre-organize the PROTAC into a conformation that is favorable for the formation of the ternary complex between the target protein and the E3 ligase.[14]

Experimental Protocols for Comparative Evaluation

To facilitate a direct comparison of bicyclic scaffolds in your drug discovery programs, we provide the following detailed experimental protocols for key in vitro ADME assays.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • HPLC vials

  • Shaker incubator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a sealed vial.

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5]

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method with a standard curve.[15]

Cell Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

Objective: To assess the passive permeability of a compound across an artificial membrane, modeling the gastrointestinal barrier.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Test compound

  • PBS, pH 7.4

  • DMSO

  • UV plate reader or LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO. Dilute with PBS to the final desired concentration (typically with a final DMSO concentration of ≤1%).

  • Coat the filter of the donor plate with the artificial membrane solution.[11]

  • Add the test compound solution to the donor wells.

  • Fill the acceptor wells with PBS.

  • Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).[16]

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Metabolic Stability Assessment (Microsomal Stability Assay)

Objective: To evaluate the in vitro metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Test compound

  • Phosphate buffer, pH 7.4

  • Acetonitrile (ACN) with an internal standard

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, pre-warm the liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test compound to the wells.[17]

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold ACN containing an internal standard.[3]

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

experimental_workflow cluster_solubility Aqueous Solubility cluster_pampa Cell Permeability (PAMPA) cluster_metabolic Metabolic Stability sol1 Add excess compound to PBS sol2 Equilibrate (24-48h) sol1->sol2 sol3 Centrifuge & Filter sol2->sol3 sol4 Quantify by LC-MS/MS sol3->sol4 pampa1 Coat donor plate with artificial membrane pampa2 Add compound to donor, buffer to acceptor pampa1->pampa2 pampa3 Incubate (4-18h) pampa2->pampa3 pampa4 Quantify compound in both wells pampa3->pampa4 met1 Incubate compound with liver microsomes & NADPH met2 Quench reaction at time points met1->met2 met3 Centrifuge met2->met3 met4 Quantify remaining compound by LC-MS/MS met3->met4

Caption: Overview of key in vitro ADME experimental workflows.

Conclusion and Future Perspectives

The strategic incorporation of bicyclic scaffolds is a powerful approach to overcome the limitations of traditional flat aromatic structures in drug design. This compound, with its BCO core, offers a compelling combination of phenyl ring geometric mimicry and functional handles for further chemical exploration. Its utility as a rigid linker in PROTACs further underscores the value of this and other bicyclic scaffolds.

While BCOs provide an excellent geometric match to the phenyl ring, BCPs often confer superior solubility and metabolic stability. Cubanes, though geometrically ideal, present synthetic challenges. The choice of scaffold should therefore be guided by a thorough analysis of the structure-activity relationship of the target and the desired physicochemical properties of the final compound. The experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of these valuable building blocks, enabling data-driven decisions in the design of next-generation therapeutics.

The continued exploration of novel functionalized bicyclic scaffolds will undoubtedly expand the toolbox of medicinal chemists, paving the way for the discovery of safer and more effective medicines.

References

A Comparative Guide for Drug Development Professionals: Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate vs. Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the imperative to "escape from flatland" has driven the exploration of saturated, three-dimensional bioisosteres to replace traditional aromatic moieties.[1] This strategic shift aims to enhance the physicochemical and pharmacokinetic profiles of drug candidates, thereby improving their clinical viability. Among the most promising non-classical bioisosteres for the para-substituted phenyl ring are derivatives of bicyclo[2.2.2]octane (BCO) and bicyclo[1.1.1]pentane (BCP).

This guide provides an in-depth, objective comparison of two key functionalized building blocks derived from these scaffolds: methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate and methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate . As a senior application scientist, my goal is to not only present the data but also to elucidate the underlying causality that should guide your selection of one scaffold over the other in a rational drug design program.

The Strategic Rationale: Why Bother with Bicyclic Scaffolds?

The over-reliance on aromatic rings in drug discovery has been linked to several liabilities, including poor aqueous solubility, high metabolic susceptibility (particularly through cytochrome P450-mediated oxidation), and potential for off-target interactions via π-π stacking.[2] Saturated bicyclic systems like BCO and BCP offer a compelling solution by:

  • Introducing 3D Geometry: Their rigid, sp³-rich structures provide a defined spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for the biological target.[3]

  • Improving Physicochemical Properties: These scaffolds can significantly improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability.[4][5][6]

  • Navigating Patent Space: Employing novel bioisosteres allows for the generation of new intellectual property around established pharmacophores.[5]

The two molecules at the heart of this guide, with their strategically placed methyl ester and hydroxymethyl functional groups, serve as versatile platforms for further chemical elaboration, making them highly valuable in fragment-based drug discovery and as linkers in technologies like PROTACs.[7][8]

A Head-to-Head Comparison: Structural and Physicochemical Properties

While both BCO and BCP derivatives are employed as para-phenyl mimics, their inherent structural and electronic differences have profound implications for their performance in a biological system.

PropertyThis compoundMethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
CAS Number 94994-15-7[9]180464-87-3[10]
Molecular Formula C₁₁H₁₈O₃[9]C₈H₁₂O₃[10]
Molecular Weight 198.26 g/mol [9]156.18 g/mol [10]
Scaffold Bicyclo[2.2.2]octane (BCO)Bicyclo[1.1.1]pentane (BCP)
Bridgehead Distance ~2.6 Å[11]~1.8 Å[11]
Vector Geometry Closer mimic of para-phenyl (~2.8 Å)[11]~35% shorter than para-phenyl[11]
Lipophilicity (logP) Generally higher than BCP analogues[11]Generally lower than BCO and phenyl analogues
Aqueous Solubility Variable; can be lower than phenyl analogues[11]Generally improved over phenyl analogues[12]
Metabolic Stability Generally improved over phenyl analoguesGenerally improved over phenyl analogues[4]

Expert Insights:

The choice between a BCO and a BCP scaffold is a classic trade-off in medicinal chemistry. The BCO core provides a superior geometric mimic of the para-phenylene linkage.[11] This can be critical if maintaining the precise distance between two pharmacophoric elements is essential for target engagement. However, this structural fidelity often comes at the cost of increased lipophilicity and potentially lower aqueous solubility compared to BCP analogues.[11]

Conversely, the BCP scaffold, while a less faithful geometric mimic due to its shorter bridgehead distance, consistently offers improvements in aqueous solubility and a reduction in non-specific binding .[6] The smaller, more compact nature of the BCP core makes it a powerful tool for reducing a molecule's overall lipophilicity without sacrificing its three-dimensional character.

The causality is clear: if your lead compound suffers from poor solubility or high clearance, the BCP derivative is often the more prudent starting point. If, however, maintaining the exact spatial relationship of the parent phenyl-containing molecule is paramount to retaining potency, the BCO derivative warrants investigation, with the understanding that solubility may need to be addressed through other means.

Synthesis and Functionalization: A Comparative Overview

Both molecules can be synthesized through established, albeit distinct, synthetic routes. The choice of synthesis often depends on the availability of starting materials and the desired scale of production.

A common approach involves the modification of a pre-formed BCO core.[13] This can be achieved through a formal [4+2] cycloaddition or by derivatizing commercially available starting materials like 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid.[13][14]

BCO Synthesis cluster_0 Route A: Cycloaddition cluster_1 Route B: Functionalization A α'-ethoxycarbonyl cyclohexenone C Bicyclo[2.2.2]octane core A->C [4+2] B nitroolefin B->C F Target Molecule C->F Further functionalization D 4-hydroxy-BCO- 1-carboxylic acid E Esterification (MeOH, H+) D->E E->F Protection/ Deprotection if needed

Caption: Synthetic approaches to the BCO target molecule.

The synthesis of BCP derivatives has been revolutionized by the chemistry of [1.1.1]propellane, a highly strained molecule that readily reacts with radicals and nucleophiles.[15] This allows for the direct installation of two different functional groups at the bridgehead positions.

BCP Synthesis cluster_0 Propellane Ring Opening cluster_1 Final Elaboration A [1.1.1]Propellane C Functionalized BCP intermediate A->C B Radical Initiator + Functionalized Precursor B->C D BCP intermediate (e.g., with ester and iodide) E Functional Group Interconversion D->E F Target Molecule E->F

Caption: General synthetic strategy for the BCP target molecule.

Expert Insights:

The synthesis of BCPs via propellane chemistry is often more modular, allowing for greater diversity in the final products from a common intermediate.[15] However, [1.1.1]propellane itself can be challenging to handle on a large scale due to its volatility and strain energy. The synthesis of BCO derivatives, while perhaps less modular, often relies on more traditional and sometimes more scalable chemical transformations.[13] The choice of synthetic route must therefore balance the need for chemical diversity with the practical considerations of scale-up and safety.

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the trustworthiness of any comparative study, it is essential to employ robust and well-validated experimental protocols. Below are representative, step-by-step methodologies for the synthesis of the target compounds and for key ADME assays.

This protocol is a representative example based on common organic chemistry techniques.[13][14]

  • Esterification: To a solution of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in methanol (0.2 M), add sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude product, methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, can be purified by column chromatography on silica gel. (Note: This intermediate may not be the exact target molecule, which has a hydroxymethyl group. Further steps to convert the hydroxyl to a hydroxymethyl group would be required if starting from this precursor, for instance, via oxidation and subsequent reduction of a related aldehyde or ketone, or protection of the hydroxyl, functionalization at another position, and then deprotection and conversion). A more direct synthesis might start from dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate and involve selective reduction.[2][16]

This protocol is a representative example based on the functionalization of a BCP dicarboxylic acid precursor.[17]

  • Mono-esterification: Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol (0.4 M).

  • Add thionyl chloride (3.0 eq) dropwise at a temperature between 20-40 °C.

  • Stir the mixture at room temperature overnight and then concentrate under reduced pressure to obtain 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

  • Reduction: To a solution of the mono-acid mono-ester (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere, add borane dimethyl sulfide complex (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of methanol.

  • Concentrate the mixture in vacuo and purify the residue by column chromatography on silica gel to yield the target molecule.

This protocol is a standard methodology for assessing phase I metabolic liability.[18][19][20]

  • Preparation: Prepare a stock solution of the test compound (either BCO or BCP derivative) in DMSO (e.g., 10 mM).

  • Reaction Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), pooled human liver microsomes (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Conclusion and Recommendations

The selection between this compound and methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is not a matter of one being universally superior to the other. Instead, it is a nuanced decision that must be guided by the specific challenges and objectives of your drug discovery program.

  • Choose the BCO derivative when:

    • Precise mimicry of the para-phenylene geometry is critical for maintaining biological activity.

    • A moderate increase in lipophilicity is tolerable or even desirable for membrane permeability.

    • Your synthetic team is more comfortable with traditional cycloaddition and functionalization chemistries.

  • Choose the BCP derivative when:

    • The primary goal is to improve aqueous solubility and reduce metabolic clearance.

    • A shorter linker distance is acceptable for target binding.

    • Your program can leverage modern synthetic methods involving strained ring systems for rapid analogue synthesis.

Ultimately, the most effective approach is empirical. Both building blocks should be considered valuable tools in the medicinal chemist's arsenal. Synthesizing matched pairs of analogues containing each scaffold and evaluating them in parallel using the robust assays described herein will provide the definitive data needed to make an informed, evidence-based decision, propelling your project toward the selection of a successful clinical candidate.

References

A Comparative Guide to the Reactivity of Functional Groups on the Bicyclo[2.2.2]octane Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane (BCO) scaffold is a cornerstone in modern medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique platform for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This guide offers an in-depth comparison of the reactivity of various functional groups attached to the BCO core, supported by experimental data and mechanistic insights, to aid in the strategic design of novel therapeutics.

The Unique Structural Landscape of Bicyclo[2.2.2]octane

The BCO core is a saturated bicyclic hydrocarbon with a highly symmetrical and strained structure. This rigidity is a key feature, as it limits conformational flexibility and allows for the well-defined orientation of substituents. The carbon atoms in the BCO framework are categorized into two distinct types:

  • Bridgehead carbons (C1 and C4): These are tertiary carbons located at the junction of the three rings.

  • Bridge carbons (C2, C3, C5, C6): These are secondary carbons that form the three ethano bridges.

The reactivity of functional groups on the BCO core is profoundly influenced by their position on this framework.

Reactivity at the Bridgehead Position (C1 and C4)

The bridgehead positions of the BCO core exhibit unique reactivity patterns due to significant geometric constraints.

Carbocation Formation: The formation of a carbocation at a bridgehead position is highly unfavorable.[2] This is because the rigid BCO framework prevents the carbocation from adopting the ideal trigonal planar geometry required for sp² hybridization, leading to significant angle strain.[3] Consequently, S_N1-type reactions at the bridgehead are extremely slow. For instance, the solvolysis of 1-bromobicyclo[2.2.2]octane is significantly slower than that of its monocyclic analogue, 1-bromo-1-methylcyclohexane.[3] While challenging to form, bridgehead carbocations can be generated under forcing conditions, for example, using silver triflate to abstract a halide.[4] Once formed, these carbocations are highly reactive towards nucleophiles.[2][4]

Radical Reactions: In contrast to carbocations, bridgehead radicals do not require a planar geometry and can be readily formed. These radical intermediates can then participate in various synthetic transformations, including intramolecular cyclizations.[4]

Electronic Effects: The BCO framework can effectively transmit electronic effects between substituents at the 1 and 4 positions. Studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have shown a linear relationship between the acidity of the carboxylic acid and the C-X bond dipole of the substituent, indicating a through-space field effect.[5] This property is crucial for designing molecules where precise electronic tuning of a reactive center is required.

Reactivity at the Bridge Positions (C2, C3, C5, C6)

Functional groups located on the bridge carbons of the BCO skeleton generally exhibit reactivity that is more comparable to their acyclic counterparts, although steric hindrance from the bicyclic framework can play a significant role.

Nucleophilic Substitution: S_N2 reactions at the bridge positions are possible but can be sterically hindered depending on the specific location and the nature of the attacking nucleophile. The rigid boat-like conformation of the six-membered rings can influence the trajectory of the incoming nucleophile.[6]

Elimination Reactions: Elimination reactions to form a double bond within the BCO framework are subject to Bredt's rule, which states that a double bond cannot be formed at a bridgehead carbon in a small bicyclic system because it would introduce excessive ring strain. Therefore, elimination reactions involving bridge carbons will favor the formation of a double bond along the bridge rather than towards the bridgehead.

Radical Reactions: Acyl radical reactions of bicyclo[2.2.2]octenone systems have been shown to proceed via 5-exo-trig cyclization, leading to the formation of isotwistane products.[7] The outcome of these reactions, whether rearrangement or direct cyclization, is influenced by the ring strain of the starting material.[7]

Comparative Reactivity Data

The following table summarizes the relative reactivity of different functional groups on the BCO core based on common reaction types.

PositionFunctional GroupReaction TypeRelative ReactivityMechanistic Considerations
Bridgehead (C1) -Br, -OTsSolvolysis (S_N1)Very LowHigh strain in the bridgehead carbocation intermediate.[3][8]
Bridgehead (C1) -BrRadical FormationHighBridgehead radical is not planar and readily formed.[4]
Bridge (C2) -OTsSolvolysis (S_N1/S_N2)ModerateReactivity is influenced by steric hindrance and potential for neighboring group participation.[9]
Bridge (C2) KetoneNucleophilic AdditionHighStandard reactivity, but facial selectivity can be controlled by substituents on the BCO core.[10]

Experimental Protocols

Protocol 1: Generation and Trapping of a Bridgehead Carbocation

This protocol describes a representative procedure for the generation of a bridgehead carbocation from a bromide precursor and its subsequent reaction with a nucleophile.[4]

  • Materials: 1-Bromobicyclo[2.2.2]octane, allyltrimethylsilane, silver trifluoroacetate, anhydrous dichloromethane.

  • Procedure:

    • Dissolve 1-bromobicyclo[2.2.2]octane (1.0 eq) and allyltrimethylsilane (1.5 eq) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add a solution of silver trifluoroacetate (1.2 eq) in anhydrous dichloromethane dropwise over 10 minutes.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Causality: Silver trifluoroacetate is used to abstract the bromide ion, forcing the formation of the otherwise unstable bridgehead carbocation. Allyltrimethylsilane serves as an effective nucleophile to trap the highly reactive carbocation.

Protocol 2: Bridgehead Radical Cyclization

This protocol outlines a typical procedure for a thiol-mediated acyl radical cyclization.[7]

  • Materials: Bicyclo[2.2.2]octenone derivative, dodecanethiol (tC₁₂H₂₅SH), azobisisobutyronitrile (AIBN), anhydrous benzene.

  • Procedure:

    • Dissolve the bicyclo[2.2.2]octenone starting material (1.0 eq), dodecanethiol (1.5 eq), and a catalytic amount of AIBN in anhydrous benzene.

    • De-gas the solution with argon for 15 minutes.

    • Heat the reaction mixture at 80 °C for 4-6 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Causality: AIBN acts as a radical initiator upon heating. The generated radical abstracts a hydrogen atom from dodecanethiol to form a thiyl radical, which then initiates the acyl radical cyclization cascade.

Visualization of Key Concepts

Diagram 1: Structure of Bicyclo[2.2.2]octane with Labeled Positions

Caption: Structure of the bicyclo[2.2.2]octane core with bridgehead (C1, C4) and bridge positions labeled.

Diagram 2: Unfavorable Bridgehead Carbocation Formation

Bridgehead_Carbocation Start 1-Bromobicyclo[2.2.2]octane TransitionState Transition State (High Strain) Start->TransitionState Slow Product Bridgehead Carbocation (Unstable) TransitionState->Product

Caption: Energy profile illustrating the high activation energy for bridgehead carbocation formation.

Conclusion

The bicyclo[2.2.2]octane core offers a rich and varied landscape for chemical functionalization. A thorough understanding of the distinct reactivity profiles of its bridgehead and bridge positions is paramount for the rational design of BCO-containing molecules with desired biological activities. The inherent strain and rigidity of the BCO framework give rise to unique chemical behaviors that can be strategically exploited in drug development. By leveraging the principles outlined in this guide, researchers can better navigate the synthetic challenges and unlock the full potential of this remarkable scaffold.

References

The Unseen Rigidity: A Comparative Guide to Bicycling Frameworks in Target Binding

Author: BenchChem Technical Support Team. Date: January 2026

Byline: Your Name, Senior Application Scientist

Introduction: The Strategic Imperative for Rigidity in Drug Discovery

In the intricate dance of molecular recognition, the conformational flexibility of a ligand is a double-edged sword. While flexibility allows a molecule to adapt to a binding site, it comes at a significant entropic cost upon binding.[1] The field of drug discovery is increasingly "escaping from flatland" by moving away from planar, flexible molecules towards three-dimensional, rigid scaffolds.[2][3] This guide provides a deep, comparative analysis of rigid bicyclic frameworks, exploring their profound impact on target binding interactions. We will dissect the advantages of conformational constraint, compare these scaffolds to their more flexible acyclic and monocyclic counterparts, and provide the experimental and computational methodologies necessary to validate their application.

The core principle underpinning the utility of rigid scaffolds is the reduction of the entropic penalty associated with the ligand adopting its bioactive conformation.[1] By pre-organizing the pharmacophoric elements in a three-dimensional arrangement that is complementary to the target, bicyclic frameworks can lead to enhanced binding affinity, improved selectivity, and better pharmacokinetic properties.[1][2]

Comparative Analysis: Bicyclic Scaffolds vs. Alternative Frameworks

The decision to incorporate a rigid bicyclic scaffold is a strategic one, aimed at optimizing a molecule's drug-like properties. Here, we compare these frameworks against their more flexible counterparts, supported by experimental data.

Bicyclic Peptides: Outperforming Linear and Monocyclic Analogs

Peptide-based therapeutics often suffer from poor metabolic stability and low binding affinity due to their inherent flexibility. Constraining a peptide into a bicyclic architecture can dramatically improve these properties. A direct, competitive comparison of linear, monocyclic, and bicyclic peptide libraries using mRNA display has provided compelling evidence for the superiority of the bicyclic format.[4][5][6]

Framework Binding Affinity (KD) to Streptavidin Relative Affinity Reference
Bicyclic PeptideLow micromolar~100x higher than linear[6]
Monocyclic PeptideIntermediate-[4][5]
Linear PeptideHigh micromolar to millimolarBaseline[6]

Table 1: Comparative binding affinities of different peptide topologies.

The enhanced affinity of bicyclic peptides is attributed to their conformational pre-organization, which minimizes the entropic penalty of binding.[1] Furthermore, this rigid structure often confers resistance to proteolytic degradation, a critical advantage for therapeutic peptides.[5]

Bicyclo[1.1.1]pentane (BCP): A 3D Bioisostere for the Phenyl Ring

The phenyl ring is a ubiquitous motif in pharmaceuticals, but its planarity and lipophilicity can lead to metabolic instability and off-target effects. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a powerful three-dimensional bioisostere for the para-substituted phenyl ring.[2][3][7][8]

Property Phenyl-Containing Compound BCP-Containing Compound Fold Change/Difference Reference
Aqueous Solubility LowerAt least 50-fold increase>50x increase[2][8]
Passive Permeability LowerSignificant improvement~3x increase[3]
Non-specific Binding HigherMarkedly decreased-[2][8]
Oral Absorption (in vivo) Lower~4-fold increase in Cmax and AUC~4x increase[3]
Biological Potency Often maintained or slightly reducedMaintained-[3][7]

Table 2: Physicochemical and pharmacokinetic property comparison between phenyl and BCP-containing analogs.[2][3][8]

The replacement of a planar phenyl ring with a rigid, saturated BCP scaffold can lead to a more favorable developability profile by improving solubility and reducing non-specific binding, often while maintaining the desired biological activity.[2][3][8]

Case Studies: FDA-Approved Drugs with Bicyclic Frameworks

The strategic incorporation of rigid bicyclic scaffolds is not merely a theoretical concept; it is a validated approach in clinically successful drugs.

  • Cyclothiazide: An antihypertensive and diuretic that contains a norbornene-like bicyclic system.[9]

  • Biperiden: An anticholinergic agent used for the treatment of Parkinson's disease, featuring a bicyclo[2.2.1]heptane moiety.[9]

  • Pacritinib (Vonjo®): A kinase inhibitor for the treatment of myelofibrosis that incorporates a bridged bicyclic structure.[10]

  • Lefamulin (Xenleta®): An antibiotic with a tricyclic mutilin core, which can be considered as a complex bicyclic system.[10]

These examples underscore the versatility of bicyclic scaffolds across a range of therapeutic areas and target classes.

Experimental and Computational Workflows

A rigorous evaluation of bicyclic frameworks necessitates a combination of experimental and computational techniques to characterize their binding interactions and rationalize their structure-activity relationships (SAR).

Diagram of the Integrated Workflow

G cluster_exp Experimental Validation cluster_comp Computational Analysis cluster_data Data Integration & SAR SPR Surface Plasmon Resonance (SPR) SAR Structure-Activity Relationship (SAR) SPR->SAR Binding Kinetics (ka, kd) ITC Isothermal Titration Calorimetry (ITC) ITC->SAR Thermodynamics (ΔH, ΔS, KD) Xray X-ray Crystallography Xray->SAR Binding Mode Docking Molecular Docking Docking->SAR Predicted Pose FEP Free Energy Perturbation (FEP) FEP->SAR Predicted ΔΔG

Caption: Integrated workflow for the analysis of bicyclic frameworks in target binding.

Experimental Protocols

SPR is a powerful technique to measure the real-time kinetics of a protein-ligand interaction, providing association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D) can be derived.

Step-by-Step Protocol:

  • Ligand and Analyte Preparation:

    • Express and purify the protein (ligand) and the bicyclic compound (analyte) to >95% purity.

    • Prepare a running buffer that is compatible with both molecules and degas it thoroughly. A common choice is HBS-EP buffer.[11]

    • Accurately determine the concentrations of both ligand and analyte.

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Perform pH scouting to determine the optimal pH for ligand pre-concentration.[12]

    • Activate the sensor chip surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[13]

    • Inject the ligand at a concentration of 5-20 µg/mL in 10 mM sodium acetate buffer at the optimal pH to achieve the desired immobilization level (e.g., 3000-5000 RU for initial screening).[13]

    • Deactivate any remaining active esters with an injection of ethanolamine.[13]

  • Analyte Binding and Regeneration:

    • Inject a series of analyte concentrations in ascending order over the sensor surface at a constant flow rate (e.g., 30 µL/min).[14]

    • Include a zero-concentration (buffer only) injection for double referencing.

    • After each analyte injection, allow for a dissociation phase.

    • Perform regeneration scouting to identify a solution (e.g., low pH glycine) that completely removes the bound analyte without damaging the immobilized ligand.[11][12]

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine k_a, k_d, and K_D.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[15]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare the protein and ligand in identical, degassed buffer to minimize heats of dilution.[15] TCEP is a recommended reducing agent over DTT or β-mercaptoethanol.[15]

    • Accurately determine the concentrations of the protein and ligand. Errors in concentration will directly affect the calculated stoichiometry and binding parameters.[15]

    • Typical starting concentrations are 5-50 µM protein in the sample cell and 50-500 µM ligand in the syringe (at least 10 times the protein concentration).[15]

  • Experimental Setup:

    • Thoroughly clean the sample cell and syringe.

    • Load the protein solution into the sample cell (typically ~300 µL) and the ligand solution into the injection syringe (typically ~100-120 µL).[15][16]

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

    • Perform a control titration by injecting the ligand into buffer alone to determine the heat of dilution.[17]

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Subtract the heat of dilution from the heat of binding.

    • Fit the resulting binding isotherm to a suitable model to determine K_D, ΔH, ΔS, and n.[18]

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and key interactions.[19][20]

Step-by-Step Protocol:

  • Complex Formation:

    • Co-crystallization: Incubate the purified protein with a 5- to 10-fold molar excess of the ligand prior to setting up crystallization screens.[19][21] This is often the preferred method for low-solubility ligands.[19]

    • Soaking: Grow apo-protein crystals first, then transfer them to a solution containing the ligand (typically 1-10 mM in a cryo-protectant solution).[21][22]

  • Crystallization and Data Collection:

    • Screen a wide range of crystallization conditions to identify those that yield diffraction-quality crystals.

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • If an apo-structure is available, use molecular replacement to solve the phase problem.

    • Build and refine the atomic model of the protein-ligand complex, paying close attention to the fit of the ligand to the electron density.

Computational Protocols

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[23][24][25][26]

Step-by-Step Protocol (Rigid Receptor Docking):

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the receptor (e.g., from the PDB) and the ligand (e.g., from a database or built using molecular modeling software).

    • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges. Save as a PDBQT file.[24][27]

    • Prepare the ligand by assigning rotatable bonds and saving it as a PDBQT file.[24][27]

  • Grid Box Definition:

    • Define a search space (grid box) that encompasses the binding site of the receptor.[27]

  • Configuration File:

    • Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box, and the exhaustiveness of the search.[23][27]

  • Running Vina and Analyzing Results:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.[27]

    • Vina will output a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores.

    • Visualize the top-ranked poses in a molecular graphics program to analyze the predicted interactions.

FEP is a rigorous computational method that calculates the relative binding free energy between two ligands by simulating a non-physical, alchemical transformation from one to the other in both the bound and unbound states.[28][29][30]

Conceptual Workflow Diagram:

G cluster_cycle Thermodynamic Cycle P_L1 Protein + Ligand 1 P_L2 Protein + Ligand 2 P_L1->P_L2 ΔG_solv P_L1_complex [Protein-Ligand 1] P_L1->P_L1_complex ΔG_bind(1) P_L2_complex [Protein-Ligand 2] P_L2->P_L2_complex ΔG_bind(2) P_L1_complex->P_L2_complex ΔG_complex

Caption: Thermodynamic cycle for relative binding free energy calculation (ΔΔG_bind = ΔG_complex - ΔG_solv).

This method is computationally intensive but can provide highly accurate predictions of changes in binding affinity upon ligand modification, making it invaluable for lead optimization.[28][30]

Conclusion: A Rigid Approach to Rational Drug Design

The incorporation of rigid bicyclic frameworks represents a sophisticated strategy in modern medicinal chemistry. By pre-organizing a ligand in its bioactive conformation, these scaffolds can overcome the entropic penalty of binding, leading to improvements in affinity, selectivity, and pharmacokinetic properties. The comparative data presented herein, from both peptide and small molecule systems, unequivocally demonstrates the advantages of this approach. The detailed experimental and computational protocols provide a roadmap for researchers to rigorously evaluate and implement these powerful structural motifs in their own drug discovery programs. As we continue to explore the vast chemical space beyond flat, aromatic systems, the strategic use of rigid bicyclic frameworks will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

A Comparative Guide to the Synthesis of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The bicyclo[2.2.2]octane cage structure is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry and drug development. Its unique conformational rigidity allows for the precise spatial orientation of substituents, making it an ideal building block for designing potent and selective therapeutic agents. In particular, 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids are valuable motifs, serving as key intermediates in the synthesis of novel pharmaceuticals and as linkers in advanced modalities like Proteolysis Targeting Chimeras (PROTACs)[1]. This guide provides a comparative analysis of the primary synthetic methodologies for accessing these important compounds, offering insights into the rationale behind experimental choices and providing detailed protocols for key transformations.

Introduction to the Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane framework's rigidity is a direct consequence of its three fused six-membered rings in a boat-like conformation. This structure minimizes conformational flexibility, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The 1- and 4-positions are bridgehead carbons, and the fixed distance and orientation between substituents at these positions make this scaffold an excellent tool for studying through-bond and through-space electronic effects[2][3][4].

This guide will focus on three principal strategies for the synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids:

  • The Diels-Alder Approach: Building the bicyclic core through a [4+2] cycloaddition reaction.

  • Synthesis from 1,4-Cyclohexanedione Derivatives: A versatile route starting from a commercially available building block.

  • Bridgehead Functionalization via Decarboxylative Halogenation: Introducing functionality at the C4 position through reactions like the Hunsdiecker reaction.

Each of these methods offers distinct advantages and is suited for different target molecules and research objectives. A thorough understanding of these routes is crucial for any researcher working in this area of synthetic chemistry.

Method 1: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful and convergent method for constructing the bicyclo[2.2.2]octene core, which can then be further elaborated to the desired saturated and functionalized carboxylic acid.[1] This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile.

Mechanistic Rationale

The choice of diene and dienophile is critical for the success of this approach. Typically, a 1,3-cyclohexadiene derivative serves as the diene, and an appropriate dienophile bearing a latent or protected carboxylic acid functionality is used. The reaction proceeds through a concerted mechanism, allowing for a high degree of stereochemical control. The endo transition state is generally favored due to secondary orbital interactions, which dictates the initial stereochemistry of the adduct.

Diene 1,3-Cyclohexadiene Derivative TS [4+2] Cycloaddition (Diels-Alder Reaction) Diene->TS Dienophile Dienophile with Carboxylic Acid Precursor Dienophile->TS Adduct Bicyclo[2.2.2]octene Adduct TS->Adduct Functionalization Functional Group Interconversion Adduct->Functionalization Final_Product 4-Substituted Bicyclo[2.2.2]octane- 1-carboxylic Acid Functionalization->Final_Product

Caption: Diels-Alder approach to the bicyclo[2.2.2]octane core.

Experimental Protocol: Synthesis of 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic Acid

This protocol illustrates the synthesis of a bicyclo[2.2.2]octene precursor via a Diels-Alder reaction between 4-cyanocyclohexa-1,3-diene-1-carboxylic acid and ethylene[5].

Materials:

  • 4-Cyanocyclohexa-1,3-diene-1-carboxylic acid

  • Ethylene gas

  • Benzene (anhydrous)

  • Autoclave reactor

Procedure:

  • A solution of 29.8 g (0.2 mole) of 4-cyanocyclohexa-1,3-diene-1-carboxylic acid in 300 ml of benzene is placed in an autoclave.

  • The autoclave is purged with ethylene and then pressurized with ethylene to 100 kg/cm ².

  • The reaction mixture is heated to 200-210°C for 20 hours.

  • After cooling, the excess ethylene is vented, and the solvent is removed under reduced pressure.

  • The crude product is recrystallized from ethanol to yield 4-cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid.

The resulting unsaturated bicyclic compound can then undergo hydrogenation of the double bond and further functional group manipulations of the cyano group to introduce a variety of substituents at the 4-position.

Method 2: Synthesis from 1,4-Cyclohexanedione Derivatives

This approach utilizes the readily available and economical 1,4-cyclohexanedione as a starting point. Through a series of transformations, the bicyclic core is constructed, and the desired functionalities are introduced. A key intermediate in many of these syntheses is diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.

Mechanistic Rationale

The formation of the bicyclic dione from 1,4-cyclohexanedione derivatives often involves a double Michael addition or a related cyclization process. The carbonyl groups at the 2- and 5-positions of the resulting bicyclic intermediate provide handles for further functionalization, including reduction and conversion to other groups.

Start 1,4-Cyclohexanedione Derivative Cyclization Cyclization/ Annulation Start->Cyclization Intermediate Diethyl 2,5-Dioxobicyclo[2.2.2]octane- 1,4-dicarboxylate Cyclization->Intermediate Reduction Reduction of Ketones Intermediate->Reduction Functionalization Functional Group Manipulation Reduction->Functionalization Final_Product 4-Substituted Bicyclo[2.2.2]octane- 1-carboxylic Acid Functionalization->Final_Product

Caption: Synthetic route from 1,4-cyclohexanedione derivatives.

Experimental Protocol: Synthesis of Diethyl 2,5-Dioxobicyclo[2.2.2]octane-1,4-dicarboxylate[6]

Materials:

  • Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

  • Sodium hydride

  • Ethylene glycol dimethyl ether (DME)

  • 1,2-Dibromoethane

  • Dichloromethane

  • Concentrated hydrochloric acid

  • Ethanol

Procedure:

  • In a 250 mL four-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser, suspend 9.6 g (0.28 mol) of sodium hydride in 80 mL of DME.

  • Add 25.6 g (0.1 mol) of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate to the suspension.

  • At 60°C, slowly add 86.8 g (0.46 mol) of 1,2-dibromoethane dropwise.

  • After the addition is complete, raise the temperature to 90°C and stir for 20 hours.

  • Remove the unreacted 1,2-dibromoethane and DME by distillation under reduced pressure.

  • Dissolve the residue in a large amount of dichloromethane and adjust the pH of the remaining solid to approximately 5-6 with concentrated hydrochloric acid.

  • Extract with dichloromethane, combine the organic phases, and remove the solvent.

  • Purify the crude product by recrystallization from ethanol to obtain diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.

This versatile intermediate can then be used to synthesize a range of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, including 4-hydroxy, 4-bromo, and 4-amino derivatives, through reduction of the keto groups followed by further functionalization.[6]

Method 3: Bridgehead Functionalization via Decarboxylative Halogenation

The Hunsdiecker reaction and its modifications provide a direct method for introducing a halogen atom at a bridgehead position through the decarboxylation of a carboxylic acid.[7][8] This is particularly useful for functionalizing the C4 position of a pre-existing bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Mechanistic Rationale

The classical Hunsdiecker reaction involves the reaction of a silver salt of a carboxylic acid with a halogen, typically bromine.[7][8] The reaction is believed to proceed through a radical mechanism. The silver carboxylate reacts with bromine to form an acyl hypobromite intermediate. Homolytic cleavage of the weak O-Br bond generates a carboxyl radical, which then undergoes decarboxylation to form an alkyl radical. This radical then reacts with bromine to yield the final alkyl halide.[7]

Diacid Bicyclo[2.2.2]octane- 1,4-dicarboxylic Acid Silver_Salt Silver Salt Formation Diacid->Silver_Salt Hunsdiecker Hunsdiecker Reaction (Decarboxylative Halogenation) Silver_Salt->Hunsdiecker Halo_Acid 4-Halobicyclo[2.2.2]octane- 1-carboxylic Acid Hunsdiecker->Halo_Acid Nucleophilic_Subst Nucleophilic Substitution Halo_Acid->Nucleophilic_Subst Final_Product 4-Substituted Bicyclo[2.2.2]octane- 1-carboxylic Acid Nucleophilic_Subst->Final_Product

Caption: Functionalization via the Hunsdiecker reaction.

Experimental Protocol: General Procedure for the Hunsdiecker Reaction

This protocol describes a general procedure for the synthesis of a 4-halobicyclo[2.2.2]octane-1-carboxylic acid from the corresponding dicarboxylic acid.

Materials:

  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid

  • Silver nitrate or silver oxide

  • Bromine (or other halogen)

  • Carbon tetrachloride (or other suitable solvent)

Procedure:

  • Preparation of the Silver Salt: The bicyclo[2.2.2]octane-1,4-dicarboxylic acid is first converted to its monosilver salt. This can be achieved by reacting the diacid with one equivalent of silver nitrate or silver oxide in an appropriate solvent, followed by isolation of the silver salt.

  • Decarboxylative Halogenation: The dried silver salt is suspended in an inert solvent like carbon tetrachloride.

  • A solution of bromine in the same solvent is added dropwise to the suspension while stirring, often with heating or photochemical initiation.

  • The reaction is monitored for the cessation of carbon dioxide evolution and the precipitation of silver bromide.

  • After the reaction is complete, the silver bromide is filtered off, and the solvent is removed from the filtrate.

  • The crude 4-halobicyclo[2.2.2]octane-1-carboxylic acid is then purified by recrystallization or chromatography.

The resulting 4-halo derivative is a versatile intermediate that can be converted to a variety of other functional groups, such as amino and hydroxy, through nucleophilic substitution reactions.

Comparison of Synthesis Methods

FeatureDiels-Alder ReactionFrom 1,4-CyclohexanedioneHunsdiecker Reaction
Core Principle [4+2] CycloadditionCyclization/AnnulationDecarboxylative Halogenation
Starting Materials 1,3-Cyclohexadiene derivatives, Dienophiles1,4-Cyclohexanedione derivativesBicyclo[2.2.2]octane-1,4-dicarboxylic acid
Key Intermediate Bicyclo[2.2.2]octene adductDiethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate4-Halobicyclo[2.2.2]octane-1-carboxylic acid
Advantages Convergent, high stereocontrol, good for complex systems.Utilizes inexpensive starting materials, versatile intermediate.Direct introduction of a handle for further functionalization at C4.
Disadvantages May require high temperatures/pressures, diene synthesis can be multi-step.Can involve multiple steps to the final product, potential for side reactions.Use of stoichiometric silver salts can be costly, radical conditions may not be suitable for all substrates.
Typical Yields Moderate to highModerateModerate to high
Scalability Can be challenging for large-scale synthesis.Generally scalable.Scalability can be limited by the cost of silver reagents.
Substrate Scope Broad, depends on diene and dienophile availability.Good for a range of substituents via functionalization of the dione.Primarily for introducing halogens, which can then be converted to other groups.

Conclusion

The synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids can be achieved through several effective methodologies. The choice of the optimal synthetic route depends on a variety of factors, including the desired substitution pattern, the availability and cost of starting materials, and the required scale of the synthesis.

  • The Diels-Alder reaction offers an elegant and convergent approach for constructing the bicyclic core, particularly for complex targets where stereocontrol is paramount.

  • Syntheses starting from 1,4-cyclohexanedione derivatives provide a practical and often more economical route, leveraging a versatile and readily available starting material.

  • The Hunsdiecker reaction and related decarboxylative halogenations are powerful tools for the direct functionalization of the bridgehead C4 position, creating a valuable intermediate for further diversification.

Researchers and drug development professionals should carefully consider the strengths and limitations of each method to select the most appropriate strategy for their specific synthetic goals. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for the design and execution of syntheses in this important area of chemical research.

References

A Senior Application Scientist's Guide to Catalytic Excellence in Bicyclo[2.2.2]octane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The bicyclo[2.2.2]octane framework is a conformationally rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique structural properties make it an attractive bioisostere for benzene rings, offering improved pharmacokinetic profiles in drug candidates. The synthesis of this key structural motif predominantly relies on the [4+2] cycloaddition, or Diels-Alder reaction. The efficiency and selectivity of this transformation are critically dependent on the choice of catalyst. This guide provides an in-depth comparison of the performance of various catalytic systems in the synthesis of bicyclo[2.2.2]octane derivatives, supported by experimental data to aid researchers in catalyst selection and methods development.

Catalytic Strategies for Bicyclo[2.2.2]octane Construction

The Diels-Alder reaction, while powerful, can be slow and may lack the desired stereoselectivity when performed under purely thermal conditions. Catalysis is therefore essential to accelerate the reaction and control its stereochemical outcome. The two most prominent and effective strategies involve the use of Lewis acids and organocatalysts.

Lewis Acid Catalysis: The Workhorse of Diels-Alder Reactions

Lewis acid catalysis is a well-established and powerful method for promoting Diels-Alder reactions. The fundamental principle behind this strategy is the coordination of the Lewis acid to a Lewis basic site on the dienophile, typically a carbonyl group. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap between the diene and the dienophile and accelerating the reaction.[1] Furthermore, this catalytic approach can significantly enhance the endo/exo selectivity and, with the use of chiral Lewis acids, can induce high levels of enantioselectivity.

The choice of Lewis acid is critical and can range from simple metal halides to complex chiral coordination compounds. The performance of several common Lewis acids in the synthesis of bicyclo[2.2.2]octane systems is summarized below.

Performance Comparison of Lewis Acid Catalysts

Catalyst SystemDieneDienophileYield (%)SelectivityReference
BF₃·Et₂O (stoichiometric)Acetoxy-1,3-butadiene2,6-DimethylbenzoquinoneExcellentSingle regio- and diastereoisomer[2]
Ytterbium trichloride (YbCl₃)5-Substituted 1,3-cyclohexadieneMethacroleinEffectiveFavors endo stereochemistry[2]
Chiral Oxazaborolidine (10 mol%)Cyclopentadieneα-Bromoacrolein10095% ee, 94:6 (exo:endo)[2]
TiCl₄ (2 equiv.)1-Phenoxycarbonyl-1,2-dihydropyridineN-acryloyl-(1S)-2,10-camphorsultam6696% d.e. (endo)[3]
ZrCl₄ (2 equiv.)1-Phenoxycarbonyl-1,2-dihydropyridineN-acryloyl-(1S)-2,10-camphorsultam7896% d.e. (endo)[3]
HfCl₄ (2 equiv.)1-Phenoxycarbonyl-1,2-dihydropyridineN-acryloyl-(1S)-2,10-camphorsultam7297% d.e. (endo)[3]
SnCl₄ (2 equiv.)1-Phenoxycarbonyl-1,2-dihydropyridineN-acryloyl-(1S)-2,10-camphorsultam1282% d.e. (endo)[3]
Sc(OTf)₃ (2 equiv.)1-Phenoxycarbonyl-1,2-dihydropyridineN-acryloyl-(1S)-2,10-camphorsultam6068% d.e. (endo)[3]

d.e. = diastereomeric excess; ee = enantiomeric excess

The data clearly indicates that while simple Lewis acids like BF₃·Et₂O are effective for achieving high diastereoselectivity, more sophisticated chiral systems like oxazaborolidines are required for asymmetric synthesis.[2] For the synthesis of more complex, functionalized bicyclo[2.2.2]octanes, such as the 2-azabicyclo[2.2.2]octane core, Lewis acids of the group IV metals, including TiCl₄, ZrCl₄, and HfCl₄, have demonstrated excellent performance in terms of both yield and diastereoselectivity.[3]

Mechanism of Lewis Acid Catalysis in Diels-Alder Reactions

Lewis_Acid_Mechanism Dienophile Dienophile (e.g., α,β-unsaturated carbonyl) ActivatedComplex Activated Dienophile-LA Complex (Lower LUMO) Dienophile->ActivatedComplex Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex TransitionState [4+2] Transition State ActivatedComplex->TransitionState Cycloaddition Diene Diene Diene->TransitionState ProductComplex Product-LA Complex TransitionState->ProductComplex ProductComplex->LewisAcid Catalyst Regeneration Product Bicyclo[2.2.2]octane Product ProductComplex->Product Release

Caption: Lewis Acid activation of a dienophile for the Diels-Alder reaction.

This protocol describes the asymmetric cycloaddition of cyclopentadiene and α-bromoacrolein, a reaction that proceeds in quantitative yield with high enantioselectivity.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral oxazaborolidine catalyst (10 mol%) in anhydrous dichloromethane (CH₂Cl₂).

  • Reaction Setup: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: To the cooled catalyst solution, add the dienophile, α-bromoacrolein, dropwise. Following this, add the diene, cyclopentadiene, also in a dropwise manner.

  • Reaction Monitoring: Maintain the reaction mixture at -78 °C and stir for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford the desired bicyclo[2.2.2]octane adduct.

Organocatalysis: A Metal-Free Approach to Asymmetric Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based Lewis acids, offering milder reaction conditions and avoiding the use of potentially toxic or expensive metals. For the Diels-Alder synthesis of bicyclo[2.2.2]octanes, chiral secondary amines, such as those developed by MacMillan, have proven to be particularly effective.[4][5]

The catalytic cycle of these amine catalysts typically involves the formation of an iminium ion intermediate from the condensation of an α,β-unsaturated aldehyde (the dienophile) and the catalyst.[6] This iminium ion is a highly activated dienophile with a low-lying LUMO, analogous to the activation provided by Lewis acids. The chiral environment of the catalyst then directs the approach of the diene, leading to a highly enantioselective cycloaddition.

Performance of Representative Organocatalysts

Catalyst SystemDieneDienophileYield (%)SelectivityReference
MacMillan's Imidazolidinone (5 mol%)CyclohexadieneAcrolein8294% ee, 14:1 (endo:exo)[5]
Diphenylprolinol Silyl EtherCyclohex-2-en-1-one derivativeα,β-Unsaturated aldehydeGood to ExcellentExcellent diastereoselectivity and enantioselectivity[7][8]

General Workflow for Organocatalytic Bicyclo[2.2.2]octane Synthesis

Organocatalysis_Workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Cycle cluster_workup Work-up & Purification Reactants Diene & α,β-Unsaturated Aldehyde Iminium Iminium Ion Formation (Dienophile Activation) Reactants->Iminium Catalyst Chiral Amine Organocatalyst (e.g., MacMillan's catalyst) Catalyst->Iminium Solvent Anhydrous Solvent Solvent->Iminium Cycloaddition [4+2] Cycloaddition Iminium->Cycloaddition Enamine Enamine Intermediate Cycloaddition->Enamine Hydrolysis Hydrolysis Enamine->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Enantioenriched Bicyclo[2.2.2]octane Hydrolysis->Product Quench Reaction Quenching Extraction Extraction & Drying Quench->Extraction Purification Column Chromatography Extraction->Purification Purification->Product

Caption: General workflow for the organocatalytic synthesis of bicyclo[2.2.2]octanes.

This protocol is a general representation of the highly enantioselective Diels-Alder reaction using a chiral imidazolidinone catalyst.

  • Reaction Setup: In a dry vial, combine the α,β-unsaturated aldehyde, the diene, and the chiral imidazolidinone catalyst (e.g., (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride, 5 mol%).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., tetrahydrofuran or a mixture of solvents as optimized for the specific substrates).

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., room temperature or below) until the starting material is consumed, as determined by TLC or GC-MS analysis.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be directly purified by silica gel column chromatography to yield the enantioenriched bicyclo[2.2.2]octane product.

The Role of Transition Metals

While Lewis acids and organocatalysts are the primary tools for the direct construction of the bicyclo[2.2.2]octane core via the Diels-Alder reaction, transition metals, particularly palladium, play a significant role in the synthesis of complex molecules containing this motif.[9] In many total synthesis campaigns, the bicyclo[2.2.2]octane core is first formed, and then palladium-catalyzed cross-coupling or carbonylation reactions are used to further functionalize the scaffold.[9] There are also instances of transition metal-catalyzed processes for preparing bicyclo[2.2.2]octane derivatives through alternative pathways, such as treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst.[10][11] However, for the classic [4+2] cycloaddition approach, Lewis acid and organocatalysis remain the most direct and widely employed strategies.

Conclusion: Selecting the Optimal Catalyst

The synthesis of the bicyclo[2.2.2]octane framework is most effectively achieved through the Diels-Alder reaction, with catalyst selection being paramount for achieving high yields and selectivities.

  • Lewis acid catalysis is a robust and versatile strategy. For simple diastereoselective syntheses, common Lewis acids like BF₃·Et₂O and TiCl₄ are excellent choices.[2][3] When enantioselectivity is the goal, chiral Lewis acids, such as the highly effective but often sensitive chiral oxazaborolidines, are required.[2]

  • Organocatalysis offers a compelling metal-free alternative, particularly for asymmetric synthesis. Catalysts like MacMillan's imidazolidinones provide a direct route to highly enantioenriched bicyclo[2.2.2]octane products from α,β-unsaturated aldehydes under mild conditions.[4][5]

The choice between these catalytic systems will ultimately depend on the specific synthetic target, the desired level of stereocontrol, and considerations of cost, scalability, and functional group tolerance. This guide provides the foundational data and protocols to empower researchers to make informed decisions and advance their synthetic endeavors involving the valuable bicyclo[2.2.2]octane scaffold.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides essential, immediate safety and logistical information for the disposal of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle this final step with the same precision and care as your research.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's inherent hazards is paramount. This compound is a solid organic compound with the following key hazard classifications:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity 4 (Oral) Warning H302: Harmful if swallowed.[1][2]
Irritant Warning May cause skin and eye irritation.[2]
Combustible Solid No PictogramWarning May burn under fire conditions.[1]

This table summarizes the primary hazards associated with this compound.

Due to its classification as "harmful if swallowed," this compound must be treated as hazardous waste . Disposal through standard laboratory drains or in regular solid waste containers is strictly prohibited.[3]

The Cardinal Rule: Segregation and Incompatibility

The cornerstone of safe chemical waste disposal is the meticulous segregation of incompatible materials to prevent dangerous reactions.[4] this compound, containing both ester and alcohol functional groups, is sensitive to and incompatible with :

  • Strong Acids: May cause hydrolysis of the ester group, potentially generating heat.

  • Strong Bases: Can also lead to hydrolysis.

  • Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.[5]

Therefore, waste containing this compound must be collected in a dedicated, properly labeled container, separate from acidic, basic, or oxidizing waste streams.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound from the laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • Laboratory coat

Step 2: Waste Container Selection and Labeling
  • Select a suitable container: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Label the container clearly: The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The primary hazard(s): "Harmful if swallowed , Irritant "

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 3: Waste Accumulation
  • Solid Waste: Carefully transfer any solid waste of the compound into the designated hazardous waste container using a dedicated spatula or scoop. Avoid creating dust.

  • Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should also be placed in the same container.

  • Rinsate: If rinsing glassware that contained the compound, the initial rinsate (using a minimal amount of a suitable solvent like methanol or acetone) must be collected as hazardous waste. Do not dispose of this rinsate down the drain. Subsequent rinses with soap and water may be permissible for drain disposal, but consult your institution's EHS guidelines.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the sealed hazardous waste container in a designated Satellite Accumulation Area within your laboratory. The SAA should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from sources of ignition and incompatible chemicals.

Step 5: Arranging for Disposal

Once the waste container is full, or if the compound is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup. Do not attempt to transport the waste yourself. The EHS office is responsible for the final characterization and disposal of the waste in accordance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[3][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation assess_hazards Assess Hazards (Harmful, Irritant, Combustible) start->assess_hazards is_hazardous Is it Hazardous? assess_hazards->is_hazardous non_hazardous_disposal Non-Hazardous Disposal (Not Applicable for this Compound) is_hazardous->non_hazardous_disposal No select_container Select & Label Hazardous Waste Container is_hazardous->select_container Yes segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) select_container->segregate accumulate Accumulate in SAA segregate->accumulate contact_ehs Contact EHS for Pickup accumulate->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

In Case of a Spill

In the event of a small spill, wear your PPE and absorb the solid material with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the absorbed material and place it in your labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS immediately.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 2
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.